3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXLSRKDSOSGQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN3C=CSC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391358 | |
| Record name | 3-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861206-26-0 | |
| Record name | 3-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Imidazo[2,1-b]thiazol-6-ylaniline derivatives
An In-depth Technical Guide to the Synthesis of 3-Imidazo[2,1-b]thiazol-6-ylaniline Derivatives
Executive Summary
The imidazo[2,1-b]thiazole scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of compounds with a vast array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimycobacterial properties.[1][2] Specifically, derivatives functionalized with an aniline moiety at the 6-position and an amino group at the 3-position are of significant interest to drug development professionals for their potential as targeted therapeutic agents. The aniline motif can serve as a crucial vector for establishing hydrogen bonds and other key interactions within biological targets, while the 3-amino group offers a versatile handle for further chemical modification and library development.
This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing 3-imidazo[2,1-b]thiazol-6-ylaniline derivatives. It moves beyond simple procedural descriptions to elucidate the underlying chemical logic, explaining the rationale for specific reagents, reaction conditions, and strategic choices. We will detail two primary retrosynthetic approaches: a linear synthesis building the core with a masked aniline precursor and a convergent strategy involving late-stage amination. Each section includes field-proven insights, detailed experimental protocols, and visual workflows to ensure both conceptual understanding and practical reproducibility for researchers in the field.
The Imidazo[2,1-b]thiazole Core: A Nexus of Biological Activity
The fusion of an imidazole and a thiazole ring creates the imidazo[2,1-b]thiazole system, a bicyclic heterocycle with a unique electronic and steric profile. This structure is notably present in the antihelminthic drug Levamisole, which underscores its biological relevance.[1] The scaffold's planarity and distribution of heteroatoms make it an effective pharmacophore capable of engaging with a multitude of biological targets. Research has demonstrated its utility in developing potent inhibitors for enzymes like cyclooxygenase-2 (COX-2) and in creating agents with significant activity against various cancer cell lines and pathogenic microbes.[2][3][4]
The strategic placement of substituents allows for the fine-tuning of these biological activities. The 6-position is commonly functionalized with an aryl group, which can be tailored to fit into specific hydrophobic pockets of target proteins. The 3-position, being electronically distinct, provides an additional vector for modification to enhance potency, selectivity, or pharmacokinetic properties.
Principal Synthetic Strategies and Mechanistic Insights
The synthesis of 3-imidazo[2,1-b]thiazol-6-ylaniline derivatives can be approached through several strategic pathways. The choice of route is often dictated by the availability of starting materials, desired substitution patterns, and overall efficiency. Below, we detail the most robust and commonly employed methodologies.
Strategy A: Linear Synthesis via a Nitroarene Precursor
This is the most direct and frequently utilized pathway. It involves constructing the imidazo[2,1-b]thiazole core first, carrying a nitro group on the C6-phenyl ring. The nitro group serves as a stable and unreactive surrogate for the aniline, which is revealed in the final step. This approach is advantageous because the free aniline group, being basic, could interfere with the initial acidic or electrophilic reaction conditions required for the heterocycle's formation.
The overall workflow for this strategy is visualized below:
Caption: Synthetic workflow for the linear synthesis of the target aniline derivatives.
2.1.1 Step 1: Synthesis of the α-Haloketone Intermediate The synthesis commences with the α-bromination of a commercially available substituted acetophenone. For the target molecule, 4-nitroacetophenone is the ideal starting material. The bromination is a critical step that installs the electrophilic center required for the subsequent cyclization.
-
Causality: Bromine in acetic acid or N-bromosuccinimide (NBS) are common reagents. The choice depends on selectivity and handling considerations. The reaction proceeds via an enol or enolate intermediate, and the electron-withdrawing nitro group can slightly decelerate this step compared to electron-neutral acetophenones. The product, 2-bromo-1-(4-nitrophenyl)ethanone, is a potent lachrymator and must be handled with appropriate care in a fume hood.
2.1.2 Step 2: Hantzsch Thiazole Synthesis and Imidazole Annulation This is the core-forming step. The synthesized α-bromoketone is reacted with 2-aminothiazole in a reaction analogous to the Hantzsch thiazole synthesis.[5][6] The reaction proceeds in two conceptual phases:
-
N-Alkylation: The nucleophilic nitrogen of the 2-aminothiazole attacks the electrophilic carbon bearing the bromine, displacing it in an SN2 reaction.
-
Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular condensation between the remaining amino group and the ketone, followed by dehydration to form the aromatic imidazo[2,1-b]thiazole ring system.[4]
-
Causality: This reaction is typically performed under reflux in a polar solvent like ethanol.[7] The aromaticity of the final bicyclic system is a strong thermodynamic driving force for the reaction.[6] The product, 6-(4-nitrophenyl)imidazo[2,1-b]thiazole, often precipitates from the reaction mixture upon cooling, simplifying purification.
2.1.3 Step 3: Reduction of the Nitro Group The final step in this linear sequence is the reduction of the nitro group to the target aniline. This is a standard transformation in organic synthesis, but the choice of reagent is critical to avoid unwanted side reactions on the heterocyclic core.
-
Causality:
-
Tin(II) Chloride (SnCl2) in HCl/Ethanol: This is a classic and highly reliable method for nitro group reduction. It is tolerant of many functional groups and is particularly effective for heteroaromatic systems.
-
Catalytic Hydrogenation (H2, Pd/C): This method is cleaner, as the byproducts are gaseous. However, care must be taken, as over-reduction or cleavage of certain bonds can occur. The sulfur atom in the thiazole ring can also act as a catalyst poison, sometimes requiring higher catalyst loading or specific reaction conditions.
-
The resulting product is 4-(imidazo[2,1-b]thiazol-6-yl)aniline, a key building block for further derivatization.
Strategy B: Late-Stage C-N Cross-Coupling for 3-Amino Derivatives
An alternative strategy involves introducing the amino group at the C3 position at a later stage, typically via palladium-catalyzed cross-coupling. This is particularly useful if the desired amine is complex or if a library of different amines at the C3 position is required.
The conceptual relationship for this strategy is shown below:
Caption: Core logic of the Buchwald-Hartwig cross-coupling approach.
This approach requires the synthesis of a 3-halo-imidazo[2,1-b]thiazole precursor. The C3 position can be selectively halogenated using reagents like NBS or Br2. Once the halogen is in place, a Buchwald-Hartwig amination reaction can be performed.[8]
-
Mechanism & Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9] The catalytic cycle involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the heterocycle.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates it to form an amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.
-
-
Key Considerations: The success of this reaction is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step.[9] The choice of base (e.g., NaOtBu, Cs2CO3) is also critical for efficient deprotonation of the amine without causing side reactions. This method has been successfully applied to C5-bromo-imidazo[2,1-b][1][2][10]thiadiazoles, demonstrating its feasibility on similar scaffolds.[11]
Detailed Experimental Protocols
The following protocols are provided as a self-validating framework. Researchers should monitor reactions by TLC or LC-MS to determine completion.
Protocol 3.1: Synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole
-
Step A: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone
-
To a solution of 4-nitroacetophenone (10.0 g, 60.6 mmol) in chloroform (100 mL), add a solution of bromine (3.1 mL, 60.6 mmol) in chloroform (20 mL) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Concentrate the mixture under reduced pressure. The crude product is washed with a cold 5% sodium bicarbonate solution and then water to remove any residual acid.
-
Recrystallize the solid from ethanol to yield the pure α-bromoketone.
-
-
Step B: Cyclization
-
In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethanone (5.0 g, 20.5 mmol) and 2-aminothiazole (2.05 g, 20.5 mmol) in anhydrous ethanol (75 mL).
-
Reflux the mixture for 12-18 hours.[4] A precipitate will form as the reaction proceeds.
-
Cool the reaction mixture to room temperature and filter the solid precipitate.
-
Wash the solid with cold ethanol and then diethyl ether. Dry under vacuum to obtain 6-(4-nitrophenyl)imidazo[2,1-b]thiazole.
-
Protocol 3.2: Reduction to 4-(Imidazo[2,1-b]thiazol-6-yl)aniline
-
Suspend 6-(4-nitrophenyl)imidazo[2,1-b]thiazole (4.0 g, 15.4 mmol) in a mixture of ethanol (80 mL) and concentrated hydrochloric acid (20 mL).
-
Add tin(II) chloride dihydrate (SnCl2·2H2O) (17.4 g, 77.0 mmol) portion-wise, ensuring the internal temperature does not exceed 50°C.
-
Heat the mixture to 70°C and stir for 3-5 hours until the reaction is complete (monitored by LC-MS).
-
Cool the mixture in an ice bath and carefully neutralize by adding a 20% aqueous sodium hydroxide solution until the pH is ~8-9. A precipitate will form.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target aniline.
Characterization Data
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques. Below is a table of expected data for the key product.
| Compound | Molecular Formula | MW | Expected 1H NMR Signals (DMSO-d6) | Expected MS (ESI+) m/z |
| 4-(Imidazo[2,1-b]thiazol-6-yl)aniline | C11H9N3S | 215.27 | δ ~8.0-8.2 (s, 1H, H5), ~7.5-7.7 (d, 2H, Ar-H), ~7.3-7.4 (d, 1H, H2 or H3), ~6.9-7.0 (d, 1H, H2 or H3), ~6.6-6.7 (d, 2H, Ar-H), ~5.2-5.4 (s, 2H, -NH2) | 216.05 [M+H]+ |
Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent and instrument.
Conclusion and Future Outlook
This guide has outlined the primary, field-proven synthetic routes for obtaining 3-imidazo[2,1-b]thiazol-6-ylaniline derivatives. The linear synthesis, employing a nitroarene as a masked aniline, represents the most robust and straightforward approach for accessing the core 6-arylaniline structure. For further diversification at the C3 position, late-stage functionalization via palladium-catalyzed methods like the Buchwald-Hartwig amination offers unparalleled versatility.
These synthetic methodologies provide researchers with a reliable toolkit to produce these valuable heterocyclic compounds. The resulting anilines are not merely final products but are versatile intermediates poised for further elaboration. They can be used in amide couplings, diazotizations, or as nucleophiles in SNAr reactions, opening the door to vast chemical libraries for screening in drug discovery programs. Future work will likely focus on developing even more efficient, selective, and environmentally benign catalytic methods for the functionalization of this privileged scaffold.
References
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
3-Imidazo[2,1-b]thiazol-6-ylaniline chemical structure and properties
An In-Depth Technical Guide to 3-Imidazo[2,1-b]thiazol-6-ylaniline: Structure, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic compound 3-Imidazo[2,1-b]thiazol-6-ylaniline. We will delve into its chemical architecture, physicochemical properties, synthetic routes, and explore its potential within the broader context of the pharmacologically significant imidazo[2,1-b]thiazole scaffold.
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a fused heterocyclic system containing a bridgehead nitrogen atom that has garnered significant attention in medicinal chemistry.[1] This scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] Its derivatives have been extensively explored and reported to exhibit potent antibacterial, antitubercular, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][4]
The prominence of this scaffold is exemplified by the clinically used drug Levamisole, an anthelmintic agent that also possesses immunomodulatory properties.[3] The rigid, bicyclic nature of the imidazo[2,1-b]thiazole system provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent platform for designing targeted therapeutic agents. The specific compound of interest, 3-Imidazo[2,1-b]thiazol-6-ylaniline, positions an aniline moiety at the 6-position of this core, offering a key vector for further chemical modification and a potential pharmacophore for interacting with protein targets.
Chemical Structure and Physicochemical Properties
The foundational step in evaluating any compound for drug development is a thorough understanding of its structure and physicochemical characteristics. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.
Structural Identification
The chemical structure of 3-Imidazo[2,1-b]thiazol-6-ylaniline consists of a phenyl ring bearing an amino group (aniline) attached to the 6-position of the fused imidazo[2,1-b]thiazole ring system.
-
InChI Key: ASXLSRKDSOSGQE-UHFFFAOYSA-N[5]
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 3-Imidazo[2,1-b]thiazol-6-ylaniline. It is important to note that many of these values are computationally predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Weight | 215.28 g/mol | [5][6][8][9] |
| Monoisotopic Mass | 215.05171847 Da | [5] |
| Predicted Density | 1.42 ± 0.1 g/cm³ | [6] |
| Predicted pKa | 6.08 ± 0.40 | [6] |
| Predicted XlogP | 2.8 | [5][10][11] |
| Hydrogen Bond Donors | 1 (from the aniline -NH₂) | [5] |
| Hydrogen Bond Acceptors | 3 (from the ring nitrogens) | [5] |
Expert Insight: The predicted XlogP value of 2.8 suggests moderate lipophilicity, a favorable characteristic for oral bioavailability, as it often correlates with good membrane permeability without excessive metabolic clearance. The presence of both hydrogen bond donors and acceptors provides opportunities for specific interactions with biological targets like enzyme active sites or receptors.
Synthesis and Characterization
The synthesis of substituted imidazo[2,1-b]thiazoles is well-established, typically involving the condensation of a 2-aminothiazole derivative with an α-halocarbonyl compound. For 3-Imidazo[2,1-b]thiazol-6-ylaniline, a common approach involves the Hantzsch thiazole synthesis followed by cyclization.
Generalized Synthetic Workflow
A plausible synthetic route involves the reaction of 2-aminothiazole with a suitably substituted 2-bromoacetophenone derivative. The aniline group can either be present on the starting material or introduced later via a reduction of a nitro group.
Caption: Generalized synthetic workflow for 3-Imidazo[2,1-b]thiazol-6-ylaniline.
Step-by-Step Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on common synthetic methodologies for this class of compounds.[12]
-
Step 1: Synthesis of the Intermediate 6-(3-Nitrophenyl)imidazo[2,1-b]thiazole.
-
To a solution of 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq) in anhydrous ethanol, add 2-aminothiazole (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is the hydrobromide salt of the product.
-
Filter the solid, wash with cold ethanol, and suspend it in water.
-
Neutralize with an aqueous solution of sodium bicarbonate until the pH is ~8.
-
Filter the resulting free base, wash with water, and dry under vacuum to yield 6-(3-nitrophenyl)imidazo[2,1-b]thiazole.
-
-
Step 2: Reduction to 3-Imidazo[2,1-b]thiazol-6-ylaniline.
-
Suspend the nitro-intermediate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Add stannous chloride (SnCl₂) dihydrate (3-4 eq) portion-wise while stirring.
-
Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction and pour it onto crushed ice, then basify with a concentrated sodium hydroxide solution to precipitate the tin salts.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-Imidazo[2,1-b]thiazol-6-ylaniline.
-
Characterization
The synthesized compound must be rigorously characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule.[13] The characteristic singlet for the C-5 proton of the imidazo[2,1-b]thiazole ring is a key diagnostic signal.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretching of the aniline group.[3]
-
Melting Point: A sharp melting point is a good indicator of the compound's purity.
Biological Activities and Therapeutic Potential
While specific biological data for 3-Imidazo[2,1-b]thiazol-6-ylaniline is not extensively published, the therapeutic potential can be inferred from studies on closely related analogues and the broader imidazo[2,1-b]thiazole class. The aniline moiety serves as a versatile handle for creating libraries of derivatives for structure-activity relationship (SAR) studies.
Anticancer Activity
Derivatives of the imidazo[2,1-b]thiazole scaffold have shown significant promise as anticancer agents.[14]
-
Mechanism of Action: Different derivatives act through various mechanisms. Some have been identified as potent microtubule-targeting agents, arresting the cell cycle in the G2/M phase and inducing apoptosis.[15] Others have been developed as pan-RAF inhibitors, targeting key signaling pathways in melanoma.[16]
-
Structure-Activity Relationship (SAR): Studies on aryl-substituted imidazo[2,1-b]thiazoles have demonstrated that the nature and position of substituents on the phenyl ring are critical for cytotoxic activity.[17] The amino group on 3-Imidazo[2,1-b]thiazol-6-ylaniline could be acylated or used in coupling reactions to explore this chemical space. For example, aryl hydrazone derivatives of this scaffold have shown promising cytotoxicity against breast cancer cell lines.[17]
Caption: Potential anticancer mechanisms of action for imidazo[2,1-b]thiazole derivatives.
Other Potential Applications
The broad biological profile of the core structure suggests other potential applications:
-
Antiviral and Antimycobacterial: Novel derivatives have been synthesized and shown to be effective against various viruses and mycobacteria.[3]
-
Anti-inflammatory: The scaffold is present in compounds with anti-inflammatory properties.[3]
Protocol for In Vitro Anticancer Evaluation
To assess the therapeutic potential of 3-Imidazo[2,1-b]thiazol-6-ylaniline or its derivatives, a standard cascade of in vitro assays is required.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which the compound inhibits cancer cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability versus the compound concentration and calculate the IC₅₀ value using non-linear regression.
Causality: This assay provides a quantitative measure of the compound's overall cytotoxic or cytostatic effect. A low IC₅₀ value indicates high potency and warrants further investigation into the mechanism of cell death.
Conclusion and Future Directions
3-Imidazo[2,1-b]thiazol-6-ylaniline is a valuable heterocyclic compound built upon the pharmacologically privileged imidazo[2,1-b]thiazole scaffold. While its own biological profile is not yet fully elucidated in public literature, its structure presents a compelling starting point for medicinal chemistry campaigns. The aniline functional group is a key asset, providing a reactive handle for the synthesis of diverse libraries aimed at discovering novel therapeutics, particularly in oncology.
Future research should focus on the experimental validation of its physicochemical properties, the development of optimized synthetic routes, and a comprehensive screening of its biological activities. The synthesis and evaluation of derivatives, leveraging the 6-anilino position for SAR exploration, will be crucial in unlocking the full therapeutic potential of this promising molecular architecture.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-{Imidazo[2,1-b][1,3]thiazol-6-yl}aniline | C11H9N3S | CID 3312672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-IMIDAZO[2,1-B][1,3]THIAZOL-6-YLANILINE CAS#: 861206-26-0 [m.chemicalbook.com]
- 7. 3-(Imidazo[2,1-b][1,3]thiazol-6-yl)aniline [synhet.com]
- 8. 861206-26-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Buy 2-(Imidazo[2,1-b]thiazol-6-yl)aniline | 925437-83-8 [smolecule.com]
- 10. PubChemLite - 3-(imidazo[2,1-b][1,3]thiazol-6-yl)aniline (C11H9N3S) [pubchemlite.lcsb.uni.lu]
- 11. PubChemLite - 4-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline (C11H9N3S) [pubchemlite.lcsb.uni.lu]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents [mdpi.com]
- 14. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Physicochemical Profiling of Imidazo[2,1-b]thiazole Derivatives: An In-Depth Technical Guide for Drug Development
The imidazo[2,1-b]thiazole ring system represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic framework is a cornerstone for designing potent modulators of various biological targets, leading to a wealth of derivatives with demonstrated anticancer, anti-inflammatory, and antimicrobial activities.[1][2] However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. A molecule's ability to be absorbed, distributed, metabolized, and excreted (ADMET) is fundamentally governed by characteristics such as solubility, lipophilicity, and ionization state.
This guide provides drug development professionals with a comprehensive framework for understanding, measuring, and optimizing the key physicochemical properties of imidazo[2,1-b]thiazole compounds. We will move beyond mere definitions to explore the causality behind experimental choices, provide robust, self-validating protocols, and offer field-proven insights to navigate the complex interplay between a molecule's structure and its behavior in a biological system.
The Imidazo[2,1-b]thiazole Core: Structural and Electronic Foundations
At its heart, the imidazo[2,1-b]thiazole system is a planar, electron-rich heteroaromatic structure. This fusion of an imidazole and a thiazole ring creates a unique electronic landscape that dictates its fundamental properties. The presence of two nitrogen atoms and a sulfur atom provides multiple sites for hydrogen bonding and potential metabolic transformations. The nitrogen at position 1 (N1) is typically the most basic center, making the molecule's ionization state sensitive to pH.
Caption: The imidazo[2,1-b]thiazole scaffold with key positions highlighted.
Understanding this core is crucial, as substitutions at the C2, C3, C5, and C6 positions are used to modulate not only the pharmacological activity but also the compound's entire physicochemical profile.
Lipophilicity: Mastering Membrane Permeability
Lipophilicity, the "greasiness" of a molecule, is a critical factor governing its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicity. It is most commonly expressed as logP (the partition coefficient for the neutral species between octanol and water) or logD (the distribution coefficient at a specific pH, which accounts for both neutral and ionized species).
For imidazo[2,1-b]thiazoles, which often contain a basic nitrogen, logD at physiological pH (7.4) is the more relevant parameter. While high lipophilicity can improve target binding and membrane crossing, it often comes at the cost of reduced solubility and increased metabolic clearance.
Expertise & Experience: In early discovery, tracking lipophilicity is paramount. A common pitfall is "lipophilic creep," where potency is iteratively improved by adding greasy substituents, inadvertently creating compounds with poor ADMET properties. We advocate for calculating a ligand efficiency index (e.g., LLE = pIC50 - logP) to guide optimization towards compounds that achieve potency with minimal lipophilicity.
Data Presentation: Predicted Lipophilicity of Imidazo[2,1-b]thiazole Derivatives
Experimentally determined lipophilicity data for imidazo[2,1-b]thiazoles is sparse in the literature. Therefore, in silico prediction serves as an essential first-pass filter in the design phase. The table below shows computationally predicted logP and aqueous solubility (logS) values for a series of derivatives, illustrating the impact of various substituents.
Table 1: Predicted Physicochemical Properties of Representative Imidazo[2,1-b]thiazole Analogs
| Compound ID | R1 (at C6) | R2 (at C2) | Molecular Weight | Predicted logP* | Predicted logS* (mol/L) |
|---|---|---|---|---|---|
| IT01 | Phenyl | -H | 200.27 | 2.35 | -2.87 |
| IT06 | 2,4-Dichlorophenyl | -H | 269.16 | 3.65 | -4.01 |
| IT10 | 4-Nitrophenyl | -H | 245.26 | 2.29 | -3.25 |
| IT04 | Phenyl | Piperazinyl-carboxamide | 355.45 | 1.88 | -3.54 |
| IT08 | 4-Fluorophenyl | Piperazinyl-carboxamide | 373.44 | 2.21 | -3.71 |
Data derived from in silico predictions for antimycobacterial agents.[3]
Experimental Protocol: The Shake-Flask Method for logD₇.₄ Determination
This is the gold-standard method for its direct and unambiguous measurement of partitioning.
Methodology:
-
Preparation: Prepare buffers at pH 7.4 and n-octanol. Pre-saturate the buffer by stirring with n-octanol overnight and vice-versa. Separate the phases carefully.
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Partitioning: In a glass vial, add 1 mL of the pH 7.4 buffer and 1 mL of the n-octanol. Add a small aliquot (e.g., 10 µL) of the DMSO stock to achieve a final concentration that is detectable by the analytical method (e.g., 100 µM).
-
Equilibration: Cap the vial tightly and shake vigorously on a mechanical shaker for at least 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning equilibrium.
-
Phase Separation: Centrifuge the vial (e.g., 2000 x g for 15 minutes) to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully sample a known volume from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀([Compound]octanol / [Compound]aqueous)
Caption: Workflow for experimental logD determination via the shake-flask method.
Trustworthiness: The self-validating nature of this protocol lies in the quantification step. A robust HPLC method with a proper standard curve is non-negotiable. Furthermore, a mass balance calculation (total amount of compound recovered vs. amount added) should be performed; a recovery of 90-110% confirms the integrity of the experiment.
Aqueous Solubility: The Prerequisite for Absorption
A drug must be in solution to be absorbed. Poor aqueous solubility is a leading cause of attrition in drug development. For the imidazo[2,1-b]thiazole series, the generally flat, aromatic nature of the core can lead to low solubility, particularly when decorated with lipophilic substituents.
Expertise & Experience: It's crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility, often measured in high-throughput screening, reflects how much compound can be added from a DMSO stock into a buffer before it precipitates. Thermodynamic solubility is the true equilibrium solubility of the solid material. Early discovery often relies on kinetic measurements for speed, but thermodynamic solubility must be determined for lead candidates to inform formulation development.
Experimental Protocol: High-Throughput Kinetic Solubility by Nephelometry
This method is ideal for early-stage profiling of many compounds.
Methodology:
-
Compound Plating: Using a liquid handler, dispense a dilution series of the test compounds from high-concentration DMSO stocks into a clear 96- or 384-well microplate.
-
Buffer Addition: Rapidly add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells to initiate precipitation. The final DMSO concentration should be kept low and constant (e.g., 1-2%).
-
Incubation: Shake the plate for a defined period (e.g., 1.5-2 hours) at room temperature to allow the precipitate to form and stabilize.
-
Measurement: Measure the turbidity (light scattering) of each well using a laser-based nephelometer.
-
Data Analysis: The concentration at which the light scattering signal rises sharply above the background is determined as the kinetic solubility. This is often interpolated from the dilution series.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biological Activity of Novel Imidazo[2,1-b]thiazole Analogs: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Drug Development Professionals
Foreword
The imidazo[2,1-b]thiazole scaffold represents a quintessential "privileged structure" in medicinal chemistry.[1] This fused heterocyclic system, composed of an imidazole and a thiazole ring, is not merely a synthetic curiosity but a recurring motif in a multitude of biologically active compounds.[2] Its rigid, planar structure and the strategic placement of nitrogen and sulfur heteroatoms provide an ideal framework for diverse molecular interactions, enabling it to bind to a wide array of biological targets. The clinical success of Levamisole, an anthelmintic agent with immunomodulatory properties, provided an early indication of the scaffold's therapeutic potential.[3][4] Since then, researchers have extensively explored its chemical space, revealing a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][5]
This guide is designed for researchers and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic framework for the investigation of novel imidazo[2,1-b]thiazole analogs. Here, we will dissect the causality behind experimental choices, outline self-validating protocols, and ground our discussion in the authoritative literature that shapes the field. Our goal is to equip you with the technical knowledge and strategic insight required to unlock the full potential of this versatile scaffold.
The Foundation: Synthesis of the Imidazo[2,1-b]thiazole Core
The biological investigation of novel analogs begins with their synthesis. The accessibility and versatility of synthetic routes are paramount for generating the chemical diversity needed for robust structure-activity relationship (SAR) studies. While numerous methods exist, a common and reliable approach involves the condensation of a 2-aminothiazole derivative with an α-haloketone.[6] More recently, multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, have emerged as powerful tools for rapidly assembling substituted imidazo[2,1-b]thiazoles in a single step, offering significant advantages in efficiency and atom economy.[7]
A generalized workflow for synthesizing and purifying these analogs is crucial for ensuring the reproducibility of biological data.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Imidazo[2,1-b]thiazole Derivatives
Introduction: The Versatile Scaffold of Imidazo[2,1-b]thiazole
The imidazo[2,1-b]thiazole core, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of pharmacological activities.[1][2] These compounds have garnered significant attention from researchers in drug discovery and development due to their demonstrated potential as anticancer, anti-inflammatory, antitubercular, and antiviral agents.[3][4][5] This guide provides an in-depth exploration of the common mechanisms through which these derivatives exert their therapeutic effects, coupled with detailed experimental workflows for their elucidation. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of characterizing the mechanism of action for this promising class of molecules.
I. Elucidating the Anticancer Mechanisms of Imidazo[2,1-b]thiazole Derivatives
A significant thrust in the investigation of imidazo[2,1-b]thiazole derivatives has been in the realm of oncology. These compounds have been shown to impinge on several hallmarks of cancer, primarily through the inhibition of key signaling molecules and disruption of essential cellular processes.
A. Targeting the Kinome: Inhibition of Protein Kinases
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. Several imidazo[2,1-b]thiazole derivatives have been identified as potent kinase inhibitors.
1. Focal Adhesion Kinase (FAK) Inhibition:
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Its overexpression is associated with metastatic cancers. Certain imidazo[2,1-b]thiazole derivatives have been shown to inhibit FAK phosphorylation, leading to reduced cell proliferation and migration.[6][7][8]
Experimental Workflow: Assessing FAK Inhibition
The following workflow outlines the key steps to determine if an imidazo[2,1-b]thiazole derivative acts as a FAK inhibitor.
Caption: Workflow for FAK inhibitor characterization.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9][10][11]
Materials:
-
Recombinant human FAK enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Imidazo[2,1-b]thiazole test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Compound Dilution: Prepare a 10-point serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO control. Add 5 µL of a solution containing the FAK enzyme and the peptide substrate in kinase buffer. Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
2. Other Kinase Targets:
Imidazo[2,1-b]thiazole derivatives have also been reported to inhibit other kinases implicated in cancer, such as B-Raf, Epidermal Growth Factor Receptor (EGFR), and Insulin-like Growth Factor 1 Receptor (IGF-1R).[12][13] The experimental approach to validate these targets follows a similar logic to that of FAK, employing specific kinase assays and cell lines with known dependencies on these signaling pathways.
B. Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
The microtubule network, formed by the polymerization of α- and β-tubulin heterodimers, is essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin dynamics are potent anticancer agents. Certain imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][14]
Experimental Workflow: Investigating Tubulin Polymerization Inhibition
Caption: Workflow for tubulin polymerization inhibitor analysis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1][15][16]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Imidazo[2,1-b]thiazole test compound
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to model the data and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][17][18]
Materials:
-
Cancer cell line
-
Imidazo[2,1-b]thiazole test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate at room temperature for 15 minutes in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry immediately. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
II. Tackling Inflammation: COX-2 Inhibition by Imidazo[2,1-b]thiazole Derivatives
Chronic inflammation is a key factor in the development of various diseases, including cancer and arthritis. Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Certain imidazo[2,1-b]thiazole derivatives have been designed as selective COX-2 inhibitors, offering a potential therapeutic strategy for inflammatory conditions with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[19][20][21]
Table 1: COX-2 Inhibitory Activity of Selected Imidazo[2,1-b]thiazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6a | >100 | 0.08 | >1250 |
| 6b | >100 | 0.12 | >833 |
| 6c | 85.3 | 0.16 | 533 |
| 6d | >100 | 0.10 | >1000 |
| 6e | 92.1 | 0.11 | 837 |
| 6f | >100 | 0.13 | >769 |
| 6g | 78.5 | 0.15 | 523 |
| Data adapted from Zarghi et al. (2018).[19][20][21] |
Experimental Workflow: Characterizing COX-2 Inhibitors
Caption: Workflow for COX-2 inhibitor evaluation.
Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay
A chemiluminescent enzyme assay is commonly used to determine the potency and selectivity of COX inhibitors.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Chemiluminescent probe (e.g., luminol)
-
Imidazo[2,1-b]thiazole test compound
-
Assay buffer
-
Luminometer
Procedure:
-
Enzyme Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Signal Detection: The peroxidase activity of COX converts a probe into a luminescent signal. Measure the light output using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
III. Combating Tuberculosis: Targeting the Mycobacterial Respiratory Chain
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents with novel mechanisms of action. Imidazo[2,1-b]thiazole-5-carboxamides have emerged as a potent class of antitubercular agents that target QcrB, a subunit of the cytochrome bcc-aa3 supercomplex in the electron transport chain of Mycobacterium tuberculosis.[22][23] Inhibition of QcrB disrupts cellular respiration and ATP synthesis, leading to bacterial death.
Experimental Workflow: Validating QcrB as the Target
Caption: Workflow for validating QcrB as the target of antitubercular imidazo[2,1-b]thiazoles.
Protocol 5: On-Target Selectivity Confirmation using Resistant Mutants
A key step in validating the mechanism of action is to demonstrate that resistance to the compound is conferred by mutations in the proposed target.
Procedure:
-
Generate Resistant Mutants: Culture M. tuberculosis in the presence of sub-lethal concentrations of the imidazo[2,1-b]thiazole derivative to select for resistant colonies.
-
Whole-Genome Sequencing: Perform whole-genome sequencing on the resistant isolates to identify single nucleotide polymorphisms (SNPs) compared to the parental strain.
-
Identify Target Gene Mutations: Analyze the sequencing data to identify mutations that consistently appear in the resistant strains. For QcrB inhibitors, mutations would be expected in the qcrB gene.
-
Confirm Cross-Resistance: Test the resistant mutants against other known QcrB inhibitors to confirm cross-resistance, further strengthening the evidence for a shared mechanism of action.
IV. Advanced Techniques for Target Engagement Confirmation
While biochemical and cell-based assays provide strong evidence for a compound's mechanism of action, directly demonstrating that the compound binds to its intended target in a cellular context is crucial for unambiguous validation.
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing target engagement in intact cells and tissues.[24][25][26] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.
Principle: When cells are heated, proteins begin to denature and aggregate. If a small molecule binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation than the unbound protein. This thermal stabilization can be detected by quantifying the amount of soluble protein remaining at different temperatures.
General Protocol:
-
Cell Treatment: Treat cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
B. Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that can be used to monitor protein-protein interactions and target engagement in living cells.[4][27][28][29]
Principle: BRET involves the non-radiative transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, RLuc) to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). For target engagement studies, the target protein is fused to the BRET donor, and a fluorescently labeled ligand or a competing ligand is used. Binding of the fluorescent ligand to the target brings the donor and acceptor into close proximity, resulting in a BRET signal. A test compound that competes for the same binding site will displace the fluorescent ligand, leading to a decrease in the BRET signal.
Conclusion
The imidazo[2,1-b]thiazole scaffold is a rich source of pharmacologically active compounds with diverse mechanisms of action. A systematic and logical approach, combining biochemical, cell-based, and target engagement assays, is essential for the robust elucidation of their molecular targets and pathways. The experimental workflows and protocols detailed in this guide provide a comprehensive framework for researchers to confidently investigate the mechanism of action of novel imidazo[2,1-b]thiazole derivatives, thereby accelerating their journey from discovery to potential clinical application.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 10. promega.com [promega.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. annualreviews.org [annualreviews.org]
- 26. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
The Emergence of 3-Imidazo[2,1-b]thiazol-6-ylaniline Analogs: A Technical Guide to Synthesis and Biological Exploration
Foreword: The Strategic Value of the Imidazo[2,1-b]thiazole Scaffold
In the landscape of medicinal chemistry, the imidazo[2,1-b]thiazole core stands out as a "privileged scaffold."[1] This fused heterocyclic system, containing a bridgehead nitrogen atom, has garnered significant attention due to its presence in a wide array of biologically active molecules and its synthetic accessibility.[1][2] Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, facilitating precise interactions with various biological targets. This has led to the development of compounds with diverse therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] This guide focuses on a specific, promising subclass: 3-Imidazo[2,1-b]thiazol-6-ylaniline analogs, providing a comprehensive overview of their rational design, synthesis, and biological significance for researchers and drug development professionals.
Part 1: The Synthetic Blueprint: Constructing the 3-Imidazo[2,1-b]thiazol-6-ylaniline Core
The synthesis of 3-imidazo[2,1-b]thiazol-6-ylaniline analogs is a multi-step process that demands careful control of reaction conditions to achieve desired regioselectivity and high yields. The general strategy involves the initial construction of a substituted 2-aminothiazole, followed by the annulation of the imidazole ring.
Core Synthesis Workflow
Caption: General synthetic workflow for 3-Imidazo[2,1-b]thiazol-6-ylaniline.
Detailed Experimental Protocols
Step 1: Synthesis of Substituted Phenylthioureas
The synthesis begins with the preparation of substituted phenylthioureas from the corresponding anilines. This is a crucial step as the substituents on the aniline ring will ultimately be present on the final molecule, influencing its biological activity.
-
Protocol:
-
Dissolve the appropriately substituted aniline (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Add a solution of ammonium thiocyanate (1.2 eq) in water.
-
To this mixture, add concentrated hydrochloric acid (1.5 eq) dropwise while stirring vigorously.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the pure substituted phenylthiourea.
-
-
Causality: The acidic condition facilitates the formation of the isothiocyanate in situ, which then reacts with the aniline to form the thiourea. The choice of solvent and reaction time is critical to ensure complete conversion and minimize side product formation.
Step 2: Hantzsch Thiazole Synthesis of 2-Amino-4-(substituted-phenyl)thiazoles
The classical Hantzsch thiazole synthesis is employed to construct the core thiazole ring.[5]
-
Protocol:
-
Suspend the substituted phenylthiourea (1.0 eq) in ethanol.
-
Add the appropriate α-haloacetophenone (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) (1.0 eq) to the suspension.
-
Reflux the mixture for 8-12 hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture. The product often precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.
-
-
Self-Validation: The formation of the 2-aminothiazole can be confirmed by spectroscopic methods. The 1H NMR spectrum should show a characteristic singlet for the C5-H of the thiazole ring.
Step 3: Imidazole Ring Annulation
The imidazole ring is fused to the thiazole core through a condensation reaction with an α-haloketone.
-
Protocol:
-
Dissolve the 2-amino-4-(substituted-phenyl)thiazole (1.0 eq) in anhydrous ethanol or dimethylformamide (DMF).
-
Add the desired α-haloketone (e.g., 2-bromoacetophenone) (1.1 eq) and a non-nucleophilic base such as sodium bicarbonate (2.0 eq).
-
Reflux the reaction mixture for 6-10 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into water to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography or recrystallization.
-
-
Expertise & Experience: The choice of the α-haloketone in this step determines the substituent at the 3-position of the final imidazo[2,1-b]thiazole ring, a key position for modulating biological activity.
Step 4 & 5: Introduction of the Aniline Moiety
For analogs where the aniline functionality is not introduced from the start, a nitration-reduction sequence is a reliable method.
-
Protocol (Nitration):
-
To a solution of the 3-substituted-6-(phenyl)imidazo[2,1-b]thiazole in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise.
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated nitro-derivative by filtration and wash thoroughly with water.
-
-
Protocol (Reduction):
-
Suspend the nitro-derivative in ethanol or acetic acid.
-
Add a reducing agent such as stannous chloride dihydrate (SnCl2·2H2O) or perform catalytic hydrogenation (H2, Pd/C).
-
Reflux the mixture (for SnCl2) or stir under a hydrogen atmosphere (for catalytic hydrogenation) until the reaction is complete (monitored by TLC).
-
For the SnCl2 method, basify the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired 3-imidazo[2,1-b]thiazol-6-ylaniline.
-
Part 2: Biological Significance and Structure-Activity Relationship (SAR)
The 3-imidazo[2,1-b]thiazol-6-ylaniline scaffold has emerged as a promising framework for the development of potent kinase inhibitors and anticancer agents.[6][7] The aniline moiety provides a crucial handle for introducing various substituents that can interact with specific amino acid residues in the active site of target proteins.
Anticancer Activity
Several studies have reported the significant in vitro anticancer activity of imidazo[2,1-b]thiazole derivatives against a panel of human cancer cell lines. For instance, a compound bearing a similar core structure, 3-(2-(4-Methoxyphenyl)imidazo[2,1-b][1][8][9]thiadiazol-6-yl)aniline, exhibited notable anticancer activity against non-small cell lung cancer and renal cancer cell lines.[10]
Table 1: Representative Anticancer Activity of Imidazo[2,1-b]thiazole Analogs
| Compound ID | R1 (at C3) | R2 (on Aniline) | Cell Line | IC50 (µM) | Reference |
| Analog A | Phenyl | H | A549 (Lung) | 5.2 | Fictional Example |
| Analog B | 4-Chlorophenyl | H | A549 (Lung) | 2.8 | Fictional Example |
| Analog C | Phenyl | 4-Fluoro | A549 (Lung) | 1.5 | Fictional Example |
| Analog D | 4-Chlorophenyl | 4-Fluoro | A549 (Lung) | 0.8 | Fictional Example |
Note: The data in this table is illustrative and based on trends observed in the literature for similar heterocyclic compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of these analogs is highly dependent on the nature and position of the substituents.
-
Substituents at the 3-position: Aromatic or heteroaromatic rings at this position are often crucial for activity. Electron-withdrawing groups on this phenyl ring can enhance potency.
-
Substituents on the 6-ylaniline moiety: The amino group of the aniline provides a key hydrogen bond donor. Substitution on the aniline ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity for different kinases.
Mechanism of Action: Kinase Inhibition
Many imidazo[2,1-b]thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[6]
Caption: Proposed mechanism of action via kinase inhibition.
Part 3: Future Directions and Conclusion
The 3-imidazo[2,1-b]thiazol-6-ylaniline scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide are robust and amenable to the generation of diverse chemical libraries. Future work should focus on:
-
Exploring a wider range of substituents at the 3-position and on the aniline ring to further optimize potency and selectivity.
-
In-depth biological evaluation of promising analogs, including in vivo studies, to assess their therapeutic potential.
-
Elucidation of the precise molecular targets through techniques such as proteomics and X-ray crystallography to guide rational drug design.
References
- 1. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. heteroletters.org [heteroletters.org]
An In-Depth Technical Guide to the Spectroscopic Analysis and Characterization of 3-Imidazo[2,1-b]thiazol-6-ylaniline
Abstract
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 3-Imidazo[2,1-b]thiazol-6-ylaniline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[2,1-b]thiazole scaffold is a privileged structure known for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This document, intended for researchers, scientists, and drug development professionals, details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy in the analysis of this specific molecule. By integrating established protocols with expert interpretation of spectral data, this guide serves as a vital resource for the unambiguous identification and characterization of 3-Imidazo[2,1-b]thiazol-6-ylaniline and its derivatives.
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
Fused heterocyclic systems are cornerstones in the development of novel therapeutic agents due to their diverse pharmacological profiles. Among these, the imidazo[2,1-b]thiazole core is a prominent scaffold, exhibiting a broad spectrum of biological activities. The fusion of an imidazole and a thiazole ring creates a unique bicyclic system that has been explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The specific analogue, 3-Imidazo[2,1-b]thiazol-6-ylaniline (CAS 861206-26-0), incorporates a 3-aminophenyl substituent at the 6-position, a modification that can significantly influence its biological targets and pharmacokinetic properties.[1][2][3]
Accurate and comprehensive characterization of such molecules is paramount in the drug discovery pipeline. Spectroscopic techniques provide the necessary tools to confirm the molecular structure, assess purity, and understand the electronic properties of the compound. This guide will delve into the multi-faceted spectroscopic approach required for the robust characterization of 3-Imidazo[2,1-b]thiazol-6-ylaniline.
Molecular Structure and Spectroscopic Overview
The structure of 3-Imidazo[2,1-b]thiazol-6-ylaniline, with the IUPAC name 3-imidazo[2,1-b][1]thiazol-6-ylaniline, is presented below.[1] A thorough spectroscopic analysis is essential to confirm the connectivity and chemical environment of each atom within this molecule.
Figure 1: Chemical structure of 3-Imidazo[2,1-b]thiazol-6-ylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For 3-Imidazo[2,1-b]thiazol-6-ylaniline, both ¹H and ¹³C NMR are indispensable.
Theoretical Considerations for NMR Analysis
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. In the bicyclic imidazo[2,1-b]thiazole system, the aromaticity and the presence of heteroatoms (N and S) significantly influence the chemical shifts. The aniline ring introduces a second aromatic system, and the electron-donating amino group will affect the chemical shifts of the phenyl protons.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid 3-Imidazo[2,1-b]thiazol-6-ylaniline sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for heterocyclic compounds due to its high solubilizing power.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube and ensure the exterior is clean before insertion into the spectrometer.
Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.
-
Figure 2: Workflow for NMR-based structural elucidation.
Predicted Spectral Data and Interpretation
¹H NMR (Predicted, in DMSO-d₆, 400 MHz):
-
Imidazo[2,1-b]thiazole protons:
-
H-2 & H-3: ~ δ 7.0-8.0 ppm (doublets, small coupling constant). The exact positions depend on the substitution, but they typically appear in the aromatic region.
-
H-5: ~ δ 7.5-8.5 ppm (singlet). This proton is often deshielded due to its position adjacent to the electron-withdrawing nitrogen and the aromatic ring at C-6.
-
-
Aniline protons:
-
The protons on the aniline ring will appear in the range of δ 6.5-7.5 ppm. The substitution pattern (meta) will lead to a complex splitting pattern.
-
The -NH₂ protons will likely appear as a broad singlet around δ 5.0-6.0 ppm, and its position can be solvent and concentration-dependent. This peak would disappear upon D₂O exchange.
-
¹³C NMR (Predicted, in DMSO-d₆, 100 MHz):
-
Imidazo[2,1-b]thiazole carbons:
-
C-2, C-3, C-5: ~ δ 110-130 ppm.
-
C-6, C-7a (bridgehead): ~ δ 140-155 ppm.
-
-
Aniline carbons:
-
C-atoms of the aniline ring: ~ δ 115-150 ppm. The carbon attached to the amino group (C-3') will be shielded, while the carbon attached to the imidazo[2,1-b]thiazole ring (C-1') will be deshielded.
-
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2, H-3 | 7.0 - 8.0 (d) | 110 - 125 |
| H-5 | 7.5 - 8.5 (s) | 120 - 130 |
| Aniline-H | 6.5 - 7.5 (m) | 115 - 130 |
| -NH₂ | 5.0 - 6.0 (br s) | - |
| Aniline-C (NH₂) | - | ~148 |
| Aniline-C (C-6) | - | ~135 |
| C-6 | - | ~145 |
| C-7a | - | ~150 |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Imidazo[2,1-b]thiazol-6-ylaniline.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.
Causality in IR Absorption
Specific covalent bonds vibrate at characteristic frequencies. When the frequency of the infrared radiation matches the vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands are indicative of the functional groups present. For 3-Imidazo[2,1-b]thiazol-6-ylaniline, key functional groups include the N-H bonds of the amine, aromatic C-H bonds, and the C=N and C=C bonds of the heterocyclic and aromatic rings.
Experimental Protocol: FTIR
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Instrument: An FTIR spectrometer.
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet).
-
Place the sample in the beam path and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Expected Spectral Data and Interpretation
Based on the structure and data from similar compounds, the following characteristic absorption bands are expected:[4]
| Vibrational Mode | Expected Frequency (cm⁻¹) | Interpretation |
| N-H Stretch | 3300 - 3500 (two bands) | Primary amine (-NH₂) |
| Aromatic C-H Stretch | 3000 - 3100 | C-H bonds of the aromatic rings |
| C=N Stretch | 1600 - 1650 | Imine-like bonds in the imidazole ring |
| C=C Stretch | 1450 - 1600 | Aromatic ring skeletal vibrations |
| C-N Stretch | 1250 - 1350 | Aromatic amine C-N bond |
| C-S Stretch | 600 - 800 | Thiazole ring C-S bond |
Table 2: Expected FTIR Absorption Bands for 3-Imidazo[2,1-b]thiazol-6-ylaniline.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.
Principles of Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, and relatively non-volatile molecules like 3-Imidazo[2,1-b]thiazol-6-ylaniline. In ESI, a high voltage is applied to a liquid sample, creating an aerosol. As the solvent evaporates from the charged droplets, the analyte molecules are released as gas-phase ions, typically as protonated molecules [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition.
Experimental Protocol: ESI-MS
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water or acetonitrile/water, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
Data Acquisition:
-
Instrument: An ESI mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.
-
Analysis:
-
Acquire a full scan mass spectrum to determine the m/z of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.
-
Figure 3: General workflow for ESI-MS analysis.
Expected Mass Spectrum and Fragmentation
-
Monoisotopic Mass: 215.0517 g/mol [3]
-
Expected [M+H]⁺ ion (HRMS): m/z 216.0590
The fragmentation pattern in MS/MS would likely involve cleavages of the bicyclic ring system and the bond connecting the aniline ring. The exact fragmentation will depend on the collision energy used, but key fragments could arise from the loss of small molecules like HCN or the cleavage of the thiazole ring.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for highly conjugated systems.
Electronic Transitions in Conjugated Systems
3-Imidazo[2,1-b]thiazol-6-ylaniline possesses an extended π-conjugated system encompassing both the bicyclic heteroaromatic core and the aniline ring. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule is expected to absorb light in the UV or even the visible region of the electromagnetic spectrum, corresponding to π → π* transitions. The position of the maximum absorbance (λ_max) is characteristic of the extent of conjugation.
Experimental Protocol: UV-Vis
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Scan the absorbance of the sample solution over a range of wavelengths (e.g., 200-600 nm).
Expected Spectral Data
The UV-Vis spectrum is expected to show strong absorption bands in the UV region, likely with a λ_max above 300 nm due to the extended conjugation. The exact position and intensity (molar absorptivity, ε) of the absorption maxima will be sensitive to the solvent polarity. The presence of the amino group on the phenyl ring may also give rise to additional electronic transitions.
Conclusion and Summary
The comprehensive spectroscopic characterization of 3-Imidazo[2,1-b]thiazol-6-ylaniline requires a multi-technique approach. NMR spectroscopy provides the definitive structural map of the molecule, while FTIR confirms the presence of key functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight, and UV-Vis spectroscopy offers insights into the electronic structure of this conjugated system.
Summary of Spectroscopic Data:
| Technique | Key Information Provided | Expected Results for 3-Imidazo[2,1-b]thiazol-6-ylaniline |
| ¹H NMR | Proton environments and connectivity | Signals in aromatic (δ 6.5-8.5 ppm) and amine (δ 5.0-6.0 ppm) regions. |
| ¹³C NMR | Carbon skeleton | Signals for aromatic and heterocyclic carbons (δ 110-155 ppm). |
| FTIR | Functional groups | Characteristic bands for N-H, aromatic C-H, C=N, and C=C bonds. |
| ESI-HRMS | Molecular formula and weight | [M+H]⁺ ion at m/z 216.0590, confirming C₁₁H₉N₃S. |
| UV-Vis | Electronic transitions | Strong absorption (λ_max > 300 nm) due to extended π-conjugation. |
Table 3: Summary of expected spectroscopic data.
By following the protocols and interpretative guidance outlined in this document, researchers can confidently and accurately characterize 3-Imidazo[2,1-b]thiazol-6-ylaniline, a crucial step in advancing its potential as a therapeutic agent.
References
- 1. 3-{Imidazo[2,1-b][1,3]thiazol-6-yl}aniline | C11H9N3S | CID 3312672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-IMIDAZO[2,1-B][1,3]THIAZOL-6-YLANILINE CAS#: 861206-26-0 [m.chemicalbook.com]
- 3. PubChemLite - 3-(imidazo[2,1-b][1,3]thiazol-6-yl)aniline (C11H9N3S) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Pharmacological Profile of 3-Imidazo[2,1-b]thiazol-6-ylaniline and its Derivatives
This guide provides an in-depth exploration of the pharmacological landscape of compounds derived from the 3-Imidazo[2,1-b]thiazol-6-ylaniline core. We will navigate through the synthetic rationale, delve into their primary therapeutic applications, and elucidate the molecular mechanisms that underpin their biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the potential of this promising heterocyclic scaffold.
Introduction: The Imidazo[2,1-b]thiazole Scaffold - A Privileged Heterocycle
The imidazo[2,1-b]thiazole system is a fused heterocyclic ring structure that has garnered significant attention in medicinal chemistry.[1] This scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and anthelmintic agents.[1] The 3-Imidazo[2,1-b]thiazol-6-ylaniline core, in particular, serves as a versatile template for the development of targeted therapies, especially in the realm of oncology.
The strategic placement of an aniline group at the 6-position of the imidazo[2,1-b]thiazole ring system provides a crucial handle for synthetic modification, allowing for the introduction of diverse substituents to modulate the compound's physicochemical properties and biological activity. This guide will focus on the pharmacological profiling of derivatives stemming from this specific core structure.
Synthetic Strategies for 3-Imidazo[2,1-b]thiazol-6-ylaniline Derivatives
The synthesis of 3-Imidazo[2,1-b]thiazol-6-ylaniline derivatives typically involves a multi-step process. A common approach begins with the reaction of a substituted 2-aminothiazole with an α-haloketone to construct the core imidazo[2,1-b]thiazole ring. Subsequent functionalization at various positions allows for the generation of a library of derivatives with diverse chemical features.
Below is a generalized workflow for the synthesis of these compounds:
Caption: Generalized synthetic workflow for 3-Imidazo[2,1-b]thiazol-6-ylaniline derivatives.
Anticancer Activity: A Primary Therapeutic Focus
A significant body of research on 3-Imidazo[2,1-b]thiazol-6-ylaniline derivatives has centered on their potential as anticancer agents.[2] In vitro studies have demonstrated that these compounds can exhibit potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[3][4]
In Vitro Efficacy
Derivatives of the 3-Imidazo[2,1-b]thiazol-6-ylaniline scaffold have been evaluated in numerous in vitro cytotoxicity assays, such as the MTT and SRB assays, against panels of human cancer cell lines. The data consistently show that modifications to the aniline moiety and other positions on the imidazo[2,1-b]thiazole ring can significantly impact the anticancer potency and selectivity of these compounds.[5]
| Compound ID | R-Group on Aniline | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 4-chloro-3-(trifluoromethyl)phenyl | Melanoma (A375) | 0.8 | [5] |
| Derivative B | 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl | Leukemia (K562) | 1.2 | [2] |
| Derivative C | 4-(morpholinosulfonyl)phenyl | Breast (MCF-7) | 2.5 | [6] |
| Derivative D | 3,4,5-trimethoxyphenyl | Colon (HCT-116) | 0.65 | [7] |
Note: The compound IDs are generalized for illustrative purposes and the IC50 values are representative of the data found in the cited literature.
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer effects of 3-Imidazo[2,1-b]thiazol-6-ylaniline derivatives are often attributed to their ability to interfere with critical signaling pathways that drive cancer cell proliferation, survival, and metastasis. Two prominent mechanisms of action that have been identified are kinase inhibition and disruption of microtubule dynamics.
Many derivatives of this scaffold have been shown to act as inhibitors of various protein kinases that are often dysregulated in cancer.[2] By blocking the activity of these kinases, these compounds can halt the downstream signaling cascades that promote tumor growth.
Caption: Inhibition of oncogenic kinase signaling pathways.
Another important mechanism of action for some imidazo[2,1-b]thiazole derivatives is the inhibition of tubulin polymerization.[2] By binding to tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Caption: Disruption of microtubule dynamics by tubulin polymerization inhibitors.
Other Potential Pharmacological Activities
While the primary focus has been on anticancer applications, the broader class of imidazo[2,1-b]thiazole and related imidazo[2,1-b][5][7][8]thiadiazole derivatives has shown promise in other therapeutic areas.
-
Anti-inflammatory Activity: Some derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[9]
-
Antimicrobial Activity: The imidazo[2,1-b]thiazole scaffold has been explored for the development of novel antibacterial and antifungal agents.[10]
-
Antiviral and Antimycobacterial Activity: Certain derivatives have demonstrated activity against various viruses and mycobacteria, indicating their potential as infectious disease therapeutics.[1]
Experimental Protocols: In Vitro Cytotoxicity Assessment
A fundamental step in the pharmacological profiling of these compounds is the determination of their in vitro cytotoxicity. The Sulforhodamine B (SRB) assay is a widely used method for this purpose.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (typically in a serial dilution) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix them with a cold solution of trichloroacetic acid (TCA).
-
Staining: After washing with water and air-drying, stain the fixed cells with a solution of Sulforhodamine B.
-
Wash and Solubilization: Remove the unbound dye by washing with acetic acid. Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Read the absorbance of the solubilized dye on a microplate reader at a specific wavelength (e.g., 510 nm).
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion and Future Directions
The 3-Imidazo[2,1-b]thiazol-6-ylaniline scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The identified mechanisms of action, including kinase and tubulin inhibition, provide a solid foundation for rational drug design.
Future research in this area should focus on:
-
Expansion of the Derivative Library: Synthesis and screening of a wider range of derivatives to further explore the SAR and identify compounds with improved pharmacological profiles.
-
In Vivo Studies: Evaluation of the most promising in vitro candidates in relevant animal models of cancer to assess their efficacy, pharmacokinetics, and safety.
-
Target Deconvolution: For compounds with unknown mechanisms of action, employing techniques such as proteomics and chemical biology to identify their molecular targets.
-
Combination Therapies: Investigating the potential of these derivatives in combination with existing anticancer drugs to overcome resistance and enhance therapeutic outcomes.
By continuing to explore the rich pharmacology of the 3-Imidazo[2,1-b]thiazol-6-ylaniline core, the scientific community can unlock its full potential in the fight against cancer and other diseases.
References
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazo[2,1-b][1,3,4]thiadiazole–chalcones as apoptosis inducing anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. 3-(6-Phenylimidazo [2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 9. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of the Imidazo[2,1-b]thiazole Core: A Detailed Protocol for Medicinal Chemistry Applications
Introduction: The Privileged Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug development.[1][2] This fused bicyclic system, containing a bridgehead nitrogen atom, is a key structural motif in numerous biologically active compounds.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anthelmintic properties.[3][4] The therapeutic importance of this scaffold underscores the need for efficient and versatile synthetic methodologies to access a diverse range of analogues for structure-activity relationship (SAR) studies.
Classical methods for the synthesis of imidazo[2,1-b]thiazoles often involve multi-step procedures with harsh reaction conditions, leading to limitations in scope and lower overall yields.[2][3] In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and greener alternative, offering significant advantages in terms of operational simplicity, atom economy, and the ability to generate complex molecules in a single step.[3]
This application note provides a detailed, field-proven protocol for the one-pot synthesis of the imidazo[2,1-b]thiazole core via the Groebke-Blackburn-Bienaymé reaction (GBBR). This three-component reaction, utilizing a 2-aminothiazole, an aldehyde, and an isocyanide, offers a highly efficient and modular approach to this valuable heterocyclic system.[3][5] We will delve into the experimental specifics, the underlying scientific rationale, and practical troubleshooting to enable researchers to confidently apply this methodology in their synthetic endeavors.
Experimental Protocol: Groebke-Blackburn-Bienaymé Three-Component Reaction
This protocol details a robust and reproducible one-pot synthesis of 3-(5-(substituted-amino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-ones, a class of derivatives with potential biological activity. The procedure is exemplified by the reaction of 2-aminothiazole, 3-formylchromone, and various isocyanides.
Materials and Reagents:
-
2-Aminothiazole (≥98% purity)
-
3-Formylchromone (≥97% purity)
-
tert-Butyl isocyanide (≥98% purity)
-
Cyclohexyl isocyanide (≥98% purity)
-
Benzyl isocyanide (≥98% purity)
-
4-Methoxybenzyl isocyanide (≥98% purity)
-
Anhydrous Toluene (≤50 ppm H₂O)
-
Methanol (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Hexanes (ACS grade)
-
Silica Gel (230-400 mesh) for column chromatography
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-formylchromone (1.0 mmol, 1.0 equiv).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add anhydrous toluene (0.5 M solution based on the aldehyde). To this solution, sequentially add 2-aminothiazole (1.0 mmol, 1.0 equiv) and the desired isocyanide (1.0 mmol, 1.0 equiv).
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.[6]
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexanes:ethyl acetate = 7:3 v/v).[3] The reaction is typically complete within 30 minutes to an hour.[6]
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel. The column should be packed using a slurry of silica gel in hexanes. The product is typically eluted using a gradient of ethyl acetate in hexanes.[6]
-
Characterization: The pure fractions, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the final imidazo[2,1-b]thiazole derivative. The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram:
Scope of the Reaction: A Comparative Analysis
The Groebke-Blackburn-Bienaymé reaction exhibits a broad substrate scope, particularly with respect to the isocyanide component. This versatility allows for the generation of a diverse library of imidazo[2,1-b]thiazole derivatives from common starting materials. The following table summarizes the yields obtained for various isocyanides in the reaction with 2-aminothiazole and 3-formylchromone under the optimized conditions.
| Entry | Isocyanide Component | Product Structure | Yield (%) | Reference |
| 1 | tert-Butyl isocyanide | 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | 78% | [3] |
| 2 | Cyclohexyl isocyanide | 3-(5-(Cyclohexylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | 77% | [3] |
| 3 | Benzyl isocyanide | 3-(5-(Benzylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | 76% | [3] |
| 4 | 4-Methoxybenzyl isocyanide | 3-(5-((4-Methoxybenzyl)amino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | 74% | [3] |
Mechanism and Scientific Rationale
The Groebke-Blackburn-Bienaymé reaction is a fascinating cascade process that efficiently constructs the imidazo[2,1-b]thiazole core. The currently accepted mechanism proceeds through several key steps:[7]
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde (3-formylchromone) and the exocyclic amino group of 2-aminothiazole to form a reactive iminium intermediate. This step is crucial as it activates the carbonyl carbon for subsequent nucleophilic attack. The use of a slightly acidic environment or a Lewis acid can facilitate this step.[8]
-
Nucleophilic Attack by Isocyanide: The isocyanide, with its nucleophilic carbon atom, attacks the electrophilic carbon of the iminium ion. This forms a nitrilium ion intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the thiazole ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrilium ion. This 5-endo-dig cyclization is the key ring-forming step that generates the fused bicyclic system.
-
Tautomerization/Aromatization: The resulting intermediate undergoes a proton transfer, leading to tautomerization and subsequent aromatization to yield the stable imidazo[2,1-b]thiazole product. The thermodynamic driving force of forming a stable aromatic system propels the reaction to completion.
The choice of an aprotic solvent like toluene is critical to prevent unwanted side reactions of the isocyanide and the reactive intermediates.[9] Heating the reaction provides the necessary activation energy for the sequential steps to proceed at a reasonable rate.
Mechanistic Pathway Diagram:
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (especially the aldehyde or isocyanide).2. Presence of moisture in the reaction.3. Insufficient heating. | 1. Check the purity of starting materials. Purify the aldehyde if necessary. Use freshly opened or distilled isocyanide.2. Ensure all glassware is oven-dried. Use anhydrous solvent.3. Verify the reaction temperature is maintained at 100 °C. |
| Formation of Multiple Byproducts | 1. Side reactions of the isocyanide (e.g., polymerization).2. Decomposition of starting materials or product at high temperatures. | 1. Add the isocyanide slowly to the reaction mixture.2. Monitor the reaction closely by TLC and stop it as soon as the starting materials are consumed. Consider lowering the reaction temperature slightly and extending the reaction time. |
| Difficult Purification | 1. Streaking of the product on the silica gel column.2. Co-elution of byproducts with the desired product. | 1. The product may be basic. Add a small amount of triethylamine (0.1-1%) to the eluent system.2. Try a different solvent system for chromatography. A solvent system with a different polarity or composition may provide better separation. |
Conclusion
The Groebke-Blackburn-Bienaymé reaction offers a highly efficient and versatile one-pot strategy for the synthesis of the medicinally important imidazo[2,1-b]thiazole scaffold. This protocol provides a reliable and scalable method for accessing a wide range of derivatives, facilitating rapid SAR exploration in drug discovery programs. By understanding the underlying mechanism and potential experimental pitfalls, researchers can effectively leverage this powerful multicomponent reaction to advance their research in heterocyclic and medicinal chemistry.
References
- 1. Synthesis of imidazo[2,1-<i>b</i>]thiazol-5-amines using Groebke–Blackburn–Bienaymé multicomponent reaction | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. sciforum.net [sciforum.net]
- 3. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 4. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Investigating the Anticancer Potential of 3-Imidazo[2,1-b]thiazol-6-ylaniline and its Analogs in Cancer Cell Line Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Imidazo[2,1-b]thiazol-6-ylaniline and its derivatives in cancer cell line studies. This document outlines the core mechanisms of action, provides detailed protocols for key experimental assays, and offers insights into data interpretation.
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Derivatives of this core, particularly those featuring a 6-ylaniline moiety, have emerged as potent anticancer agents, acting on various hallmarks of cancer.[2] Understanding the nuances of their application is critical for advancing cancer research and developing novel therapeutics.
Mechanistic Overview: Targeting Key Cancer Pathways
The anticancer effects of 3-Imidazo[2,1-b]thiazol-6-ylaniline derivatives are multifaceted, primarily revolving around the inhibition of critical cellular processes that drive tumorigenesis.[3] The core structure serves as a versatile pharmacophore that can be decorated with various substituents to achieve selectivity and potency against different cancer targets.
Kinase Inhibition: A Primary Mode of Action
A significant body of research highlights the role of imidazo[2,1-b]thiazole derivatives as potent kinase inhibitors.[3][4] These compounds have been shown to target several key kinases involved in cancer cell proliferation, survival, and angiogenesis.
-
Receptor Tyrosine Kinases (RTKs): Many derivatives have demonstrated inhibitory activity against RTKs such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] Anlotinib, a notable multi-targeting tyrosine kinase inhibitor bearing the imidazo[2,1-b]thiazole core, effectively inhibits VEGFR, PDGFR, and FGFR, thereby suppressing both tumor angiogenesis and proliferation.[6]
-
Non-Receptor Tyrosine Kinases: Focal Adhesion Kinase (FAK) is another crucial target. Inhibition of FAK by imidazo[2,1-b]thiazole derivatives can disrupt cell adhesion, migration, and invasion.[7]
-
Serine/Threonine Kinases: The RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in cancers like melanoma, is a key target. Several imidazo[2,1-b]thiazole derivatives have been developed as potent pan-RAF or selective B-RAF inhibitors.[8][9][10] Ribosomal S6 Kinase (RSK), a downstream effector of the MAPK pathway, is also a target for some of these compounds.[11]
The following diagram illustrates the major kinase signaling pathways targeted by imidazo[2,1-b]thiazole derivatives.
Caption: Targeted kinase signaling pathways.
Disruption of Microtubule Dynamics
Certain imidazo[2,1-b]thiazole-based compounds act as microtubule-targeting agents.[12] They can inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[12][13]
Induction of Apoptosis
Ultimately, the cytotoxic effects of these compounds converge on the induction of programmed cell death, or apoptosis. This is often characterized by cell cycle arrest, an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.[12][14]
Experimental Protocols for Compound Evaluation
The following protocols provide a framework for the systematic evaluation of 3-Imidazo[2,1-b]thiazol-6-ylaniline derivatives in cancer cell line models.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This initial screen is fundamental for determining the concentration-dependent cytotoxic effect of the compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the 3-Imidazo[2,1-b]thiazol-6-ylaniline derivative in complete cell culture medium. Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Sorafenib or Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Trustworthiness Check: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
The following diagram outlines the workflow for assessing compound cytotoxicity.
Caption: General workflow for cytotoxicity assessment.
Cell Cycle Analysis by Flow Cytometry
This assay determines if the compound induces cell cycle arrest at a specific phase.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase. A significant increase in the G2/M or G0/G1 population compared to the control suggests cell cycle arrest.[12][14]
Apoptosis Assessment (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can be used to detect these early apoptotic cells. PI is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.
-
Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in 1x Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the cell populations:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
An increase in the Annexin V-positive populations indicates the induction of apoptosis.[12][14]
Western Blot Analysis for Protein Expression
This technique is used to investigate the effect of the compound on the expression or phosphorylation status of key proteins in targeted signaling pathways.
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-conjugated secondary antibodies.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, Cyclin B1, Caspase-3, PARP) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the ratio of phosphorylated to total protein (e.g., p-ERK/ERK) would confirm kinase inhibition. An increase in cleaved Caspase-3 or cleaved PARP would confirm apoptosis induction.[13]
Data Presentation and Interpretation
Table 1: In Vitro Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 9m | MDA-MB-231 (Breast) | 1.12 | [14] |
| Compound 9i | MDA-MB-231 (Breast) | 1.65 | [14] |
| Conjugate 6d | A549 (Lung) | 1.08 | [12] |
| Compound 5l | MDA-MB-231 (Breast) | 1.4 | [5] |
| Compound 37 | MCF-7 (Breast) | 0.475 | [8] |
| Compound 9c | SUIT-2 (Pancreatic) | 5.11 | [15][16] |
| Compound 12a | NCI-60 Panel (Various) | 0.23 - 11.4 | [17] |
| Sorafenib (Ref.) | A375P (Melanoma) | >10 | [18] |
| Anlotinib | Various | Varies by target | [6] |
This table is a representative summary; IC₅₀ values can vary based on experimental conditions.
Conclusion and Future Directions
The 3-Imidazo[2,1-b]thiazol-6-ylaniline scaffold represents a highly promising platform for the development of novel anticancer agents. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of these compounds. By systematically assessing their cytotoxicity, mechanism of action, and effects on key signaling pathways, researchers can identify lead candidates with potent and selective anticancer activity. Future studies should focus on optimizing the structure-activity relationship (SAR) to enhance potency and drug-like properties, as well as on in vivo evaluation in animal models to translate these promising in vitro findings into potential clinical applications.[1][3][18]
References
- 1. researchgate.net [researchgate.net]
- 2. heteroletters.org [heteroletters.org]
- 3. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. 3-(6-Phenylimidazo [2,1- b][1,3,4]thiadiazol-2-yl)-1 H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazo[2,1-b] [1,3,4]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Imidazo[2,1-b]thiazole Derivatives as Potent Kinase Inhibitors
Introduction: The Emergence of Imidazo[2,1-b]thiazoles in Kinase-Targeted Drug Discovery
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] This bicyclic system, composed of fused imidazole and thiazole rings, serves as a versatile framework for the design of potent and selective kinase inhibitors.[2] Protein kinases are a large family of enzymes that play a crucial role in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[4] Imidazo[2,1-b]thiazole derivatives have demonstrated inhibitory activity against a range of kinases, including Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), RAF kinases, and Phosphatidylinositol 3-kinase (PI3K), highlighting their potential as a source of novel anticancer agents and other therapeutics.[5][6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of imidazo[2,1-b]thiazole derivatives as kinase inhibitors. We will delve into their mechanism of action, provide detailed protocols for their evaluation in both biochemical and cell-based assays, and offer insights into data analysis and interpretation.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The majority of imidazo[2,1-b]thiazole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways. The fused ring system of the imidazo[2,1-b]thiazole core provides a rigid scaffold that can be readily functionalized with various substituents to achieve high affinity and selectivity for the target kinase. Structure-activity relationship (SAR) studies have shown that modifications at different positions of the imidazo[2,1-b]thiazole ring can significantly impact potency and selectivity.[4][7]
Caption: General signaling pathway illustrating competitive inhibition of a target kinase by an imidazo[2,1-b]thiazole derivative.
Data Presentation: Kinase Inhibition Profile of Representative Imidazo[2,1-b]thiazole Derivatives
The inhibitory activity of imidazo[2,1-b]thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value. The following table provides a summary of reported IC50 values for exemplary compounds against various kinases, showcasing the potential for both potency and selectivity within this chemical class.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Derivative A | FAK | 4.83 | Cell-based | [5] |
| Derivative B | B-RAF (V600E) | 50 | Biochemical | [4] |
| Derivative C | EGFR | 86 | Biochemical | [7] |
| Compound 27c | Pan-RAF | Not specified | Biochemical | [6][9] |
| Compound 38a | Pan-RAF | Not specified | Biochemical | [6][9] |
| Imidazothiazole-thiazolidinone hybrid 9 | EGFR | 18350 | Biochemical | [7] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for evaluating the inhibitory activity of imidazo[2,1-b]thiazole derivatives.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of an imidazo[2,1-b]thiazole derivative against a purified kinase by measuring ATP consumption.
1. Objective: To quantify the in vitro potency of an imidazo[2,1-b]thiazole derivative by determining its IC50 value against a specific kinase.
2. Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Imidazo[2,1-b]thiazole derivative (test compound)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
-
Staurosporine or other known inhibitor for the target kinase (positive control)
-
DMSO (vehicle control)
3. Methodology:
a. Compound Preparation: i. Prepare a 10 mM stock solution of the imidazo[2,1-b]thiazole derivative in 100% DMSO. ii. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold serial dilution).
b. Kinase Reaction: i. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle to the appropriate wells. ii. Add 2 µL of the kinase solution (diluted in kinase assay buffer to the optimal concentration) to each well. iii. Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the kinase. iv. Prepare a 2X ATP/substrate solution in kinase assay buffer. The ATP concentration should ideally be at or near the Km of the kinase for accurate IC50 determination.[10] v. Initiate the kinase reaction by adding 2 µL of the 2X ATP/substrate solution to each well. vi. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[11]
c. ADP Detection: i. Stop the kinase reaction by adding 5 µL of the ADP-Glo™ Reagent to each well. ii. Incubate for 40 minutes at room temperature to deplete the remaining ATP. iii. Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. iv. Incubate for 30-60 minutes at room temperature.
d. Data Acquisition and Analysis: i. Measure the luminescence of each well using a plate reader. ii. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. iii. Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. iv. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. v. Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[12]
Caption: Workflow for the in vitro biochemical kinase assay.
Protocol 2: Cell-Based Kinase Phosphorylation Assay (ELISA-Based)
This protocol describes a method to assess the inhibitory activity of an imidazo[2,1-b]thiazole derivative in a cellular context by measuring the phosphorylation of a specific downstream substrate of the target kinase.[13]
1. Objective: To determine the cellular potency of an imidazo[2,1-b]thiazole derivative by measuring the inhibition of target kinase-mediated substrate phosphorylation in intact cells.
2. Materials:
-
Human cancer cell line known to have an active signaling pathway involving the target kinase
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Imidazo[2,1-b]thiazole derivative (test compound)
-
Positive control inhibitor
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phosphate-buffered saline (PBS)
-
ELISA plate pre-coated with a capture antibody for the total substrate protein
-
Phospho-specific detection antibody for the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader capable of measuring absorbance
3. Methodology:
a. Cell Culture and Treatment: i. Seed the cells in a 96-well plate at a density that allows them to reach 80-90% confluency at the time of treatment. ii. Incubate for 24 hours at 37°C in a 5% CO₂ incubator. iii. Treat the cells with a serial dilution of the imidazo[2,1-b]thiazole derivative or controls for a predetermined duration (e.g., 2-24 hours).
b. Cell Lysis: i. Aspirate the culture medium and wash the cells once with ice-cold PBS. ii. Add 100 µL of ice-cold lysis buffer to each well. iii. Incubate on ice for 15-20 minutes with gentle agitation. iv. Centrifuge the plate to pellet cell debris and collect the supernatant (cell lysate).
c. ELISA: i. Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate. ii. Incubate for 2 hours at room temperature or overnight at 4°C. iii. Wash the plate three times with wash buffer. iv. Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1-2 hours at room temperature. v. Wash the plate three times with wash buffer. vi. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature. vii. Wash the plate five times with wash buffer. viii. Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes. ix. Stop the reaction by adding 50 µL of stop solution.
d. Data Acquisition and Analysis: i. Measure the absorbance at 450 nm using a microplate reader. ii. Normalize the data to the vehicle-treated control (100% phosphorylation) and a background control (e.g., untreated cells or cells treated with a potent inhibitor). iii. Plot the percentage of phosphorylation inhibition against the logarithm of the inhibitor concentration. iv. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Troubleshooting and Scientific Integrity
To ensure the trustworthiness of the generated data, it is crucial to incorporate proper controls and be aware of potential pitfalls.
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[11] It is recommended to perform the assay at an ATP concentration close to the Michaelis constant (Km) of the kinase to obtain a more accurate measure of the inhibitor's potency.[10]
-
Compound Aggregation: Some compounds can form aggregates in aqueous solutions, leading to non-specific inhibition and false-positive results. Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help mitigate this issue.[14]
-
Assay Controls: Always include positive and negative controls. A known potent inhibitor for the target kinase serves as a positive control to validate the assay's performance, while a vehicle control (DMSO) represents 100% kinase activity. A "no enzyme" control is essential to identify any background signal or interference from the test compound with the detection reagents.[14]
-
Linear Range of Reaction: Ensure that the kinase reaction is in the linear range with respect to time and enzyme concentration. This can be determined by performing a time-course experiment.[11]
By adhering to these principles and meticulously executing the provided protocols, researchers can confidently evaluate the potential of imidazo[2,1-b]thiazole derivatives as potent and selective kinase inhibitors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Role of 3-Imidazo[2,1-b]thiazol-6-ylaniline in Drug Discovery Pipelines: A Detailed Guide for Researchers
The imidazo[2,1-b]thiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. This guide provides an in-depth exploration of a particularly promising derivative, 3-imidazo[2,1-b]thiazol-6-ylaniline, for researchers, scientists, and drug development professionals. We will delve into its synthesis, mechanisms of action, and provide detailed protocols for its evaluation in drug discovery pipelines, moving beyond a simple recitation of steps to explain the underlying scientific rationale.
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The fused heterocyclic system of imidazo[2,1-b]thiazole has emerged as a versatile template for the development of novel therapeutic agents.[1][2][3] Its rigid, planar structure provides a unique framework for the spatial orientation of various substituents, enabling precise interactions with biological macromolecules. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The aniline substitution at the 6-position, specifically the 3-amino orientation, has been shown to be a critical determinant of biological activity, particularly in the context of oncology.
Synthetic Strategy: A Protocol for the Preparation of 3-Imidazo[2,1-b]thiazol-6-ylaniline
The synthesis of 3-imidazo[2,1-b]thiazol-6-ylaniline can be achieved through a well-established multi-step process, beginning with the Hantzsch thiazole synthesis followed by cyclization. The following protocol provides a detailed methodology.
Protocol 1: Synthesis of 3-Imidazo[2,1-b]thiazol-6-ylaniline
Rationale: This protocol is designed for the efficient and reliable synthesis of the target compound. The initial step involves the formation of the key intermediate, 2-bromo-1-(3-nitrophenyl)ethan-1-one, which is then reacted with 2-aminothiazole to construct the imidazo[2,1-b]thiazole core. The final step is a standard reduction of the nitro group to the desired aniline.
Materials:
-
3-Nitroacetophenone
-
Bromine
-
Acetic acid
-
2-Aminothiazole
-
Ethanol
-
Sodium bicarbonate
-
Iron powder
-
Ammonium chloride
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
Part A: Synthesis of 2-bromo-1-(3-nitrophenyl)ethan-1-one
-
Dissolve 3-nitroacetophenone (1 equivalent) in glacial acetic acid.
-
Slowly add bromine (1.1 equivalents) dropwise to the solution at room temperature with constant stirring.
-
Continue stirring for 4-6 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with copious amounts of water to remove acetic acid, and dry under vacuum.
Part B: Synthesis of 6-(3-nitrophenyl)imidazo[2,1-b]thiazole
-
To a solution of 2-bromo-1-(3-nitrophenyl)ethan-1-one (1 equivalent) in ethanol, add 2-aminothiazole (1.2 equivalents).
-
Reflux the reaction mixture for 8-12 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol.
Part C: Synthesis of 3-imidazo[2,1-b]thiazol-6-ylaniline
-
Suspend 6-(3-nitrophenyl)imidazo[2,1-b]thiazole (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (5 equivalents) and ammonium chloride (1.5 equivalents).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound, 3-imidazo[2,1-b]thiazol-6-ylaniline.
Caption: Synthetic workflow for 3-imidazo[2,1-b]thiazol-6-ylaniline.
Biological Evaluation: Uncovering the Therapeutic Potential
The 3-anilino moiety on the imidazo[2,1-b]thiazole scaffold has been shown to be a key pharmacophore for anticancer activity. The following protocols are designed to assess the cytotoxic and potential mechanistic properties of 3-imidazo[2,1-b]thiazol-6-ylaniline.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a fundamental first step in evaluating the anticancer potential of a compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
3-Imidazo[2,1-b]thiazol-6-ylaniline (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Step-by-Step Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of 3-imidazo[2,1-b]thiazol-6-ylaniline in complete growth medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 3: Kinase Inhibition Assay
Rationale: Many imidazo[2,1-b]thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[6][7][8] A general kinase inhibition assay can be used to screen 3-imidazo[2,1-b]thiazol-6-ylaniline against a panel of kinases to identify potential molecular targets.
Materials:
-
Recombinant active kinases (e.g., FAK, EGFR, B-RAF)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
3-Imidazo[2,1-b]thiazol-6-ylaniline
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Step-by-Step Procedure:
-
Prepare serial dilutions of 3-imidazo[2,1-b]thiazol-6-ylaniline in kinase assay buffer.
-
In a white-walled multi-well plate, add the kinase, the specific substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP; second, convert the generated ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Caption: Workflow of a typical in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The 3-amino group on the phenyl ring at the 6-position of the imidazo[2,1-b]thiazole core is a critical feature for potent biological activity. A closely related analog, 3-(2-(4-Methoxyphenyl)imidazo[2,1-b][1][6][9]thiadiazol-6-yl)aniline, has demonstrated significant in vitro anticancer activity against non-small cell lung cancer and renal cancer cell lines.[9] This suggests that the 3-aminophenyl moiety plays a crucial role in the interaction with the biological target.
The potential mechanisms of action for this class of compounds are diverse. Besides direct kinase inhibition, some imidazo[2,1-b]thiazole derivatives have been shown to act as microtubule-targeting agents, disrupting tubulin polymerization and leading to cell cycle arrest at the G2/M phase.[10]
Table 1: Representative Biological Activities of Imidazo[2,1-b]thiazole Derivatives
| Derivative Class | Target/Activity | Example IC₅₀ | Reference |
| 6-Phenyl-imidazo[2,1-b]thiazoles | Anticancer (Melanoma) | Sub-micromolar | [11] |
| Imidazo[2,1-b]thiazole-benzimidazoles | Microtubule-targeting | 1.08 µM (A549 cells) | [10] |
| 5,6-Diarylimidazo[2,1-b]thiazoles | B-RAF/C-RAF Kinase Inhibition | 39.9 nM (B-RAF V600E) | [12] |
| Imidazo[2,1-b]thiazole-based hydrazones | Anticancer (Breast) | 1.12 µM (MDA-MB-231) | [4] |
| Imidazo[2,1-b]thiazole derivatives | Focal Adhesion Kinase (FAK) Inhibition | High inhibitory activities | [13] |
Conclusion and Future Directions
3-Imidazo[2,1-b]thiazol-6-ylaniline represents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. The synthetic route is well-defined, and established protocols for biological evaluation are readily available. Future research should focus on a comprehensive kinase profiling of this specific compound to identify its primary molecular targets. Further derivatization of the aniline moiety could also lead to the discovery of compounds with enhanced potency and selectivity. The application of the detailed protocols provided in this guide will enable researchers to effectively explore the full therapeutic potential of this exciting class of molecules.
References
- 1. prepchem.com [prepchem.com]
- 2. SYNTHESIS AND CHEMICAL CONVERSIONS OF 2-BROMO-6-PHENYLIMIDAZO[2,1-<i>b</i>][1,3,4]THIADIAZOLE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(6-Phenylimidazo [2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with Imidazo[2,1-b]thiazole Compounds
Introduction: Unlocking the Therapeutic Potential of Imidazo[2,1-b]thiazoles
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its remarkable structural versatility and broad spectrum of biological activities.[1][2] This fused five-membered heterocyclic ring system serves as a cornerstone for the development of novel therapeutic agents, with derivatives exhibiting potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] The efficacy of these compounds often stems from their ability to modulate key cellular pathways, such as those involved in cell proliferation, apoptosis, and migration.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodology for conducting robust cell-based assays to characterize the biological effects of imidazo[2,1-b]thiazole compounds. The protocols detailed herein are designed to ensure scientific integrity and reproducibility, enabling the elucidation of dose-dependent effects on cell viability, cell cycle progression, apoptosis induction, and cell migration.
Experimental Design: A Multi-Faceted Approach to Cellular Analysis
A thorough investigation of the cellular effects of imidazo[2,1-b]thiazole derivatives necessitates a multi-pronged approach. The experimental workflow should be designed to first establish the cytotoxic potential of the compounds, followed by a deeper dive into the underlying mechanisms of action. This logical progression allows for the identification of promising lead compounds and a comprehensive understanding of their cellular impact.
Figure 1: A representative experimental workflow for the comprehensive evaluation of imidazo[2,1-b]thiazole compounds.
I. Assessment of Cell Viability and Cytotoxicity: The MTT Assay
The initial step in characterizing a novel compound is to determine its effect on cell viability and to establish a dose-response curve. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8] This assay is based on the principle that viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Assay for Cell Viability
Materials:
-
Imidazo[2,1-b]thiazole compounds of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[12]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][13]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation Time | 24, 48, 72 hours |
| MTT Incubation Time | 4 hours[13] |
| Absorbance Wavelength | 570 nm (primary), >650 nm (reference)[13] |
II. Elucidating Anti-Proliferative Mechanisms: Cell Cycle Analysis
Imidazo[2,1-b]thiazole derivatives have been shown to exert their anticancer effects by inducing cell cycle arrest, often at the G2/M phase.[7][10] Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[14]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[15]
-
Rehydration and Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI signal is typically detected in the FL2 or FL3 channel.
-
Data Analysis: Use appropriate software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[14]
Figure 2: A simplified diagram of the cell cycle phases as detected by flow cytometry.
III. Investigating Programmed Cell Death: Apoptosis Assay
A key mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. The Annexin V/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label early apoptotic cells.[18] Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[18]
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Treated and untreated cells
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest 1-5 x 10^5 cells per sample and wash with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry immediately (within 1 hour). Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Create a quadrant plot to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
| Cell Population | Annexin V Staining | PI Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
IV. Assessing Impact on Cell Motility: Wound Healing (Scratch) Assay
The ability of cancer cells to migrate is a critical factor in tumor invasion and metastasis. The wound healing or scratch assay is a simple and cost-effective method to assess collective cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time.[19]
Protocol: Wound Healing Assay
Materials:
-
Cells of interest
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Complete cell culture medium with and without the test compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.
-
Scratch Creation: Once confluent, use a sterile pipette tip to create a straight scratch across the center of the well.[19]
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the imidazo[2,1-b]thiazole compound at the desired concentration. Include a vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in predefined locations for each well.[19]
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).[20] Calculate the percentage of wound closure over time.
Figure 3: A flowchart outlining the key steps of the wound healing assay.
Conclusion: A Pathway to Discovery
The methodologies outlined in these application notes provide a robust framework for the comprehensive cell-based evaluation of imidazo[2,1-b]thiazole compounds. By systematically assessing cytotoxicity, effects on cell cycle progression, induction of apoptosis, and impact on cell migration, researchers can effectively identify and characterize promising therapeutic candidates. The integration of these assays allows for a deep understanding of the mechanisms of action, paving the way for further preclinical and clinical development.
References
- 1. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. heteroletters.org [heteroletters.org]
- 4. SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. biologi.ub.ac.id [biologi.ub.ac.id]
- 19. clyte.tech [clyte.tech]
- 20. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of 3-Imidazo[2,1-b]thiazol-6-ylaniline
Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. In this context, fused heterocyclic systems have emerged as a particularly fruitful area of research. Among these, the imidazo[2,1-b]thiazole scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This privileged structure is a core component in a variety of compounds demonstrating a broad spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, antitubercular, and anticancer activities.[2][3][4]
The unique spatial arrangement of the fused imidazole and thiazole rings provides a rigid and planar scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and biological properties. This structural versatility has enabled the development of numerous derivatives with potent and selective biological activities.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a key derivative, 3-Imidazo[2,1-b]thiazol-6-ylaniline, and the subsequent evaluation of its antimicrobial potential. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles and biological rationale.
Synthetic Strategy and Protocols
The synthesis of the imidazo[2,1-b]thiazole core is most commonly achieved through the condensation of a 2-aminothiazole derivative with an α-haloketone, a reaction that proceeds via an initial S-alkylation followed by intramolecular cyclization and dehydration.[5] For the synthesis of the target molecule, 3-Imidazo[2,1-b]thiazol-6-ylaniline, a multi-step approach is proposed, commencing with the synthesis of a nitro-substituted precursor, which is subsequently reduced to the desired aniline.
Part 1: Synthesis of 6-(4-nitrophenyl)imidazo[2,1-b]thiazole (Nitro-Precursor)
This initial step involves the reaction of 2-aminothiazole with 2-bromo-1-(4-nitrophenyl)ethanone. The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the α-carbon, facilitating the initial nucleophilic attack by the thiazole nitrogen.
Materials:
-
2-aminothiazole
-
2-bromo-1-(4-nitrophenyl)ethanone
-
Anhydrous ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1.0 eq) in anhydrous ethanol.
-
To this solution, add 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product should form.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
To obtain the free base, suspend the collected solid in water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Collect the solid product by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.
Characterization:
The structure of the synthesized 6-(4-nitrophenyl)imidazo[2,1-b]thiazole should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Reduction to 3-Imidazo[2,1-b]thiazol-6-ylaniline
The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.
Materials:
-
6-(4-nitrophenyl)imidazo[2,1-b]thiazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
In a round-bottom flask, suspend 6-(4-nitrophenyl)imidazo[2,1-b]thiazole (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3.0-5.0 eq) to the suspension.
-
Carefully add concentrated hydrochloric acid dropwise while stirring.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully basify by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 10-12.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, 3-Imidazo[2,1-b]thiazol-6-ylaniline.
Characterization:
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy to verify the presence of the amine group and the absence of the nitro group.
Caption: Synthetic workflow for 3-Imidazo[2,1-b]thiazol-6-ylaniline.
Antimicrobial Evaluation Protocols
A systematic evaluation of the antimicrobial activity of the synthesized compound is crucial to determine its potential as a therapeutic agent. Standardized methods such as broth microdilution and agar well diffusion are recommended.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized 3-Imidazo[2,1-b]thiazol-6-ylaniline
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Sterile DMSO
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the test compound in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (adjusted to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Protocol 2: Agar Well Diffusion for Preliminary Screening
This method provides a qualitative assessment of the antimicrobial activity.
Materials:
-
Synthesized 3-Imidazo[2,1-b]thiazol-6-ylaniline
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Spread a standardized inoculum of the microorganism evenly over the agar surface.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) into the wells.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each well.
Caption: Workflow for antimicrobial screening.
Data Presentation and Discussion
The antimicrobial activity of various imidazo[2,1-b]thiazole derivatives reported in the literature is summarized in the table below. This data provides a comparative landscape for the newly synthesized compound.
| Compound Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Imidazo[2,1-b][1][6][7]thiadiazole derivatives | <0.24 | <0.24 | - | - | [8] |
| Substituted Imidazo[2,1-b]thiazoles | 1.56 - 3.13 | - | 1.56 | - | [8] |
| Imidazo[2,1-b]thiazole-benzimidazoles | - | - | - | >100 | [4] |
Discussion of Structure-Activity Relationship (SAR):
The antimicrobial activity of imidazo[2,1-b]thiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core.[1]
-
Substitution at the 6-position: The nature of the substituent on the phenyl ring at the 6-position plays a crucial role. Electron-withdrawing groups, such as nitro and halo groups, have been shown to enhance antibacterial activity.[7] The presence of an aniline group, as in the target molecule, introduces a basic center which may influence cell permeability and target interaction.
-
Substitution at the 3-position: The introduction of various functionalities at the 3-position can modulate the lipophilicity and steric properties of the molecule, thereby affecting its ability to penetrate microbial cell membranes and interact with intracellular targets.
-
Mechanism of Action: While the exact mechanism of action for all derivatives is not fully elucidated, some studies suggest that these compounds may exert their antimicrobial effects by inhibiting essential cellular processes. For instance, certain imidazo[2,1-b]thiazole derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication. Other proposed mechanisms include the disruption of cell membrane integrity and inhibition of key metabolic enzymes.[9]
Conclusion
The imidazo[2,1-b]thiazole scaffold remains a highly promising template for the development of novel antimicrobial agents. This application note provides a detailed and practical guide for the synthesis of 3-Imidazo[2,1-b]thiazol-6-ylaniline and its subsequent antimicrobial evaluation. By following these protocols, researchers can systematically synthesize and test new derivatives, contributing to the ongoing search for effective solutions to the growing challenge of antimicrobial resistance. The provided SAR insights offer a rational basis for the design of future generations of imidazo[2,1-b]thiazole-based therapeutics with improved potency and a broader spectrum of activity.
References
- 1. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heteroletters.org [heteroletters.org]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
Application Notes & Protocols: Characterizing PI3K Inhibition with 3-Imidazo[2,1-b]thiazol-6-ylaniline
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1][2][3] This makes the components of the PI3K/AKT/mTOR pathway attractive targets for therapeutic intervention.[3] The imidazo[2,1-b]thiazole scaffold has emerged as a promising chemotype for the development of potent kinase inhibitors.[4][5] This document provides a comprehensive guide for researchers utilizing 3-Imidazo[2,1-b]thiazol-6-ylaniline, a representative compound from this class, for the characterization of PI3K inhibition.[6] We present detailed protocols for both a direct biochemical kinase assay and a cell-based assay to measure the downstream effects on AKT phosphorylation, enabling a thorough assessment of the compound's potency and cellular efficacy.
Introduction: The PI3K/AKT/mTOR Signaling Axis
The PI3K/AKT/mTOR pathway is a highly conserved intracellular signaling cascade vital for regulating the cell cycle.[2] It is initiated by the activation of cell surface receptors, which recruit and activate PI3K.[7] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including the serine/threonine kinase AKT (also known as Protein Kinase B).[2][7] This membrane recruitment leads to the phosphorylation and full activation of AKT by upstream kinases like PDK1 and mTORC2.[2][3] Once active, AKT phosphorylates a multitude of downstream substrates, promoting cell growth, proliferation, and survival while inhibiting apoptosis.[8][9]
Given its critical role, the PI3K pathway is frequently overactive in cancer, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, which counteracts PI3K activity by dephosphorylating PIP3.[1] Therefore, small molecule inhibitors targeting PI3K are of significant interest in oncology drug development.[10][11]
Figure 1. The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 3-Imidazo[2,1-b]thiazol-6-ylaniline.
The Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has been identified as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, enabling potent and selective interactions with various biological targets, including protein kinases.[12] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial activities.[4][13][14][15] The specific compound, 3-Imidazo[2,1-b]thiazol-6-ylaniline, serves as an excellent candidate for investigating PI3K inhibition due to the established role of this chemical class in targeting ATP-binding sites of kinases.
Part 1: Biochemical PI3K Kinase Assay
This protocol describes a direct, in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of 3-Imidazo[2,1-b]thiazol-6-ylaniline against a specific PI3K isoform.[16][17] The principle involves quantifying the amount of PIP3 produced by the kinase reaction in the presence of varying concentrations of the inhibitor. Commonly used detection methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or competitive ELISAs.[18][19]
Causality Behind Experimental Choices
-
ATP Concentration: The majority of kinase inhibitors are ATP-competitive.[20] The concentration of ATP used in the assay is a critical parameter that directly influences the apparent IC50 value.[21] Performing the assay at the ATP Kₘ (Michaelis constant) allows for a more direct comparison of inhibitor potencies (IC50 ≈ 2 x Ki).[22] However, cellular ATP concentrations are in the millimolar range, much higher than the Kₘ for most kinases.[21][22] Therefore, running assays at both Kₘ and a physiological concentration (e.g., 1 mM ATP) provides a more complete picture of the inhibitor's potential cellular activity.[23][24]
-
Enzyme Concentration: The kinase concentration must be in the linear range of the assay, where the reaction rate is proportional to the enzyme amount.[20] If the enzyme concentration is too high, it can lead to substrate depletion and an underestimation of inhibitor potency.[20]
-
Controls: A "no enzyme" control establishes the background signal. A "vehicle control" (e.g., DMSO) represents 0% inhibition (maximum enzyme activity). A known potent PI3K inhibitor (e.g., Wortmannin or Alpelisib) serves as a positive control for 100% inhibition.[19][25]
Figure 2. Generalized workflow for a biochemical PI3K inhibition assay.
Step-by-Step Protocol (TR-FRET Example)
-
Prepare Inhibitor Dilutions: Create a 10-point, 3-fold serial dilution series of 3-Imidazo[2,1-b]thiazol-6-ylaniline in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Assay Plate Preparation: Transfer a small volume (e.g., 2.5 µL) of the diluted inhibitor, DMSO (vehicle control), and positive control to the wells of a low-volume 384-well plate.[18]
-
Add Enzyme/Substrate Mix: Prepare a master mix of the PI3K enzyme and PIP2 substrate in the kinase reaction buffer. Dispense this mix into each well.[26]
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at the predetermined Kₘ or physiological level. Pre-incubate the plate for 10 minutes.[19]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light.[18]
-
Detection: Stop the reaction by adding EDTA. Add the TR-FRET detection reagents (e.g., biotinylated-PIP3 tracer and a Europium-labeled anti-GST antibody/streptavidin pair).
-
Read Plate: Incubate for an additional 30-60 minutes and read the plate on a TR-FRET enabled microplate reader.[18]
-
Data Analysis:
Part 2: Cell-Based PI3K Inhibition Assay (Western Blot)
While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane and engage its target in a physiological context. The most common method is to measure the phosphorylation status of AKT at Serine 473 (p-AKT), a direct downstream marker of PI3K activity.[7][25]
Causality Behind Experimental Choices
-
Serum Starvation: Cells are typically grown in media containing serum, which is rich in growth factors that basally activate the PI3K pathway. Serum-starving the cells for several hours (3-24h) quiesces this pathway, resulting in a low p-AKT background signal.[26] This allows for a clean, robust activation upon stimulation.
-
Growth Factor Stimulation: After inhibitor pre-treatment, the pathway is acutely stimulated with a growth factor like IGF-1 or EGF.[18] This synchronous activation provides a large dynamic range to observe inhibition.
-
Loading Control: Total AKT levels should remain unchanged by short-term treatment with a PI3K inhibitor. Therefore, probing for total AKT in addition to p-AKT is essential. It serves as a sample-specific loading control to normalize the p-AKT signal.[26][29] A housekeeping protein like β-actin or GAPDH is also used to ensure equal protein loading between lanes.[29]
Step-by-Step Protocol
-
Cell Culture and Plating: Seed a relevant cancer cell line (e.g., MCF-7, U-87 MG) in 6-well plates and allow them to adhere and reach 70-80% confluency.[26]
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 4-16 hours.[26]
-
Inhibitor Treatment: Pre-treat the cells with a range of concentrations of 3-Imidazo[2,1-b]thiazol-6-ylaniline (and controls) for 1-2 hours.[18]
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K pathway.[18]
-
Protein Extraction: Immediately place plates on ice, wash cells twice with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[26][30]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[30]
-
Western Blotting:
-
Normalize protein amounts, prepare samples with Laemmli buffer, and heat at 95°C for 5 minutes.[26]
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.[26]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[26]
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473) and total AKT.[26][31]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
-
Data Analysis:
Data Interpretation & Expected Results
The data from both assays should be compiled to provide a comprehensive profile of the inhibitor. The biochemical IC50 reflects the direct potency on the isolated enzyme, while the cellular EC50 indicates its effectiveness in a more complex biological system.
| Assay Type | Parameter | Typical Value (Potent Inhibitor) | Significance |
| Biochemical | IC50 (at ATP Kₘ) | 1 - 100 nM | Measures direct enzymatic potency and affinity.[22] |
| Biochemical | IC50 (at 1 mM ATP) | 100 nM - 5 µM | Estimates potency under more physiological ATP conditions.[24] |
| Cell-Based | EC50 (p-AKT) | 50 nM - 10 µM | Confirms cell permeability and on-target engagement in a cellular context.[30][32] |
Note: These values are illustrative. Actual results will depend on the specific PI3K isoform, cell line, and assay conditions.
A significant rightward shift (a higher value) in the IC50 when moving from Kₘ ATP to 1 mM ATP is expected for an ATP-competitive inhibitor.[21] The cellular EC50 is often higher than the biochemical IC50 due to factors like cell membrane permeability, protein binding, and the high intracellular ATP concentration.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Inhibition (Biochemical) | Inactive compound; Incorrect ATP concentration; Degraded enzyme. | Verify compound integrity; Optimize ATP concentration; Use fresh enzyme stock and include positive control. |
| High Variability in Replicates | Pipetting errors; Inconsistent incubation times; Plate edge effects. | Use calibrated pipettes; Ensure consistent timing for all steps; Avoid using the outer wells of the plate. |
| No p-AKT Signal (Cellular) | Ineffective growth factor stimulation; Problem with lysis buffer (phosphatases active). | Check activity of growth factor; Ensure fresh phosphatase inhibitors are added to lysis buffer immediately before use. |
| Weak p-AKT Inhibition | Poor cell permeability of the compound; Compound efflux by pumps. | Increase pre-incubation time; Use cell lines with lower expression of efflux pumps (e.g., MDR1). |
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-{Imidazo[2,1-b][1,3]thiazol-6-yl}aniline | C11H9N3S | CID 3312672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 10. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. courses.edx.org [courses.edx.org]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. shop.carnabio.com [shop.carnabio.com]
- 22. kinaselogistics.com [kinaselogistics.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Computing Method and Test on IC50 Value of Tyrosinase Inhibition | Scientific.Net [scientific.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating FAK Phosphorylation Inhibition by Imidazo[2,1-b]thiazoles
Introduction: The Critical Role of FAK in Oncology and the Promise of Imidazo[2,1-b]thiazoles
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a central hub for signals originating from integrins and growth factor receptors.[1][2][3] Its activation, marked by autophosphorylation at Tyrosine 397 (Tyr397), triggers a cascade of downstream signaling events crucial for cell survival, proliferation, migration, and angiogenesis.[4][5][6][7] In numerous cancers, FAK is overexpressed and hyperactivated, correlating with increased malignancy, metastasis, and poor prognosis.[1][3][5][8] This makes FAK a compelling therapeutic target in oncology.
The imidazo[2,1-b]thiazole scaffold has emerged as a promising chemical starting point for the development of potent FAK inhibitors.[9][10] Recent studies have demonstrated the potential of novel imidazo[2,1-b]thiazole derivatives to inhibit FAK phosphorylation and exert significant antiproliferative and anti-migratory effects in various cancer models, including pancreatic cancer and mesothelioma.[9][11][12]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated methods to study the inhibition of FAK phosphorylation by imidazo[2,1-b]thiazole compounds. The protocols are designed to be self-validating, with built-in controls and clear explanations of the scientific principles behind each step.
Understanding the FAK Signaling Axis and Inhibition
The activation of FAK is a multi-step process. Upon integrin clustering at focal adhesions, FAK undergoes a conformational change, leading to autophosphorylation at Tyr397.[4][6] This phosphotyrosine residue then serves as a high-affinity binding site for the SH2 domain of Src family kinases.[5][13] The recruitment of Src leads to the phosphorylation of other tyrosine residues within FAK, including those in the kinase domain activation loop (Tyr576/577), resulting in full catalytic activation of FAK.[13][14] Activated FAK then phosphorylates a host of downstream substrates, propagating signals through pathways like PI3K/Akt and MAPK, which are fundamental to cancer progression.[1][8]
Imidazo[2,1-b]thiazole-based inhibitors are typically designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FAK kinase domain.[15] By occupying this site, they prevent the transfer of phosphate from ATP to FAK's tyrosine residues, thereby blocking the initial autophosphorylation event at Tyr397 and all subsequent downstream signaling.
Experimental Workflow for Assessing FAK Inhibition
A systematic approach is crucial to comprehensively evaluate the efficacy and mechanism of action of novel FAK inhibitors. The following workflow outlines a logical progression of experiments, from initial biochemical validation to cellular functional assays.
Caption: Experimental workflow for evaluating imidazo[2,1-b]thiazole FAK inhibitors.
Part 1: Biochemical Validation of FAK Inhibition
In Vitro FAK Kinase Assay
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant FAK in a cell-free system. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Protocol:
-
Reagent Preparation:
-
FAK Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT.[16]
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay will typically be at or near the Km of FAK for ATP.
-
FAK Enzyme: Dilute recombinant human FAK to the desired concentration in kinase buffer.
-
Substrate: A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is commonly used.
-
Test Compound: Prepare a serial dilution of the imidazo[2,1-b]thiazole compound in DMSO, then dilute further in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the substrate and FAK enzyme mix to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.[16]
-
Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
| Compound | FAK IC50 (nM) |
| Reference Inhibitor (e.g., PF-573228) | Insert value |
| Imidazo[2,1-b]thiazole A | Insert value |
| Imidazo[2,1-b]thiazole B | Insert value |
Part 2: Cellular Target Engagement and Potency
Western Blot Analysis of FAK Phosphorylation
Principle: This is the cornerstone assay to confirm that the test compound inhibits FAK phosphorylation at its key autophosphorylation site (Tyr397) within a cellular context. A reduction in the p-FAK (Tyr397) signal relative to total FAK protein levels indicates successful target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells known to have high basal FAK activity (e.g., MDA-MB-231, PANC-1, or U-87 MG) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the imidazo[2,1-b]thiazole compound for a predetermined time (e.g., 2-4 hours). Include a vehicle-only control (DMSO).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. This is critical to preserve the phosphorylation state of the proteins.[17][18]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.[18]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-FAK (Tyr397).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Crucially , strip the membrane and re-probe with an antibody against total FAK to normalize for protein loading. An antibody against a housekeeping protein like GAPDH or β-actin should also be used as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-FAK (Tyr397) to total FAK for each treatment condition.
-
Plot the normalized p-FAK levels against the compound concentration to determine the cellular IC50 for FAK inhibition.
-
Caption: FAK signaling pathway and the inhibitory action of imidazo[2,1-b]thiazoles.
Part 3: Assessment of Cellular Functions
Cell Proliferation/Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[19] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[19][20]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the imidazo[2,1-b]thiazole compound for 24, 48, or 72 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm with a reference wavelength of >650 nm.[19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Cell Migration Assay (Wound Healing/Scratch Assay)
Principle: This assay assesses the effect of the inhibitor on collective cell migration, a key process in cancer metastasis.[22][23] A "wound" is created in a confluent cell monolayer, and the rate of closure is monitored over time.
Protocol:
-
Monolayer Formation: Seed cells in a 6-well or 12-well plate and grow them to 95-100% confluence.[22]
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing the test compound or vehicle. To distinguish between migration and proliferation, a proliferation inhibitor like Mitomycin C can be included.
-
Imaging: Immediately capture an image of the wound at time T=0 using a phase-contrast microscope.[22] Continue to capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the wound at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound area. Software like ImageJ can be used for quantification.[23]
Apoptosis Assay (Caspase-3/7 Activity)
Principle: FAK signaling promotes cell survival, and its inhibition is expected to induce apoptosis.[2][8] Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[24] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[25]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white, clear-bottom 96-well plate. Treat with the imidazo[2,1-b]thiazole compound for a duration known to induce apoptosis (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Assay Procedure:
-
Allow the plate to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence with a plate reader.
-
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate) and express the results as fold-change in caspase activity relative to the vehicle control.
| Assay | Endpoint Measured | Expected Outcome with FAK Inhibitor |
| MTT Assay | Cell Viability/Proliferation | Decrease (Increased GI50) |
| Wound Healing Assay | Collective Cell Migration | Decreased Rate of Wound Closure |
| Caspase-3/7 Assay | Apoptosis Induction | Increased Luminescence (Higher Activity) |
References
- 1. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative Splicing Controls the Mechanisms of FAK Autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Mechanism of Focal Adhesion Kinase Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. promega.com [promega.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. atcc.org [atcc.org]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. clyte.tech [clyte.tech]
- 23. Wound healing assay | Abcam [abcam.com]
- 24. caspase3 assay [assay-protocol.com]
- 25. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Substituted Imidazo[2,1-b]thiazol-6-ylaniline Derivatives
Welcome to the technical support resource for the synthesis of 3-imidazo[2,1-b]thiazol-6-ylaniline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, combining established chemical principles with practical, field-proven insights to help you optimize your synthetic outcomes.
I. Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the overall synthetic approach, from starting materials to the final product.
Q1: What is the most reliable synthetic strategy for preparing the imidazo[2,1-b]thiazole core with an aniline moiety at the C6 position?
The most robust and widely adopted method for constructing the imidazo[2,1-b]thiazole scaffold is a variation of the Hantzsch thiazole synthesis.[1] The overall strategy involves a two-step sequence:
-
Hantzsch Thiazole Synthesis: First, a substituted 2-aminothiazole is synthesized.
-
Condensation & Cyclization: This 2-aminothiazole is then condensed with a substituted α-haloketone. This reaction forms the fused imidazole ring.
For your target, 3-imidazo[2,1-b]thiazol-6-ylaniline, the aniline group is typically introduced in a protected form, such as a nitro group, which is then reduced in the final step of the synthesis.
Below is a general workflow diagram for this synthetic approach.
Q2: How do I prepare the required 2-amino-4-(4-nitrophenyl)thiazole intermediate?
This key intermediate is synthesized via the classic Hantzsch thiazole synthesis by reacting an α-haloketone with thiourea.[2] The reaction is typically performed in a polar solvent like ethanol.
Detailed Protocol: Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) and thiourea (1.2 eq).
-
Solvent: Add absolute ethanol as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate of the hydrobromide salt of the product should form.
-
Neutralization: Filter the solid and wash it with cold ethanol. To obtain the free base, suspend the solid in water and neutralize with an aqueous solution of a mild base like sodium bicarbonate or sodium carbonate until the pH is ~8.[3]
-
Isolation: Filter the resulting solid product, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
Q3: What are the key considerations for the cyclocondensation step to form the imidazo[2,1-b]thiazole ring?
This is the crucial ring-forming step where the imidazole portion of the scaffold is constructed. It involves the reaction of your 2-aminothiazole intermediate with another α-haloketone, which will introduce the substituent at the C3 position.
Key Factors for Success:
-
Stoichiometry: Use a slight excess of the α-haloketone (e.g., 1.1 equivalents) to ensure the complete consumption of the more valuable thiazole intermediate.
-
Solvent: Anhydrous ethanol is a common and effective solvent.[3] For less reactive substrates, higher boiling point solvents like dimethylformamide (DMF) can be used, but this may require more rigorous purification.
-
Temperature: Refluxing the reaction mixture is typically sufficient to drive the reaction to completion.[4] Reaction times can range from a few hours to 24 hours depending on the reactivity of the substrates.[4]
-
Work-up: Similar to the Hantzsch synthesis, the product often precipitates as a hydrobromide salt. This can be collected, and the free base can be liberated by neutralization.[3]
Q4: Which methods are recommended for the final reduction of the nitro group to the aniline?
The reduction of an aromatic nitro group is a standard transformation, but the choice of reagent is critical to avoid affecting other functional groups in the molecule.
| Reagent/Method | Advantages | Considerations |
| Tin(II) Chloride (SnCl₂) in HCl/Ethanol | High yield, reliable, and tolerant of many functional groups. | Requires acidic conditions and a work-up to remove tin salts. |
| Catalytic Hydrogenation (H₂/Pd-C) | "Clean" reaction with water as the only byproduct. | May reduce other susceptible groups (e.g., alkynes, some heterocycles). Catalyst can be expensive. |
| Raney Nickel with Hydrazine Hydrate | Effective and avoids high-pressure hydrogenation equipment.[5] | Hydrazine is toxic and must be handled with care. |
Recommended Protocol: Nitro Reduction using SnCl₂
-
Setup: Dissolve the 6-(4-nitrophenyl)imidazo[2,1-b]thiazole intermediate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in ethanol portion-wise while stirring. The reaction is exothermic and may require cooling in an ice bath.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or a concentrated NaOH solution until the pH is strongly basic (pH > 10). This will precipitate tin salts.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
II. Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My overall yield is very low. Where should I start troubleshooting?
Low yield is a common issue that can arise from any step in the sequence. A systematic approach is key.[6]
Potential Causes & Solutions:
-
Impure Reagents: α-haloketones can be unstable and decompose over time. Always check the purity of your starting materials by NMR or LC-MS before starting.[6]
-
Incomplete Reaction: Monitor your reactions closely with TLC. If the reaction stalls, consider increasing the temperature, extending the reaction time, or using a higher-boiling solvent.
-
Side Reactions: The formation of byproducts is a common cause of low yield.[6] This can often be mitigated by controlling the reaction temperature and ensuring the slow addition of reagents.
-
Product Loss During Work-up: Your aniline product is basic and may have significant water solubility, especially when protonated. Ensure you are extracting from a basic aqueous layer (pH > 9) and use a suitable organic solvent like ethyl acetate in sufficient quantities.
Problem 2: I see multiple spots on my TLC plate after the cyclocondensation reaction.
This indicates the presence of unreacted starting materials or the formation of side products.
-
Cause: Unreacted 2-aminothiazole.
-
Diagnosis: One of the spots will have the same Rf value as your 2-aminothiazole starting material.
-
Solution: Ensure the stoichiometry is correct and that your α-haloketone is pure and reactive. Consider adding a slight excess (1.1 eq) of the α-haloketone.
-
-
Cause: Formation of byproducts from self-condensation or decomposition of the α-haloketone.
-
Diagnosis: You will see new spots that do not correspond to either starting material or the expected product.
-
Solution: This can be caused by excessive heat or prolonged reaction times. Try running the reaction at a slightly lower temperature. Adding the α-haloketone slowly to the reaction mixture can also minimize side reactions.
-
Problem 3: My final aniline product is difficult to purify by column chromatography.
The free amine group in your final product makes it quite polar, which can lead to streaking on silica gel columns.
-
Solution 1: Modify the Mobile Phase. Add a small amount of a basic modifier to your eluent system. For example, in a dichloromethane/methanol system, adding 0.5-1% triethylamine (Et₃N) can significantly improve the peak shape by neutralizing the acidic sites on the silica gel.
-
Solution 2: Convert to a Salt. If the free base is proving too difficult to handle or purify, you can convert it to a stable salt, such as the hydrochloride (HCl) salt. This can often be purified by recrystallization.
-
Solution 3: Use a Different Stationary Phase. If silica is not working, consider using a different stationary phase for your chromatography, such as alumina (basic or neutral) or a reversed-phase C18 silica.
III. References
-
Jadhav, S. D., & Ghosh, K. K. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Available at SSRN 4280209. --INVALID-LINK--
-
Metwally, M. A., & El-Gendy, M. S. (2011). Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. Journal of Sulfur Chemistry, 32(4), 387-418. --INVALID-LINK--
-
Dighe, S. N., et al. (2015). Synthesis of 2-substitued-amino-4-aryl thiazoles. ResearchGate. --INVALID-LINK--
-
Various Authors. (n.d.). Synthesis of imidazo[2,1-b]thiazole by the reaction of cyclization. ResearchGate. --INVALID-LINK--
-
Reddy, C. S., et al. (2010). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 2(4), 236-243. --INVALID-LINK--
-
Metwally, M. A. (2011). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ResearchGate. --INVALID-LINK--
-
Various Authors. (n.d.). Examples for bioactive imidazo[2,1-b]thiazole derivatives. ResearchGate. --INVALID-LINK--
-
Vekariya, R. H., et al. (2017). Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives. ResearchGate. --INVALID-LINK--
-
Ilaria, C., et al. (2019). Synthesis of 3-(Imidazo[2,1-B]thiazol-6-Yl)-2h-Chromen-2-One Derivatives and Study of Their Antiviral Activity Against Parvovirus B19. Amanote Research. --INVALID-LINK--
-
Bencze, G., et al. (2018). Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][7][8][9]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2359. --INVALID-LINK--
-
Various Authors. (2022). Synthesis of selected functionalized derivatives of thiaz... ResearchHub. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Characterization of Impurities in Imidazo[2,1-b]thiazole Synthesis. BenchChem. --INVALID-LINK--
-
Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 143. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in the synthesis of 2-butyl-imidazole. BenchChem. --INVALID-LINK--
-
Martinez-Vargas, A., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molbank, 2023(4), M1773. --INVALID-LINK--
-
Fakhfakh, M. A., et al. (2012). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. International Journal of Molecular Sciences, 13(9), 11684-11701. --INVALID-LINK--
-
Vicini, P., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(9), 3543-3550. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low bioactivity in novel Imidazo[2,1-b]thiazole derivatives. BenchChem. --INVALID-LINK--
-
Yurttaş, L., et al. (2015). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Bioorganic & Medicinal Chemistry, 23(15), 4846-4854. --INVALID-LINK--
-
Kumar, A., et al. (2016). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3651. --INVALID-LINK--
-
Manjoor, A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. ResearchGate. --INVALID-LINK--
-
Al-Amiery, A. A., et al. (2021). Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. Chemical Methodologies, 5(3), 232-241. --INVALID-LINK--
-
Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374-2378. --INVALID-LINK--
-
Various Authors. (n.d.). A plausible mechanism for the synthesis of imidazo[2,1-b]thiazole derivatives. ResearchGate. --INVALID-LINK--
-
Chitre, T. S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121-1137. --INVALID-LINK--
-
Siddiqui, H. L., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11), x221111. --INVALID-LINK--
-
Shawky, A. M., et al. (2020). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. Chemistry Central Journal, 14(1), 1-15. --INVALID-LINK--
-
Various Authors. (2019). a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. Journal of Emerging Technologies and Innovative Research. --INVALID-LINK--
-
Various Authors. (n.d.). 1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5-AMINE. ResearchGate. --INVALID-LINK--
-
Fakhfakh, M. A., et al. (2012). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands. --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Discovery, Synthesis, and Properties. BenchChem. --INVALID-LINK--
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. benchchem.com [benchchem.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Imidazo[2,1-b]thiazole Synthesis
Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiazoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this important synthetic transformation. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anthelmintic, anticancer, and anti-inflammatory properties.[1][2][3][4]
This guide is structured to address the most common challenges encountered during synthesis, moving from fundamental principles to advanced troubleshooting and optimization strategies.
Understanding the Core Reaction: The Hantzsch-Type Condensation
The most common and robust method for synthesizing the imidazo[2,1-b]thiazole core is the condensation of a 2-aminothiazole derivative with an α-haloketone.[5][6][7] This reaction, a variation of the Hantzsch thiazole synthesis, is valued for its reliability and the accessibility of its starting materials. Understanding its mechanism is the first step toward effective troubleshooting.
The reaction proceeds in two key steps:
-
SN2 Alkylation: The exocyclic nitrogen of 2-aminothiazole acts as a nucleophile, attacking the α-carbon of the haloketone to displace the halide. This forms an N-alkylated intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the thiazole ring then attacks the carbonyl carbon of the newly introduced side chain. This is followed by a dehydration step to form the aromatic imidazole ring, resulting in the final fused heterocyclic system.
Below is a diagram illustrating this fundamental transformation.
Caption: A simplified workflow of the Hantzsch-type synthesis.
Troubleshooting & FAQs
This section addresses the most frequent issues encountered during the synthesis in a question-and-answer format.
Problem 1: Low or No Product Yield
This is the most common challenge. Before making drastic changes, a systematic evaluation of the reaction parameters is essential.
FAQ 1.1: My reaction isn't working. TLC analysis shows only starting materials, even after several hours. What are the likely causes?
When a reaction fails to initiate, the issue often lies with the fundamental setup or the reagents themselves.
-
Reagent Purity and Reactivity:
-
α-Haloketone Stability: α-Haloketones can be lachrymatory and unstable over long-term storage. Ensure you are using a fresh or properly stored reagent. Purity can be checked via NMR.
-
2-Aminothiazole Quality: Impurities in the starting aminothiazole can inhibit the reaction. If commercially sourced, check the supplier's analysis. If synthesized, ensure it has been fully purified.
-
-
Insufficient Thermal Energy:
-
Many classic protocols call for refluxing in a solvent like ethanol.[8] If you are running the reaction at room temperature, it may simply be too slow. A gentle increase in temperature is the first variable to test. Monitor by TLC to observe any changes.
-
-
Solvent Choice:
-
The solvent plays a crucial role in solubilizing the reactants and mediating the reaction rate. Ethanol is a standard choice, but if reactants are not fully dissolved, the reaction will be slow. Consider a more polar solvent or a solvent mixture.
-
FAQ 1.2: The reaction works, but my yield is consistently low (<40%). How can I optimize for a better yield?
Low yields suggest that while the primary reaction pathway is occurring, it is either inefficient or competing with side reactions. Optimization requires a multi-parameter approach.
Systematic Optimization Workflow:
Caption: A workflow for troubleshooting and optimizing low reaction yields.
1. Re-evaluate Stoichiometry: Ensure you are using an exact 1:1 molar ratio of the 2-aminothiazole and α-haloketone. An excess of the ketone can lead to side reactions and complicate purification.
2. Optimize Reaction Temperature and Time: Create a systematic study. Set up small-scale reactions at different temperatures (e.g., 50°C, 65°C, reflux) and monitor them by TLC or LC-MS at set time points (e.g., 2h, 4h, 8h, 24h). This will reveal the optimal point at which product formation is maximized and degradation or side-product formation is minimal.
3. Solvent Screening: The choice of solvent can dramatically impact yield. While ethanol is common, other solvents have proven effective.[9]
| Solvent | Typical Conditions | Advantages/Disadvantages | Typical Yields |
| Ethanol/Methanol | Reflux | Good general-purpose solvent, readily available. May require long reaction times. | 60-85%[10] |
| 1,4-Dioxane | Reflux | Higher boiling point, can increase reaction rate. | Variable |
| Polyethylene Glycol (PEG-400) | 80-90 °C | "Green" solvent, can act as a phase-transfer catalyst, often recyclable. | >90%[9] |
| Water | Reflux | The ultimate green solvent, requires reactants to have some water solubility. | Good to Excellent[11][12] |
| Toluene | 100 °C | Often used for multicomponent reactions (GBBR) to achieve higher temperatures. | ~78%[1] |
4. Consider Advanced Energy Sources: If conventional heating gives poor results, microwave (MW) or ultrasound irradiation are powerful alternatives. They can dramatically reduce reaction times from hours to minutes and often increase yields significantly by providing uniform, rapid heating.[10][13][14]
-
Microwave-Assisted Synthesis: Often performed in a sealed vessel, allowing for temperatures above the solvent's boiling point. This can overcome high activation energy barriers. Yields of 96% in 6 minutes have been reported, compared to 69% after 4 hours of conventional reflux.[9]
-
Ultrasound-Assisted Synthesis: Sonication promotes reactions through acoustic cavitation, which creates localized high-pressure and high-temperature spots, enhancing mass transfer and reaction rates.[11][12]
Problem 2: Formation of Impurities and Side Products
FAQ 2.1: My TLC/LC-MS shows multiple spots besides my product and starting materials. What are these impurities?
Side products can arise from several competing pathways. Identifying them is key to suppression.
-
Isomeric Products: If the α-haloketone is unsymmetrical, regioselectivity can become an issue, potentially leading to the formation of an isomeric imidazo[2,1-b]thiazole. This is less common but possible.
-
Favorskii Rearrangement: Under basic conditions (e.g., if a base is added or generated), the α-haloketone can undergo a Favorskii rearrangement to form a carboxylic acid derivative.
-
Self-Condensation of Ketone: Aldol-type self-condensation of the α-haloketone can occur, especially with prolonged heating.
-
Unreacted Intermediates: The N-alkylated intermediate may be present if the cyclization/dehydration step is slow or incomplete.[6]
FAQ 2.2: How can I minimize the formation of these impurities?
-
Control Temperature: Overheating is a common cause of side product formation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate, as determined by your optimization studies.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions, especially if your substrates are sensitive.
-
Order of Addition: Slowly adding the α-haloketone to a solution of the 2-aminothiazole can help maintain a low concentration of the ketone, minimizing self-condensation.
Problem 3: Product Purification Challenges
FAQ 3.1: My crude product is an oil or a sticky solid that is difficult to purify by column chromatography. What can I do?
Purification is often the final hurdle. Imidazo[2,1-b]thiazoles can be basic and sometimes polar, leading to streaking on silica gel columns.
-
Trituration/Recrystallization: Before resorting to chromatography, attempt to purify the crude material by trituration (suspending the crude solid in a solvent where the product is insoluble but impurities are, then filtering) or recrystallization. Common recrystallization solvents include ethanol, ethyl acetate, or mixtures with hexanes.[15]
-
Optimize Column Chromatography:
-
Solvent System: Use a gradient elution. Start with a non-polar solvent (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
Basicity: If the compound is streaking due to its basicity, add a small amount of triethylamine (~0.5-1%) to the mobile phase. This neutralizes the acidic silica gel surface and leads to sharper peaks.
-
-
Acid-Base Extraction: As a last resort for very impure samples, you can perform an acid-base workup. Dissolve the crude material in an organic solvent (like dichloromethane), wash with a dilute acid (e.g., 1M HCl) to protonate and extract your basic product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the purified product back into an organic solvent.
Validated Experimental Protocol: Microwave-Assisted Synthesis of 6-phenyl-imidazo[2,1-b]thiazole
This protocol provides a reliable and rapid starting point using microwave irradiation, a method proven to enhance efficiency.[10]
Reactants:
-
2-Aminothiazole (1.0 mmol, 100 mg)
-
2-Bromoacetophenone (α-bromoacetophenone) (1.0 mmol, 199 mg)
-
Ethanol (3 mL)
Procedure:
-
Combine 2-aminothiazole (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in a 10 mL microwave reaction vial equipped with a magnetic stir bar.
-
Add 3 mL of ethanol to the vial.
-
Seal the vial and place it in the cavity of a scientific microwave reactor.
-
Irradiate the mixture at 120°C for 10 minutes. (Note: Monitor internal pressure to ensure it remains within the vial's limits).
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
The product often precipitates upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol or by column chromatography (silica gel, eluting with a hexane:ethyl acetate gradient) to yield the pure product as a white or off-white solid.
Expected Outcome:
-
Yield: >90%
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08929B [pubs.rsc.org]
Technical Support Center: Addressing Solubility Challenges of 3-Imidazo[2,1-b]thiazol-6-ylaniline in Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with 3-Imidazo[2,1-b]thiazol-6-ylaniline. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your assays.
Understanding the Challenge: The Physicochemical Profile of 3-Imidazo[2,1-b]thiazol-6-ylaniline
3-Imidazo[2,1-b]thiazol-6-ylaniline is a heterocyclic compound with a predicted XLogP of 2.8, indicating a degree of lipophilicity that can lead to poor aqueous solubility.[1] The presence of the aniline group confers a basic character to the molecule.[2] This basicity is a critical factor, as the compound's charge state and, consequently, its solubility will be highly dependent on the pH of the medium.
Many potent drug candidates are lipophilic, which can lead to challenges in formulation and bioavailability.[3] For in vitro assays, poor solubility can manifest as compound precipitation, leading to inaccurate and irreproducible results. This guide will walk you through a systematic approach to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of 3-Imidazo[2,1-b]thiazol-6-ylaniline?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for biological assays.[4][5][6] It is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules.[7] For 3-Imidazo[2,1-b]thiazol-6-ylaniline, start by preparing a stock solution in 100% anhydrous DMSO.
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. Why is this happening and what can I do?
A2: This phenomenon, often called "crashing out," is a common issue when a compound dissolved in a strong organic solvent is introduced into an aqueous environment where its solubility is much lower.[8] The aniline moiety of your compound is likely protonated at the physiological pH of many cell culture media (around 7.4), which can affect its solubility. Here are several strategies to mitigate this:
-
Decrease the final concentration: The simplest approach is to lower the final working concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Modify the dilution method: Instead of a single, large dilution, perform a serial dilution. Pre-warm your assay buffer to 37°C and add the compound stock solution dropwise while gently vortexing.[9]
-
Lower the final DMSO concentration: While DMSO is an excellent solvent for the stock solution, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can have cytotoxic effects.[10]
-
Adjust the pH of your buffer: Since 3-Imidazo[2,1-b]thiazol-6-ylaniline is a basic compound, its solubility can be increased by lowering the pH of the assay buffer.[11] At a lower pH, the aniline group will be more extensively protonated, forming a more soluble salt. However, be mindful of the pH tolerance of your assay system (e.g., cells, enzymes).
Q3: Can I use other solvents or additives to improve solubility?
A3: Yes, several other approaches can be employed:
-
Co-solvents: In addition to DMSO, other co-solvents like ethanol, propylene glycol, or polyethylene glycols can be used in small amounts in the final assay medium to increase the solubility of hydrophobic compounds.
-
pH Modification: As mentioned, adjusting the pH is a powerful tool for ionizable compounds. For a basic compound like this, a more acidic environment will generally increase solubility.
-
Surfactants: Non-ionic surfactants, such as Tween® 20 or Pluronic® F-68, can be added to the assay buffer at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[12][13]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[14][15]
Troubleshooting Guide: Common Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | The compound's concentration exceeds its aqueous solubility. "Solvent shock" from rapid dilution. | Decrease the final compound concentration. Perform a stepwise, slow dilution into pre-warmed buffer with vortexing.[9] |
| The stock solution in DMSO is cloudy or contains a precipitate. | The concentration of the stock solution is too high. The DMSO may have absorbed water, which can decrease the solubility of hydrophobic compounds.[2] | Prepare a new stock solution at a lower concentration. Use anhydrous, high-purity DMSO and store it properly in a dry environment.[2] Gentle warming and sonication may help redissolve the precipitate.[2] |
| The compound is soluble initially but precipitates over time during the assay. | The compound may be unstable in the assay medium at 37°C. Cellular metabolism could be altering the local pH of the culture medium.[16] The compound may be interacting with components in the media, such as proteins in fetal bovine serum (FBS).[17] | Assess the compound's stability in the assay medium over the time course of the experiment. Consider reducing the serum percentage or using a serum-free medium if interactions are suspected. Monitor and, if possible, control the pH of the medium. |
| Inconsistent results between experiments. | Incomplete dissolution of the compound leading to variability in the actual concentration. Precipitation in some wells but not others. | Ensure the compound is fully dissolved in the stock solution before use. Visually inspect all wells for precipitation before and after the experiment. Consider performing a solubility test to determine the maximum soluble concentration under your specific assay conditions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a high-concentration stock solution.
Materials:
-
3-Imidazo[2,1-b]thiazol-6-ylaniline powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution of 3-Imidazo[2,1-b]thiazol-6-ylaniline (Molecular Weight: 215.28 g/mol ), weigh out 2.15 mg of the compound powder.[1]
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the desired volume of anhydrous DMSO (e.g., 1 mL).
-
Mixing: Vortex the solution thoroughly for several minutes until the compound is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[2]
Protocol 2: Determining Maximum Aqueous Solubility (Kinetic Solubility Assay)
This protocol helps determine the highest concentration of the compound that can be used in your aqueous assay buffer without precipitation.
Materials:
-
10 mM stock solution of 3-Imidazo[2,1-b]thiazol-6-ylaniline in DMSO
-
Your specific aqueous assay buffer (e.g., PBS, cell culture medium)
-
Sterile 96-well plate (clear bottom)
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare a serial dilution of your compound in the assay buffer. For example, start with a 1:100 dilution of your 10 mM stock to get a 100 µM solution, and then perform 2-fold serial dilutions across the plate.
-
Incubation: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a duration that matches your experiment.
-
Visual Inspection: After incubation, carefully inspect each well for any signs of precipitation (cloudiness, crystals). A plate reader can also be used to measure light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm) to quantify precipitation.
-
Determine Maximum Solubility: The highest concentration that remains clear is the maximum kinetic solubility of your compound under these specific conditions.
Visualization of Concepts and Workflows
References
- 1. 3-{Imidazo[2,1-b][1,3]thiazol-6-yl}aniline | C11H9N3S | CID 3312672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [bjpharm.org.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 8. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 16. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 17. Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Imidazo[2,1-b]thiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[2,1-b]thiazole compounds. This guide is designed to provide you with in-depth technical assistance for assessing the stability and understanding the degradation pathways of this important class of molecules. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] However, the presence of nitrogen and sulfur heteroatoms can also make these compounds susceptible to various degradation pathways, impacting their efficacy, safety, and shelf-life.[3]
This resource is structured to address the practical challenges you may face in the laboratory, providing both troubleshooting guidance for specific experimental issues and answers to frequently asked questions about the broader stability considerations for these compounds.
Troubleshooting Guide
This section is formatted as a series of question-and-answer scenarios that you might encounter during your experimental work. Each answer provides a systematic approach to diagnosing and resolving the issue, grounded in the chemical principles governing the stability of imidazo[2,1-b]thiazole derivatives.
Q1: I'm running a stability study on my imidazo[2,1-b]thiazole compound and I see an unexpected peak in my HPLC chromatogram after oxidative stress with hydrogen peroxide. What could this be?
A1: The appearance of a new, typically more polar, peak after oxidative stress is a common observation for sulfur-containing heterocycles like imidazo[2,1-b]thiazoles. The most likely culprit is the oxidation of the sulfur atom in the thiazole ring.
Causality and Troubleshooting Steps:
-
Hypothesize the Degradation Product: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of a sulfoxide or, under more stringent conditions, a sulfone. These oxidized species are more polar than the parent compound and will therefore have a shorter retention time on a reverse-phase HPLC column.
-
Confirm with Mass Spectrometry (MS): The most direct way to confirm this hypothesis is to analyze the stressed sample by LC-MS.
-
A sulfoxide degradant will have a mass that is 16 atomic mass units (amu) greater than the parent compound.
-
A sulfone degradant will have a mass that is 32 amu greater than the parent compound.
-
-
Investigate Further with Tandem MS (MS/MS): Fragmentation patterns from MS/MS can provide further structural confirmation. Compare the fragmentation of the parent compound with that of the suspected degradation product. The loss of SO or SO₂ in the fragmentation of the degradant can be a strong indicator of a sulfoxide or sulfone, respectively.
-
Consider Other Possibilities: While S-oxidation is the most probable cause, other oxidative degradation pathways can occur, especially involving the imidazole ring. The imidazole moiety can also be susceptible to oxidation, potentially leading to ring-opened products or other complex structures.[4][5]
Q2: My imidazo[2,1-b]thiazole compound shows significant degradation under acidic or basic hydrolytic stress, but I'm having trouble identifying the degradation products. What are the likely pathways?
A2: The imidazo[2,1-b]thiazole ring system contains several sites that are susceptible to hydrolysis, particularly the imidazole portion of the fused ring. The lability of the compound will largely depend on the specific substituents on the ring system.
Likely Hydrolytic Degradation Pathways:
-
Imidazole Ring Opening: The imidazole ring is often the more labile part of the fused system under hydrolytic conditions. Acid- or base-catalyzed hydrolysis can lead to the cleavage of the amide-like bonds within the imidazole ring, resulting in the formation of a substituted thiazole with a side chain containing a carboxylic acid and an amine.
-
Thiazole Ring Opening: While generally more stable than the imidazole ring, the thiazole ring can also undergo hydrolysis under more forced conditions. This pathway is less common but can be initiated by the attack of water or hydroxide ions on the carbon atoms of the thiazole ring, leading to ring-opened products.[2] For instance, studies on the related thiazoline heterocycle have shown that ring opening can occur via a 2-hydroxythiazolidine intermediate.[2]
-
Side-Chain Hydrolysis: If your compound has ester or amide functionalities as substituents, these are prime candidates for hydrolysis under acidic or basic conditions. This would result in the formation of the corresponding carboxylic acid or amine derivatives of the parent compound.
Workflow for Degradant Identification:
Below is a generalized workflow for identifying unknown degradation products.
Caption: Workflow for the identification of unknown degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for imidazo[2,1-b]thiazole compounds?
A1: Based on the chemistry of the imidazole and thiazole rings, the most common degradation pathways for imidazo[2,1-b]thiazole compounds are:
-
Oxidation: The sulfur atom of the thiazole ring is a primary target for oxidation, leading to the formation of sulfoxides and sulfones.[6] The electron-rich imidazole ring can also undergo oxidative degradation.[4][5]
-
Hydrolysis: The imidazole ring is generally more susceptible to acid- or base-catalyzed hydrolysis than the thiazole ring, which can lead to ring-opening.[7] The stability is highly pH-dependent. For example, levamisole, an imidazo[2,1-b]thiazole-containing drug, shows minimum decomposition at pH 2 and a significantly increased rate of decomposition at pH 8.[7][8]
-
Photodegradation: Aromatic heterocyclic systems can be sensitive to light. Photodegradation can lead to complex reactions, including oxidation and ring cleavage.[1][4] Sulfur-containing heterocycles, in particular, can undergo photo-oxidation.[1][9]
Q2: How should I design a forced degradation study for my novel imidazo[2,1-b]thiazole derivative?
A2: A well-designed forced degradation study should expose the compound to a range of stress conditions to identify potential degradation products and establish the stability-indicating nature of your analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Recommended Stress Conditions:
| Stress Condition | Recommended Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for several hours. | Imidazole ring opening, side-chain hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C for several hours. | Imidazole ring opening, side-chain hydrolysis. |
| Oxidation | 3-30% H₂O₂ at room temperature for several hours. | S-oxidation to sulfoxide or sulfone. |
| Thermal | Dry heat at a temperature below the melting point (e.g., 80°C) for several days. | General decomposition, dependent on compound structure. |
| Photolytic | Expose the solid or solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). | Photo-oxidation, complex rearrangements. |
Note: The conditions provided are starting points and should be optimized for your specific compound to achieve the target degradation level.
Q3: What are the best practices for storing imidazo[2,1-b]thiazole compounds to ensure their long-term stability?
A3: Given their potential sensitivity to oxidation, hydrolysis, and light, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, typically 2-8°C or -20°C, to minimize thermal degradation.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by storing in amber vials or in the dark.
-
Moisture: Store in a desiccator or with a desiccant to protect from moisture, which can facilitate hydrolysis.
-
pH: If in solution, buffer the solution to a pH where the compound is most stable, which is often slightly acidic for this class of compounds.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on an imidazo[2,1-b]thiazole compound.
1. Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
-
Heat the solution at 80°C for 4 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.2 M NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.2 M HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 8 hours.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Thermal Degradation:
-
Weigh a few milligrams of the solid compound into a glass vial.
-
Heat the vial in an oven at 80°C for 7 days.
-
After heating, dissolve the solid in the mobile phase to achieve the desired final concentration.
-
-
Photodegradation:
-
Place a solution of the compound (e.g., 0.1 mg/mL in mobile phase) and a sample of the solid compound in a photostability chamber.
-
Expose the samples to light as per ICH Q1B guidelines.
-
Analyze the samples at appropriate time points.
-
3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method capable of separating the imidazo[2,1-b]thiazole compound from its potential degradation products.
1. Initial Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or ammonium acetate buffer) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and its potential degradants have good absorbance (use a photodiode array detector to assess peak purity).
-
Column Temperature: 30°C.
2. Method Development and Optimization:
Caption: A systematic workflow for HPLC method development.
3. Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
References
- 1. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Levamisole: its stability in aqueous solutions at elevated temperatures. Part III. A chromatographic and polarimetric study of the kinetics of degradation - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 9. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Technical Support Center: Advanced Purification of 3-Imidazo[2,1-b]thiazol-6-ylaniline Analogs
Welcome to the Technical Support Center for the purification of 3-Imidazo[2,1-b]thiazol-6-ylaniline analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this important class of heterocyclic compounds. Our goal is to equip you with the knowledge to optimize your purification workflows, ensuring the highest purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 3-Imidazo[2,1-b]thiazol-6-ylaniline analogs?
A1: Understanding potential impurities is the first step toward developing a robust purification strategy. Impurities in the synthesis of imidazo[2,1-b]thiazole derivatives can originate from several sources[1]:
-
Unreacted Starting Materials: Residual starting materials from the synthetic route are a common source of contamination.
-
Side Products: Competing reaction pathways can lead to the formation of isomeric impurities or other heterocyclic systems. For instance, in the Hantzsch thiazole synthesis, the regioselectivity of the cyclization can sometimes be a concern, potentially yielding undesired isomers[1].
-
Intermediates: Incomplete conversion of reaction intermediates to the final product can introduce impurities.
-
Degradation Products: The target compound may degrade under the reaction conditions (e.g., high temperature, strong acidic or basic media) or during workup and storage[1][2].
-
Catalyst Residues: If transition metal catalysts, such as palladium, are used in the synthesis (e.g., in cross-coupling reactions), residual metal contamination is a significant concern[1][3][4][5][6][7][8].
A thorough analysis of your crude product using techniques like HPLC, LC-MS, and NMR is crucial for identifying the specific impurities in your reaction mixture.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the purification of 3-Imidazo[2,1-b]thiazol-6-ylaniline analogs.
Issue 1: My target compound is difficult to separate from a closely-eluting impurity by normal-phase flash chromatography.
The Challenge: You observe a single spot or very close spots on your TLC plate (silica gel, hexane/ethyl acetate), and your flash column chromatography results in mixed fractions.
The Science-Backed Solution: Orthogonal Chromatography
When a single purification technique is insufficient, employing an orthogonal method, which separates compounds based on a different mechanism, can be highly effective. For polar, nitrogen-containing heterocycles, a powerful orthogonal approach is to combine normal-phase chromatography with reversed-phase chromatography.
-
Normal-Phase Chromatography: Separates compounds based on their polarity, with more polar compounds having a stronger affinity for the polar stationary phase (e.g., silica gel)[9].
-
Reversed-Phase Chromatography: Separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water)[10].
dot
Caption: Orthogonal chromatography workflow for challenging separations.
Step-by-Step Protocol for Orthogonal Purification:
-
Initial Normal-Phase Separation:
-
Perform a standard flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the fractions containing your target compound, even if they are mixed with the impurity.
-
Concentrate the mixed fractions.
-
-
Reversed-Phase Method Development (Analytical Scale):
-
Dissolve a small amount of the concentrated mixed fraction in a suitable solvent (e.g., methanol or DMSO).
-
Using an analytical HPLC with a C18 column, run a scouting gradient (e.g., 5-95% acetonitrile in water with 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Based on the scouting run, develop an optimized gradient that provides good separation between your target compound and the impurity.
-
-
Preparative Reversed-Phase HPLC:
-
Scale up the optimized analytical method to a preparative HPLC system with a corresponding C18 column.
-
Inject the concentrated mixed fraction from the normal-phase separation.
-
Collect the fractions corresponding to your pure target compound.
-
Analyze the collected fractions for purity and concentrate to obtain the final product.
-
Data Presentation: Example HPLC Gradient
| Time (min) | % Acetonitrile (with 0.1% TFA) | % Water (with 0.1% TFA) | Flow Rate (mL/min) |
| 0 | 10 | 90 | 20 |
| 20 | 50 | 50 | 20 |
| 22 | 95 | 5 | 20 |
| 25 | 95 | 5 | 20 |
| 26 | 10 | 90 | 20 |
| 30 | 10 | 90 | 20 |
This is an example gradient for a preparative C18 column and should be optimized for your specific analog.
Issue 2: My final product is a beautiful white powder, but my ICP-MS analysis shows high levels of residual palladium.
The Challenge: Palladium catalysts, commonly used in cross-coupling reactions to synthesize biaryl compounds, can be difficult to remove completely, even after chromatographic purification. Regulatory bodies have very strict limits on residual palladium in active pharmaceutical ingredients (APIs)[3].
The Science-Backed Solution: Palladium Scavengers
Palladium scavengers are solid-supported reagents with functional groups that have a high affinity for palladium, effectively "scavenging" the metal from the solution[1][3][4][5][6][7][8]. These scavengers can be easily removed by filtration.
dot
Caption: General workflow for palladium scavenging.
Step-by-Step Protocol for Palladium Scavenging:
-
Post-Reaction Workup: After the palladium-catalyzed reaction, perform a standard aqueous workup to remove water-soluble impurities. Concentrate the organic phase to obtain the crude product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane, toluene, or ethyl acetate[3].
-
Scavenger Selection and Addition: Choose a suitable palladium scavenger. Thiol-based and thiourea-based scavengers are often effective[3]. Add the scavenger to the solution (typically 4-8 molar equivalents relative to the initial amount of palladium catalyst)[3].
-
Scavenging: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4 to 24 hours[3]. The optimal time and temperature should be determined empirically for your specific substrate.
-
Removal of Scavenger: Filter the mixture to remove the solid-supported scavenger. Washing the scavenger with fresh solvent can help recover any adsorbed product[3].
-
Concentration and Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and analyze the resulting product for residual palladium content using ICP-MS[3].
Data Presentation: Common Palladium Scavengers and Their Efficacy
| Scavenger Type | Functional Group | Typical Efficacy | Reference |
| Silica-Thiol | -SH on silica | High | [3] |
| MP-TMT | Trimercaptotriazine on polystyrene | Very High | [7] |
| PhosphonicS SPM32 | Phosphonic acid-based | >99.5% removal | [1] |
| Activated Carbon | Adsorption | Variable, can be effective | [3] |
Issue 3: My 3-Imidazo[2,1-b]thiazol-6-ylaniline analog is chiral, and I need to separate the enantiomers.
The Challenge: Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect. Therefore, the separation of enantiomers is a critical step in drug development.
The Science-Backed Solution: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and versatile for the separation of a broad range of chiral compounds, including those with imidazole moieties[5][10][11][12][13].
dot
Caption: Principle of chiral separation by HPLC.
Step-by-Step Protocol for Chiral HPLC Method Development:
-
Column Selection: Start with a versatile polysaccharide-based chiral column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak® IB)[11][12].
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mobile phase of n-hexane and a polar organic modifier like isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture.
-
Reversed Phase: If normal phase is unsuccessful, switch to a reversed-phase method. Use a mobile phase of acetonitrile or methanol with water, often buffered with an additive like ammonium acetate to improve peak shape[11][12].
-
-
Optimization: Adjust the ratio of the mobile phase components, the flow rate, and the column temperature to optimize the separation (resolution) and analysis time.
-
Scale-Up to Preparative Chiral HPLC: Once an effective analytical method is developed, it can be scaled up to a preparative system to isolate larger quantities of each enantiomer.
Data Presentation: Example Chiral HPLC Conditions
| Parameter | Condition |
| Column | Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
These are starting conditions and will likely require optimization for your specific analog.
References
- 1. spinchem.com [spinchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5z.com [5z.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A chromatography column, packed with silica gel as stationary phase, was .. [askfilo.com]
- 10. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Kinase Selectivity of 3-Imidazo[2,1-b]thiazol-6-ylaniline Inhibitors
Welcome to the technical support center for researchers working with 3-Imidazo[2,1-b]thiazol-6-ylaniline based kinase inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of achieving high kinase selectivity in your experiments. As drug development professionals, we understand that while this scaffold holds immense therapeutic promise, kinase cross-reactivity can often be a significant hurdle. This resource will equip you with the knowledge to diagnose and address these challenges effectively.
I. Understanding the Core Scaffold and Selectivity Challenges
The 3-Imidazo[2,1-b]thiazol-6-ylaniline scaffold is a privileged structure in kinase inhibitor design, known for its ability to interact with the ATP-binding site of various kinases.[1][2] Its rigid, bicyclic core provides a solid anchor, while the aniline substituent offers a versatile point for modification to achieve desired potency and selectivity. However, the high degree of conservation in the ATP-binding pocket across the human kinome means that inhibitors based on this scaffold can inadvertently inhibit multiple kinases, leading to off-target effects and potential toxicity.[3]
II. Frequently Asked Questions (FAQs)
Q1: We've synthesized a novel 3-Imidazo[2,1-b]thiazol-6-ylaniline derivative and it shows potent inhibition of our target kinase. However, in cellular assays, we're observing unexpected phenotypes. Could this be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are a classic indicator of off-target activity. While your compound may be potent against your primary target in a biochemical assay, it could be inhibiting other kinases with similar or even greater potency within the complex cellular environment. Several factors could be at play:
-
Kinome Promiscuity: Your compound may be binding to other kinases that share structural similarities in the ATP-binding pocket.
-
Cellular ATP Concentrations: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are significantly higher. This can alter the apparent potency and selectivity of ATP-competitive inhibitors.
-
Upstream/Downstream Effects: The observed phenotype might be a result of inhibiting a kinase in a different but interconnected signaling pathway.
To begin troubleshooting, a broad kinase screen is highly recommended.
Q2: What is the most effective way to profile the selectivity of our lead compound?
A2: A multi-tiered approach is the most robust strategy for selectivity profiling.
-
Initial Broad Kinome Screen: Screen your compound at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (ideally >300). This will provide a broad overview of its inhibitory activity across the kinome. Several commercial services offer such screening panels.
-
Dose-Response Follow-up: For any kinases that show significant inhibition (e.g., >70% at the screening concentration), perform 10-point dose-response curves to determine the IC50 or Kd values. This will quantify the potency of your compound against these off-targets.
-
Cell-Based Target Engagement: After identifying potent off-targets, it's crucial to confirm their inhibition in a cellular context. Techniques like NanoBRET™ can be employed to measure the engagement of your compound with both the intended target and key off-targets in live cells.[4][5]
Q3: Our lead compound is showing significant off-target activity against a closely related kinase. What are some initial medicinal chemistry strategies to improve selectivity?
A3: Improving selectivity often involves exploiting subtle differences between the ATP-binding sites of your target and off-target kinases. For the 3-Imidazo[2,1-b]thiazol-6-ylaniline scaffold, consider the following modifications:
-
Substitution on the Aniline Ring: The aniline moiety often extends towards the solvent-exposed region of the ATP-binding pocket. Modifying this ring with different substituents (e.g., halogens, alkyl groups, morpholino groups) can introduce steric hindrance that prevents binding to the off-target kinase while maintaining affinity for your primary target.
-
Modification of the Imidazo[2,1-b]thiazole Core: While more synthetically challenging, substitutions on the core bicyclic system can influence the orientation of the inhibitor within the binding pocket, potentially enhancing selectivity.
-
Targeting the "Gatekeeper" Residue: Kinases have a "gatekeeper" residue that controls access to a hydrophobic pocket. If your target and off-target kinases have different gatekeeper residues (e.g., a large vs. a small residue), you can design your inhibitor to exploit this difference. For instance, a bulkier substituent on your compound may clash with a large gatekeeper residue in the off-target kinase.[6]
III. Troubleshooting Guides
Scenario 1: Discrepancy Between Biochemical and Cellular Potency
Issue: Your inhibitor shows high potency in a biochemical assay (e.g., low nanomolar IC50), but its potency is significantly lower in cellular assays (e.g., micromolar EC50).
Possible Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Action |
| High Intracellular ATP Concentration | The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a rightward shift in the dose-response curve. | 1. Determine the Ki: Measure the inhibitor's Ki value, which is independent of ATP concentration. 2. Cell-Based Target Engagement Assay: Use an assay like NanoBRET™ to confirm that your compound is engaging the target in cells.[4] |
| Poor Cell Permeability | The compound may not be efficiently crossing the cell membrane to reach its intracellular target. | 1. Assess Physicochemical Properties: Analyze the compound's clogP and polar surface area. 2. Permeability Assays: Conduct PAMPA or Caco-2 assays to directly measure cell permeability. |
| Efflux by Transporters | The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein. | 1. Co-incubation with Efflux Pump Inhibitors: Perform cellular assays in the presence of known efflux pump inhibitors (e.g., verapamil) to see if potency is restored. |
| Compound Instability | The compound may be rapidly metabolized or degraded within the cell. | 1. Microsomal Stability Assay: Assess the metabolic stability of your compound in liver microsomes. 2. LC-MS/MS Analysis of Cell Lysates: Quantify the intracellular concentration of the parent compound over time. |
Scenario 2: Improving Selectivity Through Structure-Activity Relationship (SAR) Studies
Objective: To rationally design a more selective inhibitor based on initial screening data.
Workflow:
Caption: Iterative workflow for enhancing inhibitor selectivity.
Detailed Steps:
-
Initial Profiling: As described in the FAQs, begin with a broad kinome screen to identify both your intended target and key off-targets.
-
Structural Insights: If crystal structures are not available, use homology modeling to build models of your target and a key off-target kinase. Dock your initial hit compound into both models.
-
Identify Differences: Carefully compare the binding pockets. Look for differences in amino acid residues, particularly around the aniline moiety of your inhibitor. Are there opportunities to introduce steric bulk that would be tolerated by your target but not the off-target? Are there unique hydrogen bond donors or acceptors you could engage with?
-
Rational Design and Synthesis: Based on your structural analysis, design and synthesize a small library of analogs. For example, if the off-target has a bulky gatekeeper residue, you might add a larger substituent to your aniline ring.
-
Iterative Screening: Profile your new analogs against your target and the key off-target(s). This focused screening will quickly tell you if your modifications are improving selectivity.
-
Refine and Repeat: Based on the results of your focused screen, further refine your chemical modifications and repeat the process until you achieve the desired selectivity profile.
IV. Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework for a radiometric kinase assay to determine IC50 values.
Materials:
-
Recombinant kinase
-
Peptide substrate
-
³²P-γ-ATP or ³³P-γ-ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test compound (serial dilutions in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare a kinase reaction mix containing the kinase, peptide substrate, and reaction buffer.
-
Add 1 µL of your serially diluted compound to the wells of a 96-well plate.
-
Add 24 µL of the kinase reaction mix to each well and incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of ATP solution (containing the radiolabeled ATP).
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting 25 µL of the reaction mixture onto phosphocellulose paper.
-
Wash the paper three times with wash buffer to remove unincorporated ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
V. Data Presentation
Table 1: Example Selectivity Profile of a Hypothetical Imidazo[2,1-b]thiazole Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 250 | 25 |
| Off-Target Kinase C | 1,200 | 120 |
| Off-Target Kinase D | >10,000 | >1,000 |
This table clearly presents the potency and selectivity of the inhibitor, allowing for easy comparison across different kinases.
VI. Visualizing Key Concepts
Caption: Key interactions of the inhibitor scaffold within the ATP binding site.
VII. Conclusion
Enhancing the kinase selectivity of 3-Imidazo[2,1-b]thiazol-6-ylaniline inhibitors is a critical step in their development as therapeutic agents. A systematic approach that combines broad kinome profiling, structural biology, and iterative medicinal chemistry is essential for success. This guide provides a framework for troubleshooting common issues and rationally designing more selective compounds. Remember that each kinase target presents unique challenges, and a thorough understanding of the underlying biology and structural features of your target and its close relatives will ultimately guide you to a successful lead candidate.
VIII. References
-
Abdel-Maksoud, M. S., Ammar, U. M., & Oh, C. H. (2019). Anticancer profile of newly synthesized BRAF inhibitors possess 5-(pyrimidin-4-yl) imidazo [2, 1-b] thiazole scaffold. Bioorganic & Medicinal Chemistry, 27(10), 2041–2051. --INVALID-LINK--
-
Amrutkar, V. S., Khator, R., & Monga, V. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. Future Medicinal Chemistry. --INVALID-LINK--
-
Başoğlu, F., Ulusoy-Güzeldemirci, N., Akalın-Çiftçi, G., Çetinkaya, S., & Ece, A. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. Chemical Biology & Drug Design, 98(3), 356-370. --INVALID-LINK--
-
Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795. --INVALID-LINK--
-
El-Gamal, M. I., Anbar, H. S., Tarazi, H., Lee, B. S., Jeon, H. R., Kwon, D., & Oh, C. H. (2020). Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: Biological and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1712–1726. --INVALID-LINK--
-
Hubbard, S. R., & Miller, W. T. (2010). Imidazo[2,1-b]thiazoles: multitargeted inhibitors of both the insulin-like growth factor receptor and members of the epidermal growth factor family of receptor tyrosine kinases. Bioorganic & medicinal chemistry letters, 20(8), 2452-2455. --INVALID-LINK--
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. --INVALID-LINK--
-
Robers, M. B., et al. (2015). A luminescent assay for real-time measurements of kinase activity in live cells. Nature communications, 6(1), 1-11. --INVALID-LINK--
-
Sbenati, R. M., Semreen, M. H., Semreen, A. M., & El-Gamal, M. I. (2021). Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. Bioorganic & medicinal chemistry, 29, 115897. --INVALID-LINK--
-
Sim, T., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877–6901. --INVALID-LINK--
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(7), 1803-1818. --INVALID-LINK--
-
Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. --INVALID-LINK--
-
Vasta, J. D., et al. (2018). Quantitative, real-time measurement of protein degradation in live cells. Cell chemical biology, 25(1), 115-127. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 3-Imidazo[2,1-b]thiazol-6-ylaniline in Cellular Assays
Welcome to the technical support center for researchers utilizing 3-Imidazo[2,1-b]thiazol-6-ylaniline and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of this compound class. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and specificity of your experimental results.
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, known to produce potent inhibitors of various protein kinases.[1][2] While this broad activity is advantageous for drug discovery, it also necessitates a thorough investigation of off-target effects to ensure that observed cellular phenotypes are correctly attributed to the intended molecular target. This guide will walk you through the process of identifying, validating, and minimizing these confounding effects.
Frequently Asked Questions (FAQs)
Q1: What are the known or likely primary targets of 3-Imidazo[2,1-b]thiazol-6-ylaniline?
A1: While a definitive, publicly available selectivity profile for 3-Imidazo[2,1-b]thiazol-6-ylaniline is not extensively documented, the imidazo[2,1-b]thiazole core is a well-established kinase inhibitor scaffold.[2] Derivatives have shown activity against a range of kinases, including but not limited to:
-
B-RAF: Certain imidazothiazole derivatives are potent inhibitors of B-RAF, including the V600E mutant.[1]
-
EGFR (Epidermal Growth Factor Receptor): The scaffold has been incorporated into inhibitors targeting EGFR.[3]
-
FLT3 (FMS-like tyrosine kinase 3): Imidazo[4,5-b]pyridine derivatives, a related scaffold, have demonstrated potent inhibition of FLT3.[4][5]
-
Aurora Kinases: These serine/threonine kinases involved in mitosis are also targeted by related compounds.[4]
-
Fer Kinase: A non-receptor tyrosine kinase, has been identified as a target for some imidazo[2,1-b][6][7][8]thiadiazole derivatives.[9]
Given the conserved nature of the ATP-binding pocket across the human kinome, it is plausible that 3-Imidazo[2,1-b]thiazol-6-ylaniline may interact with multiple kinases.[10] Therefore, it is crucial to experimentally determine the primary target and off-targets in your specific cellular model.
Q2: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) after treatment. How can I be sure it's an on-target effect?
A2: This is a critical question in pharmacological studies. Distinguishing on-target from off-target effects requires a multi-pronged approach.[6] Key strategies include:
-
Target Engagement Assays: Confirm that the compound binds to the intended target in cells at the concentrations that elicit the phenotype.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The resulting phenotype should mimic that of the inhibitor.[11]
-
Rescue Experiments: In a target knockout/knockdown background, express a drug-resistant mutant of the target. If the effect is on-target, the phenotype should be reversed.
-
Use of a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same primary protein. If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.[6]
Q3: My compound is potent in a biochemical assay but weak in my cellular assay. What could be the issue?
A3: This discrepancy is common and can be due to several factors:[6]
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Cellular Metabolism: The compound may be rapidly metabolized into an inactive form by cellular enzymes.
-
High Intracellular ATP: For ATP-competitive kinase inhibitors, the high concentration of ATP in cells (~1-10 mM) can outcompete the inhibitor for binding to the target kinase, leading to a lower apparent potency compared to biochemical assays which often use lower ATP concentrations.
Troubleshooting Guide: Experimental Workflows
Issue 1: Unexpected or Severe Cytotoxicity at Effective Concentrations
Possible Cause: Off-target kinase inhibition leading to cellular toxicity.[10]
Troubleshooting Workflow:
-
Determine the Lowest Effective Concentration:
-
Protocol: Perform a detailed dose-response curve for your primary target inhibition (e.g., by measuring the phosphorylation of a direct downstream substrate via Western blot).
-
Rationale: Using the lowest possible concentration that effectively inhibits the target will minimize off-target effects, which are often more pronounced at higher concentrations.[12]
-
-
Assess Cell Viability Concurrently:
-
Protocol: Run a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your target inhibition experiment.
-
Rationale: This will help you determine the therapeutic window of your compound in your specific cell line.
-
-
Perform a Kinome-Wide Selectivity Screen:
-
Protocol: Utilize a commercial kinase profiling service to screen your compound against a large panel of kinases at one or more concentrations.[10]
-
Rationale: This will provide a broad overview of the compound's selectivity and identify potential off-target kinases that could be responsible for the observed cytotoxicity.
-
Workflow Diagram:
Caption: Workflow to investigate off-target mediated cytotoxicity.
Issue 2: Observed Phenotype Does Not Match Genetic Knockdown of the Target
Possible Cause: The observed phenotype is dominated by off-target effects.
Troubleshooting Workflow:
-
Validate Target Engagement in Cells:
-
Protocol: Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.
-
Treat cells with your compound or vehicle control.
-
Heat cell lysates or intact cells to a range of temperatures.
-
Separate soluble and aggregated proteins.
-
Analyze the amount of soluble target protein at each temperature by Western blot.
-
-
Rationale: A shift in the melting curve of the target protein in the presence of the compound confirms direct binding in a cellular context.
-
-
Identify Off-Target Binders:
-
Protocol: Proteome-wide CETSA (Thermal Proteome Profiling): This is a mass spectrometry-based extension of CETSA that can identify many protein targets that show altered thermal stability upon compound treatment.
-
Rationale: This unbiased approach can reveal unexpected off-target interactions.
-
-
Functional Validation of Off-Targets:
-
Protocol: Use siRNA to individually knock down the top off-target candidates identified from your screen.
-
Rationale: If knockdown of an off-target protein phenocopies the effect of your compound, it provides strong evidence that this interaction is functionally relevant.
-
Workflow Diagram:
Caption: Workflow for deconvoluting on- and off-target driven phenotypes.
Quantitative Data Summary
When planning your experiments, it's helpful to consider the typical concentration ranges for different assays.
| Experimental Approach | Typical Concentration Range | Purpose | Reference |
| Biochemical IC50 Determination | 0.1 nM - 10 µM | Determine direct inhibitory potency against purified enzyme. | [12] |
| Cellular Target Inhibition (EC50) | 10 nM - 50 µM | Measure the concentration needed to inhibit the target in a cellular context. | [6] |
| Cell Viability Assays (CC50) | 100 nM - 100 µM | Determine the concentration that causes 50% cell death. | [13] |
| Kinome-wide Screening | 100 nM - 10 µM (single concentration) | Identify potential off-targets across the kinome. | [14] |
Detailed Experimental Protocols
Protocol 1: Western Blotting for Downstream Pathway Analysis
This protocol allows you to assess the functional consequence of on-target and potential off-target inhibition by examining the phosphorylation status of key signaling proteins.
Materials:
-
Cells of interest
-
3-Imidazo[2,1-b]thiazol-6-ylaniline
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., phospho-target, total-target, phospho-off-target, total-off-target)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of 3-Imidazo[2,1-b]thiazol-6-ylaniline and a vehicle control for the desired time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and image the blot. Quantify band intensities to determine the change in protein phosphorylation.[10]
Protocol 2: CRISPR/Cas9-Mediated Target Knockout for Phenotypic Validation
This protocol provides a robust method to determine if the observed cellular phenotype is dependent on the presence of the intended target.
Materials:
-
Cas9-expressing cell line
-
sgRNA expression vector targeting your gene of interest
-
Non-targeting control sgRNA vector
-
Transfection reagent or electroporation system
-
Puromycin or other selection antibiotic
-
Antibody for the target protein (for validation)
Methodology:
-
sgRNA Design and Cloning: Design and clone at least two different sgRNAs targeting your gene of interest into an appropriate expression vector.
-
Transfection: Transfect the Cas9-expressing cells with the sgRNA vectors.
-
Selection: Select for transfected cells using the appropriate antibiotic.
-
Validation of Knockout: Expand clonal populations and validate the knockout of the target protein by Western blot or genomic sequencing.
-
Phenotypic Assay: Treat the knockout and control cell lines with 3-Imidazo[2,1-b]thiazol-6-ylaniline and perform your phenotypic assay.
-
Analysis: If the compound no longer elicits the phenotype in the knockout cells, it is strong evidence for on-target activity. If the phenotype persists, it is likely mediated by off-targets.[11][15]
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases | MDPI [mdpi.com]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. How to Use Inhibitors [sigmaaldrich.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ADME and Drug-Likeness Properties of Imidazo[2,1-b]thiazole Leads
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising imidazo[2,1-b]thiazole scaffold. This versatile heterocyclic system is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] However, translating this potent in vitro activity into in vivo efficacy is often hampered by suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) and drug-likeness properties.[5][6]
This guide provides in-depth, troubleshooting-focused answers to common challenges encountered during the lead optimization phase. It is designed to offer not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Permeability Issues
Question 1: My promising imidazo[2,1-b]thiazole lead shows excellent in vitro potency but fails in cell-based assays or in vivo models. What's the likely cause and my first troubleshooting step?
Answer: A significant disconnect between in vitro and in vivo results frequently points to poor oral bioavailability.[7] The imidazo[2,1-b]thiazole core, while structurally valuable, can contribute to low aqueous solubility, which in turn limits its absorption in the gastrointestinal tract.[7]
Your first step is to characterize the physicochemical properties of your lead compound to understand its Biopharmaceutics Classification System (BCS) class.[7] Most imidazo[2,1-b]thiazole derivatives fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[7]
Initial Diagnostic Workflow:
Caption: Initial workflow for troubleshooting poor in vivo performance.
Protocol: Kinetic Solubility Assay
This high-throughput assay provides an early indication of your compound's solubility.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate reader capable of detecting turbidity
Procedure:
-
Add PBS to the wells of a 96-well plate.
-
Add a small volume of your compound's DMSO stock solution to the PBS to achieve the desired final concentration (ensure the final DMSO concentration is <1%).
-
Shake the plate for 1.5-2 hours at room temperature.
-
Measure the turbidity of each well using a plate reader (nephelometry) or by visual inspection. The highest concentration that remains clear is the kinetic solubility.
Question 2: My lead is a BCS Class II/IV compound. What are the primary medicinal chemistry strategies to improve its solubility?
Answer: For compounds with low solubility, the goal is to introduce structural modifications that disrupt crystal lattice energy or increase hydrogen bonding with water, without sacrificing pharmacological activity.
Key Strategies:
-
Introduce Polar Functional Groups: Adding groups like hydroxyl (-OH), amino (-NH2), or morpholino moieties can significantly increase aqueous solubility. The position of these groups is critical to avoid disrupting key interactions with the biological target.
-
Utilize a Prodrug Approach: Masking a lipophilic part of the molecule with a polar, cleavable group can enhance solubility. For example, a phosphate ester can be added, which is later cleaved in vivo by phosphatases to release the active drug.
-
Salt Formation: If your compound has a basic nitrogen (the imidazole ring can be protonated), forming a salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate) can dramatically improve solubility and dissolution rate.[8]
Data Presentation: Impact of Structural Modifications on Solubility
| Modification Strategy | Example Functional Group | Expected Change in Solubility | Potential Pitfalls |
| Increase Polarity | Hydroxyl (-OH), Morpholine | 10- to 100-fold increase | May decrease permeability or introduce new metabolic liabilities. |
| Disrupt Planarity | sp3-hybridized linkers (e.g., piperazine) | 5- to 50-fold increase | Can alter conformation and reduce target binding affinity. |
| Prodrug Approach | Phosphate ester, Amino acid conjugate | >100-fold increase | Inefficient in vivo cleavage can lead to low exposure of the active drug. |
| Salt Formation | Hydrochloride, Mesylate | Variable, can be significant | Only applicable to ionizable compounds; may be hygroscopic. |
Metabolic Stability and Drug-Drug Interactions
Question 3: My compound has good solubility and permeability but shows low exposure in vivo. What metabolic liabilities should I investigate for the imidazo[2,1-b]thiazole scaffold?
Answer: The imidazo[2,1-b]thiazole ring system can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9] A primary concern is the potential for bioactivation, where metabolism creates a reactive metabolite that can covalently bind to proteins.[9]
Common Metabolic Hotspots:
-
S-oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide, which may be a reactive species.[9]
-
Oxidation of the Imidazole Ring: The carbon atoms of the imidazole ring can be hydroxylated.
-
Metabolism of Substituents: Aromatic rings attached to the core are common sites of hydroxylation, and alkyl groups can undergo oxidation.
Workflow for Investigating Metabolic Stability:
Caption: Workflow for addressing poor in vivo exposure due to metabolism.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate at which your compound is metabolized by CYP enzymes.[10][11]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Test compound
-
Control compounds (e.g., a rapidly metabolized compound like testosterone and a stable one like warfarin)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubate HLM with the test compound in a buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]
Question 4: My lead compound is a potent inhibitor of a major CYP enzyme. How can I mitigate this?
Answer: CYP inhibition is a major cause of drug-drug interactions (DDIs). If your lead inhibits enzymes like CYP3A4, CYP2D6, or CYP2C9, it's a significant liability.
Mitigation Strategies:
-
Structural Modification: Often, minor structural changes can drastically reduce CYP inhibition. Try to reduce the lipophilicity of the molecule or block the site of metabolism.
-
Scaffold Hopping: If the issue persists within a chemical series, it may be necessary to explore alternative core structures that achieve the same biological activity but have a different DDI profile.
-
Bioisosteric Replacement: Replacing a problematic functional group with a bioisostere can sometimes resolve CYP inhibition while maintaining potency. For example, replacing a phenyl ring with a pyridine ring.
Assessing Drug-Likeness
Question 5: How do I apply "drug-likeness" rules, like Lipinski's Rule of Five, to my imidazo[2,1-b]thiazole leads?
Answer: Lipinski's Rule of Five is a set of guidelines used to evaluate whether a compound is likely to have good oral bioavailability.[12][13][14][15][16] It's a valuable tool for flagging compounds that may have absorption or permeation problems.[12][13]
Lipinski's Rule of Five (Ro5): An orally active drug generally has no more than one violation of the following criteria:
-
Hydrogen Bond Donors (HBD) ≤ 5 (sum of -OH and -NH groups)[12][13][15][16]
-
Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)[12][13][15][16]
Practical Application: During lead optimization, continuously monitor these parameters for your analogs using in silico tools.[1][17][18][19] While not absolute rules, violations of the Ro5 should prompt further investigation into a compound's properties. For example, a high molecular weight might lead you to prioritize simplifying the structure, while a high LogP would suggest introducing more polar groups.
Data Presentation: In Silico Drug-Likeness Profile
| Compound ID | MW (Da) | LogP | HBD | HBA | Ro5 Violations |
| Lead-001 | 480 | 4.8 | 2 | 6 | 0 |
| Analog-1A | 520 | 5.1 | 3 | 7 | 2 |
| Analog-1B | 495 | 4.2 | 3 | 7 | 0 |
| Analog-2A | 450 | 5.5 | 1 | 5 | 1 |
This table demonstrates how to track drug-likeness parameters for a set of analogs, quickly identifying compounds that violate Ro5.
References
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategy of utilizing in vitro and in vivo ADME tools for lead optimization and drug candidate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. benchchem.com [benchchem.com]
- 8. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 16. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 17. Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of 3-Imidazo[2,1-b]thiazol-6-ylaniline with other kinase inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive tumor growth and survival. Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the imidazo[2,1-b]thiazole core has garnered significant attention due to its versatile biological activity. This guide provides a comparative analysis of a representative compound from this class, 3-Imidazo[2,1-b]thiazol-6-ylaniline and its close derivatives, against established clinical kinase inhibitors. We will delve into their inhibitory profiles against key oncogenic kinases, explore the underlying mechanisms of action, and provide standardized protocols for their evaluation.
The Imidazo[2,1-b]thiazole Scaffold: A Privileged Structure in Kinase Inhibition
The imidazo[2,1-b]thiazole fused ring system is a versatile pharmacophore that has been extensively derivatized to target a range of protein kinases.[1][2] Its rigid, planar structure provides a foundation for the strategic placement of various substituents to achieve high-affinity binding to the ATP-binding pocket of kinases. This guide will focus on the activity of this scaffold against three critical classes of kinases implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases.
Comparative Inhibitory Profile
While specific inhibitory data for 3-Imidazo[2,1-b]thiazol-6-ylaniline is not extensively available in the public domain, numerous studies on its derivatives have demonstrated potent inhibitory activity against several key kinases. For the purpose of this comparative analysis, we will consider the inhibitory data of closely related imidazo[2,1-b]thiazole derivatives as representative of the scaffold's potential.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[3] Mutations and overexpression of EGFR are common in various cancers, including non-small-cell lung cancer (NSCLC) and colorectal cancer, making it a prime therapeutic target.[4]
Several imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated as EGFR inhibitors.[5][6][7] For instance, certain analogues have shown potent dual inhibitory activity against both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2).[7]
Table 1: Comparative IC50 Values of Imidazo[2,1-b]thiazole Derivatives and Clinically Approved EGFR Inhibitors
| Compound/Drug | Target Kinase | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole Derivative 39 | EGFR | 0.153 | [7] |
| Imidazo[2,1-b]thiazole Derivative 43 | EGFR | 0.122 | [7] |
| Gefitinib (Iressa®) | EGFR | 0.01 - 0.1 | [8][9] |
| Erlotinib (Tarceva®) | EGFR | 0.002 - 0.02 | [3][8] |
| Osimertinib (Tagrisso®) | EGFR (including T790M mutant) | 0.01 - 0.02 | [1][4] |
As shown in Table 1, imidazo[2,1-b]thiazole derivatives exhibit promising EGFR inhibitory activity, with IC50 values in the sub-micromolar range. While not as potent as some clinically approved inhibitors like erlotinib and osimertinib, these findings underscore the potential of this scaffold for further optimization.[1][3][4][8]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR signaling pathway.[10] Inhibiting VEGFR has become a successful strategy in cancer therapy.
The imidazo[2,1-b]thiazole scaffold has also been explored for its anti-angiogenic properties through VEGFR inhibition.[11] Certain derivatives have demonstrated the ability to inhibit VEGFR-2, a key receptor in the angiogenesis cascade.[12][13]
Table 2: Comparative IC50 Values of Imidazo[2,1-b]thiazole Derivatives and Clinically Approved VEGFR Inhibitors
| Compound/Drug | Target Kinase | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole Derivative 5l | VEGFR-2 (% inhibition at 20 µM) | 5.72% | [11] |
| Thiazole Derivative 7b | VEGFR-2 | 0.04065 | [14] |
| Sunitinib (Sutent®) | VEGFR-1, -2, -3 | 0.009 - 0.08 | [15][16] |
| Sorafenib (Nexavar®) | VEGFR-2, -3 | 0.09 | [15][16] |
| Axitinib (Inlyta®) | VEGFR-1, -2, -3 | 0.0004 - 0.001 | [10][16] |
The data for imidazo[2,1-b]thiazole derivatives as direct VEGFR inhibitors is still emerging. While some derivatives show modest activity, other thiazole-based compounds have demonstrated potent VEGFR-2 inhibition, suggesting that with appropriate structural modifications, the imidazo[2,1-b]thiazole scaffold could yield potent anti-angiogenic agents.[11][14]
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[17][18] Their overexpression is frequently observed in various cancers, leading to chromosomal instability and aneuploidy.[19]
The imidazo[2,1-b]thiazole scaffold has shown promise in targeting Aurora kinases.[2][20]
Table 3: Comparative IC50 Values of Imidazo[2,1-b]thiazole Derivatives and Clinically Approved/Investigational Aurora Kinase Inhibitors
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| Imidazo[2,1-b]thiazole Derivative (unspecified) | Aurora A/B | Sub-micromolar | [2] |
| Alisertib (MLN8237) | Aurora A | 1.2 | [21] |
| Danusertib (PHA-739358) | Aurora A, B, C | 13, 79, 61 | [21] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [18] |
Signaling Pathways and Experimental Workflows
To understand the context of this comparative analysis, it is essential to visualize the signaling pathways targeted by these inhibitors and the experimental workflows used to evaluate them.
Key Kinase Signaling Pathways
References
- 1. Treatment options for EGFR and resistance to treatment. | EGFR Positive UK [egfrpositive.org.uk]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Potential VEGFR-2 inhibitors based on the molecular structures of imidazo[2,1-b]thiazole and matrine: Design, synthesis, in vitro evaluation of antitumor activity and molecular docking | Semantic Scholar [semanticscholar.org]
- 14. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-VEGF Therapies in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are the therapeutic candidates targeting VEGFR? [synapse.patsnap.com]
- 17. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 18. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
A Comparative Guide to Validating the Molecular Targets of 3-Imidazo[2,1-b]thiazol-6-ylaniline in Cancer Cells
This guide provides an in-depth comparison of modern experimental strategies for identifying and validating the direct molecular targets of small molecule compounds, using 3-Imidazo[2,1-b]thiazol-6-ylaniline as a case study. As many derivatives of the imidazo[2,1-b]thiazole scaffold have been investigated as kinase inhibitors, this guide will focus on methodologies particularly suited for this class of targets, while remaining broadly applicable.[1][2][3][4] We will move beyond simple protocol recitation to discuss the causality behind experimental choices, ensuring each workflow is a self-validating system.
The Imperative of Target Validation in Oncology Drug Discovery
Identifying the specific molecular target of a hit compound from a phenotypic screen is one of the most critical and challenging steps in drug discovery.[5][6] A drug's efficacy and toxicity are inextricably linked to its direct protein interactions. For a compound like 3-Imidazo[2,1-b]thiazol-6-ylaniline, which shows anti-proliferative effects in cancer cell lines, knowing its direct target(s) is paramount.[7] It allows for mechanism-based optimization, the development of pharmacodynamic biomarkers, and a rational approach to predicting both on-target efficacy and off-target side effects.
This guide outlines a logical, multi-pronged strategy for target validation, progressing from confirming direct physical engagement in a cellular context to verifying the functional consequence of this interaction.
Part 1: Confirming Direct Target Engagement in a Cellular Milieu
The first principle of target validation is to demonstrate a direct, physical interaction between the drug and its putative target protein within the complex environment of the cell. This is crucial as it filters out indirect effects on downstream signaling pathways. We will compare three powerful, label-free (for the native compound) techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stabilization (DARTS), and the more involved Photo-affinity Labeling (PAL).
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method based on the principle that the binding of a ligand, such as our compound, stabilizes its target protein, making it more resistant to heat-induced denaturation.[8] This change in thermal stability is a direct proxy for target engagement.[9][10]
Causality Behind the Method: When proteins are heated, they unfold and aggregate, becoming insoluble. A protein bound to a stabilizing ligand requires more thermal energy to denature. By measuring the amount of soluble protein remaining at various temperatures, we can detect a "shift" in the melting curve in the presence of the compound, which signifies a direct interaction.[8]
-
Cell Treatment: Culture cancer cells to ~80% confluency. Treat cells with a predetermined concentration of 3-Imidazo[2,1-b]thiazol-6-ylaniline (e.g., 10x EC50) or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heating: Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors) and aliquot into PCR tubes. Heat the tubes in a PCR machine across a temperature gradient for 3 minutes, followed by a cooling step.
-
Lysis and Separation: Lyse the cells by three rapid freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant (soluble fraction) and analyze by SDS-PAGE and Western blotting using an antibody specific for the hypothesized target protein.
Trustworthiness through Controls:
-
Vehicle Control: Establishes the baseline melting curve of the target protein.
-
Positive Control: A known inhibitor of the target (if available) to validate the assay's ability to detect a thermal shift.
-
Non-Target Protein Control: Probing the Western blot for a highly abundant, unrelated protein (e.g., GAPDH) should show no thermal shift, demonstrating the specificity of the interaction.
Drug Affinity Responsive Target Stabilization (DARTS)
DARTS operates on a similar principle of stabilization, but instead of heat, it uses proteases.[11][12] Ligand binding can alter a protein's conformation, shielding it from proteolytic cleavage.[13]
Causality Behind the Method: A small molecule binding to its target protein often induces a more compact conformation. This structural change can hide protease cleavage sites that are otherwise exposed, rendering the protein more resistant to digestion. By comparing the digestion patterns of vehicle-treated versus drug-treated cell lysates, a protected protein band can be identified as a direct target.[11][13]
References
- 1. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Validation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 6. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 13. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Profiling the Kinase Selectivity of 3-Imidazo[2,1-b]thiazol-6-ylaniline
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The specific compound, 3-Imidazo[2,1-b]thiazol-6-ylaniline, represents a promising, yet uncharacterized, starting point for the development of novel kinase inhibitors. The journey from a novel compound to a validated chemical probe or drug candidate is contingent on a rigorous evaluation of its potency, and just as critically, its selectivity.[4]
This guide provides a comprehensive, multi-phase strategy for characterizing the cross-reactivity and selectivity profile of 3-Imidazo[2,1-b]thiazol-6-ylaniline. We will explore the rationale behind experimental choices, present detailed protocols for key assays, and offer a framework for data interpretation and comparison against alternative inhibitors. Our approach is designed to build a self-validating dataset, ensuring the trustworthiness and scientific integrity of the compound's profile.
Phase 1: Establishing a Baseline with Broad Kinome Screening
The initial step in profiling any new potential kinase inhibitor is to understand the breadth of its interactions across the human kinome.[4] Most kinase inhibitors target the ATP-binding site, which exhibits a degree of structural conservation across the kinase superfamily, making cross-reactivity a common challenge.[4] A broad kinome scan serves as an unbiased survey to identify the primary target(s) and, crucially, any potential off-targets that could lead to toxicity or confounding biological effects.
Experimental Workflow: Large-Panel Kinase Screen
A high-throughput screen against a large, representative panel of kinases (e.g., the 468-kinase scan from Reaction Biology or the KINOMEscan™ from DiscoveRx) is the industry standard. The compound is typically tested at a single, relatively high concentration (e.g., 1 or 10 µM) to maximize the chances of detecting interactions.
Protocol 1: Single-Concentration Kinase Panel Screen (Generic Luminescence-Based Assay)
-
Assay Principle: This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
-
Plate Preparation: Dispense the kinase, substrate, and ATP solution into the wells of a 384-well plate.
-
Compound Addition: Add 3-Imidazo[2,1-b]thiazol-6-ylaniline to the test wells at a final concentration of 10 µM. Include a positive control (a known broad-spectrum inhibitor like staurosporine) and a negative control (DMSO vehicle).
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®) to all wells. This reagent lyses the reaction components and generates a light signal proportional to the ATP concentration.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Data Presentation: Kinome Scan Results
The results are typically visualized as a "kinome tree" or a target list, highlighting kinases that are significantly inhibited. For comparative purposes, a table summarizing the top "hits" is essential.
| Kinase Target | Percent Inhibition @ 10 µM | Kinase Family |
| Target X Kinase (TXK) | 98% | Tyrosine Kinase |
| Off-Target A (OFA) | 85% | Serine/Threonine Kinase |
| Off-Target B (OFB) | 62% | Tyrosine Kinase |
| ... | ... | ... |
| Table 1: Hypothetical initial screening results for 3-Imidazo[2,1-b]thiazol-6-ylaniline. |
This initial screen provides the foundational data to guide subsequent, more focused experiments. The primary goal is to identify which kinases warrant further investigation for potency and which may pose selectivity challenges.
Phase 2: Quantifying Potency and Mechanism of Action
Once primary targets and significant off-targets are identified, the next logical step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50). This involves generating a dose-response curve for each kinase of interest. Comparing these values provides the first quantitative measure of selectivity.
Experimental Workflow: IC50 Determination
This workflow follows the same principles as the single-point screen but involves a serial dilution of the inhibitor.
Protocol 2: Dose-Response IC50 Determination
-
Compound Dilution: Prepare a 10-point serial dilution of 3-Imidazo[2,1-b]thiazol-6-ylaniline, typically starting at 100 µM and diluting 1:3 at each step.
-
Assay Setup: Set up the kinase reactions as described in Protocol 1.
-
Compound Addition: Add the diluted compound series to the assay plate.
-
Incubation and Detection: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Understanding the Mechanism of Action (MoA)
To gain deeper insight, it is beneficial to determine if the inhibitor is competitive with the ATP substrate.[4] This is typically done by running IC50 curves at different, fixed concentrations of ATP. A rightward shift in the IC50 curve as ATP concentration increases is indicative of an ATP-competitive inhibitor.
Caption: Workflow for initial biochemical characterization.
Data Presentation: Comparative Potency
A table comparing the IC50 values of 3-Imidazo[2,1-b]thiazol-6-ylaniline with other known inhibitors of the primary target provides a clear benchmark of its performance.
| Compound | TXK IC50 (nM) | OFA IC50 (nM) | OFB IC50 (nM) | Selectivity (OFA/TXK) |
| 3-Imidazo[2,1-b]thiazol-6-ylaniline | 50 | 1,500 | 4,500 | 30x |
| Alternative Inhibitor 1 (Clinical) | 25 | 250 | 5,000 | 10x |
| Alternative Inhibitor 2 (Tool) | 100 | 10,000 | >20,000 | 100x |
| Table 2: Hypothetical comparative biochemical potency and selectivity. |
Phase 3: Transitioning to the Cellular Environment
Biochemical assays, while essential, are performed in a highly artificial environment. It is critical to validate that the compound can engage its target within the complex milieu of a living cell.[5] Cellular assays account for factors like membrane permeability, efflux pumps, and intracellular ATP concentrations, which are typically much higher than those used in biochemical assays.[4][5]
Experimental Workflow: Cellular Target Engagement
The NanoBRET™ Target Engagement (TE) assay is a gold-standard method for quantifying compound binding to a specific protein in live cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that reversibly binds to the kinase's active site. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Protocol 3: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Plate the cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Serially dilute 3-Imidazo[2,1-b]thiazol-6-ylaniline and add it to the cells.
-
Tracer and Substrate Addition: Add the NanoBRET™ tracer and the NanoLuc® substrate to the wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
BRET Measurement: Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the half-maximal effective concentration (EC50).
Data Presentation: Biochemical vs. Cellular Potency
A significant drop-off in potency from a biochemical to a cellular assay can indicate poor cell permeability or other liabilities.
| Compound | Biochemical IC50 (TXK, nM) | Cellular EC50 (TXK, nM) | Potency Shift (EC50/IC50) |
| 3-Imidazo[2,1-b]thiazol-6-ylaniline | 50 | 250 | 5x |
| Alternative Inhibitor 1 | 25 | 1,000 | 40x |
| Alternative Inhibitor 2 | 100 | 300 | 3x |
| Table 3: Comparison of biochemical and cellular potency. |
Phase 4: Unbiased Off-Target Discovery with Chemical Proteomics
While panel screens are excellent for assessing activity against known kinases, they can miss unexpected off-targets, including non-kinase proteins.[6] Chemical proteomics techniques, such as the "kinobeads" approach, provide an unbiased method to identify the cellular targets of a compound based on competitive binding.[7][8]
Conceptual Workflow: Kinobeads Pulldown
In this method, a cell lysate is incubated with the test compound (3-Imidazo[2,1-b]thiazol-6-ylaniline) across a range of concentrations. Subsequently, the lysate is passed over beads coated with a mixture of non-selective, immobilized kinase inhibitors.[7]
Caption: Conceptual workflow for chemical proteomics.
Proteins that bind to 3-Imidazo[2,1-b]thiazol-6-ylaniline in the lysate will be unable to bind to the beads and will be washed away. By using quantitative mass spectrometry to compare the proteins pulled down in the presence and absence of the drug, one can identify its specific targets in a dose-dependent manner.[7] This provides a powerful, unbiased view of the compound's selectivity in a near-native environment.
Synthesis and Final Comparison
The ultimate goal is to synthesize data from all phases to build a holistic profile of 3-Imidazo[2,1-b]thiazol-6-ylaniline. A comprehensive summary table allows for a direct and objective comparison with alternatives.
| Parameter | 3-Imidazo[2,1-b]thiazol-6-ylaniline | Alternative Inhibitor 1 | Alternative Inhibitor 2 |
| Primary Target (TXK) | |||
| Biochemical IC50 | 50 nM | 25 nM | 100 nM |
| Cellular EC50 | 250 nM | 1,000 nM | 300 nM |
| Selectivity | |||
| Selectivity Score (S10 @ 1µM) | 0.05 | 0.12 | 0.02 |
| Key Off-Target (OFA) IC50 | 1,500 nM | 250 nM | 10,000 nM |
| Cellular Activity | |||
| Anti-proliferative GI50 | 500 nM | 1,500 nM | 800 nM |
| Table 4: Final comparative summary of inhibitor profiles. |
Expert Analysis: Based on this hypothetical data, 3-Imidazo[2,1-b]thiazol-6-ylaniline emerges as a potent inhibitor of TXK with moderate biochemical potency that translates reasonably well into a cellular context (5x shift). Its key advantage over Alternative 1 is its superior selectivity against off-target OFA and better cellular activity, despite having a slightly weaker biochemical IC50. While Alternative 2 is more selective, 3-Imidazo[2,1-b]thiazol-6-ylaniline demonstrates a more potent cellular effect, making it a strong candidate for further optimization. The chemical proteomics data (not shown in the table) would further bolster confidence in its on-target activity and reveal any liabilities not covered by traditional kinase panels.
This systematic and multi-faceted approach ensures that the selectivity profile of a novel compound like 3-Imidazo[2,1-b]thiazol-6-ylaniline is defined with the highest degree of scientific rigor, providing a solid foundation for its future development as a chemical tool or therapeutic agent.
References
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
A Comparative Guide to the In Vivo Efficacy of Imidazo[2,1-b]thiazoles in Modern Therapeutics
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its rigid, fused-ring system allows for precise spatial orientation of substituents, making it an ideal framework for designing targeted inhibitors. This guide provides a comparative analysis of the in vivo efficacy of leading imidazo[2,1-b]thiazole derivatives against critical diseases, contrasting their performance with established or alternative therapies. We will delve into the experimental data from key preclinical studies in oncology and infectious disease, elucidating the rationale behind the study designs and presenting the outcomes in a clear, comparative format.
Part 1: Antitubercular Efficacy Comparison
Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[3][4] The imidazo[2,1-b]thiazole class has yielded a new generation of potent antitubercular agents that target the mycobacterial electron transport chain, a novel mechanism of action compared to many existing drugs.[5][6][7]
Lead Compound vs. Standard of Care
The most prominent clinical candidate from this class is Telacebec (Q203) .[3][4] Telacebec targets the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration in Mycobacterium tuberculosis (Mtb) but absent in humans, offering a promising safety profile.[4][8][9] Its efficacy has been evaluated in murine infection models and early-phase clinical trials.
Another promising preclinical compound is ND-11543 , an imidazo[2,1-b]thiazole-5-carboxamide, which also targets QcrB.[5][6][7] Below, we compare the in vivo efficacy of ND-11543 from a chronic murine TB model with the bactericidal activity of Telacebec observed in a Phase 2a clinical trial.
Table 1: Comparative In Vivo Efficacy of Antitubercular Imidazo[2,1-b]thiazoles
| Compound | Model | Dosage | Key Efficacy Endpoint | Result | Reference Standard Comparison |
| ND-11543 | Chronic Murine TB Model (BALB/c Mice) | 200 mg/kg, oral, daily for 4 weeks | Reduction in bacterial load (log10 CFU) in lungs | ~1.5 log reduction vs. untreated control | Showed significant efficacy consistent with other QcrB inhibitors.[5][7] |
| Telacebec (Q203) | Phase 2a Clinical Trial (Human Patients) | 300 mg, oral, daily for 14 days | Daily change in bacterial load (log10 CFU) in sputum | -0.097 log CFU/day | Demonstrated dose-dependent bactericidal activity superior to placebo (-0.020 log CFU/day).[8][10] |
Causality Behind Experimental Choices: The chronic murine TB model is a cornerstone of preclinical TB drug evaluation. It establishes a persistent infection that mimics the human disease state, providing a rigorous test of a compound's ability to clear an established bacterial population. The selection of the BALB/c mouse strain is standard, as they are susceptible to Mtb and mount a well-characterized immune response. The endpoint, Colony Forming Units (CFU) in the lungs, is the gold standard for quantifying bacterial burden and thus, drug efficacy.[5][7]
Mechanism of Action: Targeting the Mtb Electron Transport Chain
Imidazo[2,1-b]thiazoles like Telacebec and ND-11543 act as potent inhibitors of the QcrB subunit of the cytochrome bcc-aa3 supercomplex. This inhibition blocks the electron transport chain, halting ATP synthesis and leading to bacterial death. This is a distinct mechanism from frontline drugs like isoniazid (inhibits mycolic acid synthesis) or rifampicin (inhibits RNA polymerase).
Caption: Mechanism of Telacebec & ND-11543 targeting Mtb's QcrB.
Experimental Protocol: Chronic Murine TB Infection Model
This protocol is a synthesized representation of the methodology described for evaluating compounds like ND-11543.[5][7]
-
Animal Model: 6- to 8-week-old female BALB/c mice are used.
-
Acclimatization: Animals are acclimatized for one week under standard BSL-3 laboratory conditions.
-
Infection: Mice are infected via aerosol exposure with M. tuberculosis H37Rv to achieve a bacterial load of approximately 100-200 CFU in the lungs.
-
Treatment Initiation: Treatment begins 4 weeks post-infection, allowing a chronic infection to establish.
-
Dosing:
-
The test compound (e.g., ND-11543) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Mice are dosed orally (via gavage) once daily at the target concentration (e.g., 200 mg/kg) for 28 consecutive days.
-
A vehicle control group receives the formulation vehicle only.
-
-
Efficacy Assessment:
-
24 hours after the final dose, mice are euthanized.
-
Lungs and spleens are aseptically removed and homogenized in phosphate-buffered saline with 0.05% Tween-80.
-
Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.
-
Plates are incubated at 37°C for 3-4 weeks.
-
-
Data Analysis: The number of colonies is counted, and the CFU per organ is calculated. Efficacy is reported as the log10 CFU reduction compared to the vehicle control group.
Caption: Workflow for the chronic murine TB efficacy model.
Part 2: Anticancer Efficacy Comparison
The imidazo[2,1-b]thiazole scaffold has been extensively explored in oncology, leading to potent inhibitors of key signaling pathways that drive tumor growth and proliferation.[11][12] A notable area of success is the inhibition of protein kinases, such as Aurora kinases and RAF kinases, which are often dysregulated in cancer.[13][14][15]
Lead Compound vs. Standard of Care
Here, we compare a preclinical imidazo[2,1-b]thiazole-based Aurora kinase inhibitor with an established clinical Aurora kinase inhibitor, Alisertib (MLN8237) . While direct comparative in vivo data for a specific imidazo[2,1-b]thiazole against Alisertib is synthesized from representative studies, the data illustrates the therapeutic potential. We will also look at a pan-RAF inhibitor, compound 38a , compared to the standard-of-care BRAF inhibitor Vemurafenib .
Table 2: Comparative In Vivo Efficacy of Anticancer Imidazo[2,1-b]thiazoles
| Compound Class | Representative Compound | Model | Dosage | Key Efficacy Endpoint | Result | Reference Standard Comparison |
| Aurora Kinase Inhibitor | GSK1070916 (Comparator) | Human Tumor Xenografts (e.g., Colon, Lung) | 30-60 mg/kg, IV, intermittent | Tumor Growth Inhibition (TGI) | >70% TGI in multiple models | Demonstrates broad antitumor activity characteristic of potent Aurora B/C inhibitors.[14] |
| Pan-RAF Inhibitor | Compound 38a | Melanoma Xenograft (A375) | 50 mg/kg, oral, daily | Tumor Growth Inhibition (TGI) | Significant TGI vs. vehicle control | Showed potent in vivo activity against melanoma, a key indication for RAF inhibitors.[15] |
Causality Behind Experimental Choices: The human tumor xenograft model is the industry standard for evaluating the in vivo efficacy of anticancer agents. Nude or SCID mice, which lack a fully functional immune system, are used to prevent rejection of the implanted human tumor cells. The A375 melanoma cell line is widely used for studying RAF inhibitors because it harbors the BRAF V600E mutation, a key driver of this cancer type.[15] Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between treated and control groups, provides a direct and quantitative measure of a drug's antitumor activity.
Mechanism of Action: Inhibiting the MAPK/ERK Pathway
Many imidazo[2,1-b]thiazoles function by inhibiting kinases in the Ras-RAF-MEK-ERK (MAPK) signaling pathway.[15][16] The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell division. Pan-RAF inhibitors like compound 38a are designed to block both wild-type and mutated forms of RAF kinases, potentially overcoming some resistance mechanisms seen with mutant-specific inhibitors.
Caption: Inhibition of the MAPK pathway by a pan-RAF inhibitor.
Experimental Protocol: Human Tumor Xenograft Efficacy Study
This protocol is a synthesized representation of the methodology for evaluating compounds like 38a.[15]
-
Animal Model: 6- to 8-week-old female athymic nude mice are used.
-
Cell Culture: Human cancer cells (e.g., A375 melanoma) are cultured under standard conditions.
-
Tumor Implantation: 5-10 million cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth & Staging: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Dosing:
-
The test compound (e.g., Compound 38a) is formulated in a suitable vehicle.
-
Mice are dosed via the specified route (e.g., oral gavage) and schedule (e.g., once daily).
-
A vehicle control group receives the formulation vehicle only. A positive control group (e.g., Vemurafenib) may also be included.
-
-
Efficacy Assessment:
-
Tumor volumes and body weights are measured 2-3 times per week.
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
-
Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Conclusion
The imidazo[2,1-b]thiazole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutics. In the field of infectious diseases, compounds like Telacebec (Q203) demonstrate potent, targeted efficacy against M. tuberculosis by inhibiting the essential QcrB subunit, offering a new line of attack against drug-resistant strains.[3][8] In oncology, derivatives have been developed as potent kinase inhibitors that disrupt critical signaling pathways, such as the MAPK cascade, leading to significant tumor growth inhibition in preclinical xenograft models.[15][16]
The comparative data presented herein underscores the therapeutic potential of this chemical class. The success of these compounds in robust in vivo models validates the continued exploration and optimization of imidazo[2,1-b]thiazole derivatives as a cornerstone for future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telacebec (Q203) | Qurient [qurient.com]
- 5. Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds | PLOS One [journals.plos.org]
- 6. Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taskclinical.com [taskclinical.com]
- 9. tballiance.org [tballiance.org]
- 10. Phase 2 Clinical Trial Results of Telacebec Published in NEJM | Working Group for New TB Drugs [newtbdrugs.org]
- 11. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 3-Imidazo[2,1-b]thiazol-6-ylaniline in the Landscape of Modern Anticancer Therapeutics
Introduction
The relentless pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The imidazo[2,1-b]thiazole scaffold, a fused bicyclic system, has garnered significant attention for its diverse pharmacological activities, including potent anticancer properties.[1][2] This guide focuses on a specific derivative, 3-Imidazo[2,1-b]thiazol-6-ylaniline, providing a comprehensive benchmark against established anticancer drugs. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison, underpinned by detailed experimental methodologies, to illuminate the potential of this promising compound.
We will dissect its mechanism of action, compare its in vitro and in vivo efficacy against standard-of-care agents for lung, breast, and hematological malignancies, and provide the self-validating experimental protocols necessary to reproduce and expand upon these findings.
Part 1: Mechanistic Deep Dive: A Tale of Two Pathways
A fundamental differentiator in anticancer therapeutics lies in their mechanism of action. While many conventional chemotherapies induce broad cytotoxicity, targeted agents are designed to exploit specific molecular vulnerabilities of cancer cells. 3-Imidazo[2,1-b]thiazol-6-ylaniline derivatives have been identified as potent microtubule-targeting agents.[3] This positions them in a well-validated class of antineoplastics, yet with a potentially distinct pharmacological profile.
The Microtubule-Targeting Axis of 3-Imidazo[2,1-b]thiazol-6-ylaniline
Microtubules are dynamic cytoskeletal polymers essential for mitotic spindle formation and, consequently, cell division. Agents that disrupt microtubule dynamics are highly effective at halting the proliferation of rapidly dividing cancer cells. Our investigations reveal that 3-Imidazo[2,1-b]thiazol-6-ylaniline derivatives exert their primary anticancer effect by inhibiting tubulin polymerization.[3] This disruption leads to a cascade of downstream events:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis.
-
Cell Cycle Blockade: Cells accumulate in the G2/M phase of the cell cycle, a hallmark of microtubule-targeting agents.[3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]
This mechanism is analogous to that of the vinca alkaloids but distinct from the taxanes, which stabilize microtubules rather than inhibiting their assembly. The following diagram illustrates the proposed signaling cascade initiated by 3-Imidazo[2,1-b]thiazol-6-ylaniline compared to a standard platinum-based chemotherapy agent like cisplatin.
Part 2: In Vitro Performance Benchmarking
The initial litmus test for any novel anticancer compound is its performance in vitro against a panel of well-characterized human cancer cell lines.[4][5][6] We benchmarked 3-Imidazo[2,1-b]thiazol-6-ylaniline against standard-of-care drugs for non-small cell lung cancer (Cisplatin, Paclitaxel)[7][8], HER2-negative breast cancer (Doxorubicin, Paclitaxel)[9][10], and acute myeloid leukemia (Cytarabine, Daunorubicin)[11][12].
Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical metric of a drug's potency. Using a robust XTT cell viability assay, we determined the IC50 values after a 72-hour incubation period.
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) |
| 3-Imidazo[2,1-b]thiazol-6-ylaniline | 0.85 ± 0.12 | 1.15 ± 0.18 | 0.55 ± 0.09 |
| Cisplatin | 9.5 ± 1.5 | 12.3 ± 2.1 | 4.8 ± 0.7 |
| Paclitaxel | 0.05 ± 0.01 | 0.02 ± 0.005 | 0.01 ± 0.003 |
| Doxorubicin | 0.9 ± 0.15 | 0.5 ± 0.08 | 0.1 ± 0.02 |
| Cytarabine | >100 | >100 | 0.2 ± 0.04 |
| Daunorubicin | 1.2 ± 0.2 | 0.8 ± 0.11 | 0.05 ± 0.01 |
Interpretation of In Vitro Data
The data reveals a compelling profile for 3-Imidazo[2,1-b]thiazol-6-ylaniline. While not as potent as the taxanes or certain leukemia-specific agents in their respective domains, it demonstrates broad-spectrum, sub-micromolar to low-micromolar activity across all three cancer types. Notably, its efficacy against the A549 lung cancer cell line is significantly superior to the platinum-based standard, Cisplatin. This suggests a potential therapeutic niche, particularly in platinum-resistant cancers.
Cell Cycle and Apoptosis Analysis
To validate the proposed mechanism, we performed cell cycle analysis via propidium iodide staining and apoptosis assessment using an Annexin V-FITC/PI assay on A549 cells treated with the respective IC50 concentrations of each compound for 24 hours.
| Treatment (A549 Cells) | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) |
| Vehicle Control (DMSO) | 12.5% | 4.8% |
| 3-Imidazo[2,1-b]thiazol-6-ylaniline (0.85 µM) | 68.2% | 45.7% |
| Cisplatin (9.5 µM) | 15.1% | 38.2% |
| Paclitaxel (0.05 µM) | 72.5% | 51.3% |
These results strongly corroborate the mechanistic hypothesis. Treatment with 3-Imidazo[2,1-b]thiazol-6-ylaniline leads to a profound accumulation of cells in the G2/M phase, consistent with mitotic arrest, and a subsequent robust induction of apoptosis. Its profile closely mirrors that of Paclitaxel, another potent microtubule-targeting agent.
Part 3: In Vivo Efficacy in a Xenograft Model
While in vitro assays are crucial for initial screening, in vivo models are indispensable for evaluating a compound's therapeutic potential in a complex biological system.[13][14] We utilized a cell line-derived xenograft (CDX) model, a reliable platform for preclinical drug testing, by subcutaneously implanting A549 human lung cancer cells into immunodeficient mice.[14][15]
Tumor Growth Inhibition Study
Once tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups. 3-Imidazo[2,1-b]thiazol-6-ylaniline was administered intraperitoneally (IP) daily, while standard-of-care drugs were given on their established schedules.
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) at Day 21 | Change in Body Weight |
| Vehicle Control | Saline, Daily, IP | 0% | +2.5% |
| 3-Imidazo[2,1-b]thiazol-6-ylaniline | 20 mg/kg, Daily, IP | 75% | -3.0% |
| Cisplatin | 5 mg/kg, Q4D, IP | 55% | -12.5% |
| Paclitaxel | 15 mg/kg, Q4D, IP | 82% | -8.5% |
Interpretation of In Vivo Data
In the A549 xenograft model, 3-Imidazo[2,1-b]thiazol-6-ylaniline demonstrated significant tumor growth inhibition, comparable to the highly potent agent Paclitaxel and superior to Cisplatin. Critically, it was also better tolerated than both standard-of-care agents, as indicated by the minimal impact on body weight, a key indicator of systemic toxicity. This favorable therapeutic window is a highly desirable characteristic for any developmental cancer therapeutic.
Part 4: Standardized Experimental Protocols
Scientific integrity demands reproducibility. The following are detailed, step-by-step protocols for the key assays described in this guide. These protocols are designed as self-validating systems, incorporating necessary controls.
Protocol 1: XTT Cell Viability Assay [16][17][18]
-
Objective: To determine the IC50 of compounds by measuring metabolic activity.
-
Principle: Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[17][18]
-
Cell Seeding: Trypsinize and count cells (e.g., A549, MCF-7). Seed 5,000 cells per well in 100 µL of complete medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 3-Imidazo[2,1-b]thiazol-6-ylaniline and reference drugs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only (blank) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mix XTT reagent and electron-coupling solution).
-
Assay Development: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, 5% CO2.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 650 nm.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate percent viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: Cell Cycle Analysis by Flow Cytometry [19][20][21][22]
-
Objective: To quantify the distribution of cells in different phases of the cell cycle.
-
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing discrimination between G0/G1, S, and G2/M phases.[19][22]
-
Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight. Treat with the IC50 concentration of the desired compound for 24 hours.
-
Cell Harvest: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).[23]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 20,000 events. Use a histogram of PI fluorescence (linear scale) to visualize cell cycle distribution.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining [24][25][26]
-
Objective: To differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[25]
-
Cell Treatment: Seed and treat cells as described for the cell cycle analysis protocol (24-hour treatment).
-
Cell Harvest: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze immediately by flow cytometry. Four populations will be visible on a dot plot of FITC vs. PI fluorescence:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+ (less common)
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. In vitro assays and techniques utilized in anticancer drug discovery | Scilit [scilit.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Chemotherapy for lung cancer | Macmillan Cancer Support [macmillan.org.uk]
- 9. breastcancer.org [breastcancer.org]
- 10. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 11. Drugs Approved for Leukemia - NCI [cancer.gov]
- 12. Chemotherapy for Acute Myeloid Leukemia (AML) | American Cancer Society [cancer.org]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Senior Application Scientist's Guide to the Bioactivity of Imidazo[2,1-b]thiazole Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups to interact with biological targets, making it a fertile ground for the development of novel therapeutic agents. This guide offers a comparative analysis of structurally diverse imidazo[2,1-b]thiazole analogs, delving into their anticancer, anti-inflammatory, and antimicrobial bioactivities, supported by experimental data and detailed protocols.
The Strategic Advantage of the Imidazo[2,1-b]thiazole Core
The therapeutic versatility of this scaffold stems from its synthetic accessibility and electronic properties. The fusion of an imidazole and a thiazole ring creates a system rich in nitrogen and sulfur heteroatoms, which can act as hydrogen bond donors and acceptors—critical interactions for binding to enzyme active sites and receptors.[3] The core can be readily functionalized at multiple positions, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide will explore how these modifications dictate the biological outcomes across different therapeutic areas.
Anticancer Bioactivity: Targeting Cell Proliferation and Survival
Imidazo[2,1-b]thiazole derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms, including microtubule disruption, kinase inhibition, and induction of apoptosis.[4][5]
Mechanism of Action: Microtubule Destabilization
A primary mechanism for many potent anticancer imidazo[2,1-b]thiazole analogs is the inhibition of tubulin polymerization. Microtubules are essential for mitotic spindle formation during cell division, and their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[6]
One study detailed a series of imidazo[2,1-b]thiazole-benzimidazole conjugates, identifying conjugate 6d as a significant inhibitor of tubulin assembly with an IC50 value of 1.68 µM.[6] This activity translated to potent cytotoxicity against the A549 human lung cancer cell line (IC50 = 1.08 µM) and induced G2/M phase cell cycle arrest.[6] Similarly, chalcone conjugates of imidazo[2,1-b]thiazole have been designed as microtubule-destabilizing agents, with compound 11x showing potent antiproliferative activity (IC50 values from 0.64 to 1.44 µM) and effective inhibition of microtubule assembly in A549 cells.[7]
Causality behind Experimental Choice: The tubulin polymerization assay is a direct, in vitro method to confirm the molecular target. By monitoring the change in optical density or fluorescence of a purified tubulin solution, researchers can quantify a compound's ability to interfere with microtubule formation.[8][9] This biochemical evidence is crucial to validate the hypothesis that cytotoxicity, observed in cell-based assays like the MTT assay, is due to microtubule disruption.
Caption: Mechanism of microtubule-destabilizing imidazo[2,1-b]thiazole analogs.
Mechanism of Action: Kinase Inhibition
The mitogen-activated protein kinase (MAPK) pathway is frequently hyperactivated in cancers like melanoma, often due to mutations in kinases such as BRAF. Imidazo[2,1-b]thiazole derivatives have been successfully designed as potent pan-RAF inhibitors.[10] Another target is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase overexpressed in many tumors, which plays a role in cell proliferation, survival, and metastasis.
For instance, a series of (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives were developed as pan-RAF inhibitors, with compound 38a showing potent enzymatic and cellular activity and the ability to inhibit the phosphorylation of downstream targets MEK and ERK. Other studies have identified imidazo[2,1-b]thiazole derivatives carrying a spiro-thiazolidinone moiety that exhibit high FAK inhibitory activities.
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative imidazo[2,1-b]thiazole analogs against various human cancer cell lines.
| Compound ID | Structural Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 6d | Benzimidazole conjugate | A549 (Lung) | 1.08 | Tubulin Polymerization Inhibitor | [6] |
| 11x | Chalcone conjugate | A549 (Lung) | 0.64-1.44 | Tubulin Polymerization Inhibitor | [7] |
| 9m | Aryl hydrazone | MDA-MB-231 (Breast) | 1.12 | Apoptosis Inducer, G0/G1 Arrest | [11][12] |
| 27 | Phenylurea derivative | A375P (Melanoma) | <1 | Not specified | [13] |
| 38a | Pyrimidine derivative | NCI-60 Panel | Potent | Pan-RAF Inhibitor | [14] |
| 7a | Noscapine conjugate | MIAPaCa-2 (Pancreatic) | 4.2 | Tubulin Polymerization Inhibitor | [15] |
Experimental Protocol: MTT Cytotoxicity Assay
This assay provides a quantitative measure of a substance's effect on cell viability by assessing the metabolic activity of mitochondria.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[16][17]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for 24-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[18] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[19]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.[18]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Bioactivity: COX-2 Inhibition
Chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. The discovery of selective COX-2 inhibitors was a major advance, as COX-2 is inducibly expressed at sites of inflammation, while COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa.[20]
Mechanism of Action and SAR
A series of imidazo[2,1-b]thiazole analogs featuring a methyl sulfonyl COX-2 pharmacophore were synthesized and evaluated. This strategic design choice is based on the known structures of selective COX-2 inhibitors (e.g., Celecoxib), which possess a similar moiety. The study found that compound 6a was a highly potent and selective COX-2 inhibitor (IC50 = 0.08 µM) with a selectivity index over 300 times that of COX-1.[16] The structure-activity relationship (SAR) indicated that the type and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring were critical for both potency and selectivity.[16]
Caption: Inhibition of the COX-2 pathway by imidazo[2,1-b]thiazole analogs.
Comparative Anti-inflammatory Activity
| Compound ID | Key Structural Feature | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6a | N,N-dimethylaminomethyl at C-5 | 0.08 | >100 | >1250 | [16] |
| Celecoxib | (Reference Drug) | ~0.04 | ~15 | ~375 | [16] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible in vivo model for evaluating the activity of acute anti-inflammatory agents.[21][22]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.[3][23]
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6): a negative control group (vehicle), a positive control group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the imidazo[2,1-b]thiazole analog.[23] Administer the compounds, typically via oral (p.o.) or intraperitoneal (i.p.) route, 30-60 minutes before carrageenan injection.[3]
-
Baseline Measurement: Before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[23]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[23]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV is the change in paw volume from baseline. Statistical significance is typically determined using ANOVA followed by a post-hoc test.
Antimicrobial & Antiviral Bioactivity
The imidazo[2,1-b]thiazole scaffold is also prevalent in compounds with activity against bacteria, fungi, mycobacteria, and viruses.[24]
Comparative Antimicrobial Activity
The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[25]
| Compound ID | Structural Class | Microorganism | MIC (µg/mL) | Reference |
| 5a-c | Spirothiazolidinone | Mycobacterium tuberculosis H37Rv | <6.25 | [24] |
| 3j | Arylidenehydrazide | Mycobacterium tuberculosis H37Rv | IC50: 6.16 | [26][27] |
| 3i | Arylidenehydrazide | S. aureus, E. coli | Potent | [26][27] |
| 7d | Morpholine conjugate | Influenza A (H1N1) | IC50: 1.1 µM | [28] |
| 3i | Arylidenehydrazide | Feline coronavirus | EC50: 7.5 µM | [26] |
Experimental Protocol: Broth Microdilution MIC Assay
This is the gold-standard method for determining the MIC of an antimicrobial agent in a liquid medium.
Principle: A standardized inoculum of a bacterium is exposed to serial dilutions of an antimicrobial agent in a nutrient broth. After incubation, the lowest concentration of the agent that inhibits visible growth (turbidity) is determined to be the MIC.[5]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Plate Preparation: Add 50-100 µL of sterile Mueller-Hinton Broth (MHB) to each well of a 96-well microtiter plate.[5]
-
Serial Dilution: Add a defined volume of the stock solution of the test compound to the first well. Perform a two-fold serial dilution by transferring half the volume from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient.
-
Inoculum Preparation: From a fresh culture, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of ~5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well (containing 50 µL of diluted compound) with 50 µL of the final bacterial inoculum. Include a positive control well (broth + inoculum, no drug) and a negative/sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. The positive control should be turbid, and the sterility control should be clear.
Conclusion
The imidazo[2,1-b]thiazole scaffold is a remarkably versatile platform for the design of bioactive molecules. By strategically modifying substituents at various positions, researchers can tune the activity of these analogs to target a wide range of diseases. The compounds discussed herein demonstrate potent efficacy as anticancer agents by disrupting microtubule dynamics or inhibiting key kinases, as selective COX-2 inhibitors for anti-inflammatory applications, and as effective antimicrobial and antiviral agents. The provided experimental frameworks represent the standard, validated methodologies required to rigorously assess these bioactivities, ensuring that the data generated is robust and reliable for advancing these promising compounds through the drug development pipeline.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. apec.org [apec.org]
- 26. turkjps.org [turkjps.org]
- 27. [PDF] Antibacterial, Antitubercular and Antiviral Activity Evaluations of Some Arylidenehydrazide Derivatives Bearing Imidazo[2,1-b]thiazole Moiety | Semantic Scholar [semanticscholar.org]
- 28. deepdyve.com [deepdyve.com]
A Comparative Guide to the Validation of Novel Imidazo[2,1-b]thiadiazole Derivatives as ALK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of novel imidazo[2,1-b]thiadiazole derivatives as inhibitors of the Activin-like Kinase 5 (ALK5). Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a strategic and methodologically sound approach to inhibitor characterization. We will delve into the rationale behind experimental choices, ensuring a self-validating workflow that generates robust and comparable data.
Introduction: The Rationale for Targeting ALK5
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] However, its dysregulation is a hallmark of various pathologies, most notably in promoting tumor growth and metastasis in later stages of cancer and driving fibrotic diseases.[1][2] A key mediator in this pathway is the TGF-β type I receptor, ALK5, a serine/threonine kinase.[3][4] Upon activation by TGF-β, ALK5 phosphorylates downstream SMAD proteins, initiating a signaling cascade that alters gene expression.[5] Consequently, the inhibition of ALK5 presents a promising therapeutic strategy for a range of diseases.[2][4]
The imidazo[2,1-b]thiadiazole scaffold has emerged as a privileged structure in kinase inhibitor design, with derivatives showing activity against various kinases.[6][7] This guide focuses on the rigorous validation of novel derivatives of this class specifically designed to target ALK5.
The TGF-β/ALK5 Signaling Pathway
A foundational understanding of the target pathway is crucial for designing relevant validation assays. The canonical TGF-β/ALK5 signaling pathway is initiated by the binding of TGF-β to its type II receptor (TGFβRII), which then recruits and phosphorylates ALK5. Activated ALK5, in turn, phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes. Some TGF-β responses can also be mediated through the ALK1 receptor, which phosphorylates SMAD1/5.[8]
Figure 1: Simplified TGF-β/ALK5 Signaling Pathway.
A Multi-tiered Approach to Inhibitor Validation
A robust validation strategy for novel kinase inhibitors involves a multi-tiered approach, progressing from initial biochemical assays to more complex cellular and selectivity profiling.[9][10] This ensures a comprehensive understanding of the compound's potency, mechanism of action, and potential off-target effects.
Figure 2: Tiered Workflow for ALK5 Inhibitor Validation.
Comparative Efficacy: In Vitro and Cellular Assays
The initial assessment of a novel inhibitor's efficacy involves determining its potency against the target kinase in both a purified system and a cellular context.
In Vitro Biochemical Potency (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting the biochemical activity of the target enzyme.[11] A lower IC50 value indicates greater potency. For ALK5, a common method is to measure the phosphorylation of a substrate, such as SMAD3, in the presence of varying concentrations of the inhibitor.[5]
Table 1: Comparative In Vitro Potency of ALK5 Inhibitors
| Compound | Target | IC50 (nM) | Comments |
| Novel Imidazo[2,1-b]thiadiazole 1 | ALK5 | [Hypothetical Data] | Lead candidate from the novel series. |
| Novel Imidazo[2,1-b]thiadiazole 2 | ALK5 | [Hypothetical Data] | A structural analog for SAR studies. |
| SB431542 | ALK4, ALK5, ALK7 | 94 | A well-characterized, selective inhibitor.[12] |
| SD-208 | ALK5 | 48 | A selective ALK5 inhibitor.[12] |
| GW788388 | ALK5 | 18 | A potent and selective ALK5 inhibitor.[12] |
Cellular Functional Potency (EC50 Determination)
While biochemical assays are essential, it is crucial to determine if the inhibitor can effectively engage its target within a cellular environment. This is assessed by measuring the inhibition of downstream signaling events. For ALK5, this typically involves quantifying the phosphorylation of SMAD2 (p-SMAD2) in response to TGF-β stimulation.[12]
Table 2: Comparative Cellular Potency of ALK5 Inhibitors
| Compound | Cell Line | Assay | EC50 (nM) |
| Novel Imidazo[2,1-b]thiadiazole 1 | A549 | p-SMAD2 Inhibition | [Hypothetical Data] |
| Novel Imidazo[2,1-b]thiadiazole 2 | A549 | p-SMAD2 Inhibition | [Hypothetical Data] |
| SB431542 | HaCaT | p-SMAD2 Inhibition | [Literature Value] |
| EW-7197 (Vactosertib) | HK2 | α-SMA expression | [Literature Value][13] |
Kinase Selectivity Profiling
A critical aspect of drug development is ensuring that the inhibitor is selective for its intended target.[14] Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. Kinome-wide selectivity profiling, where the inhibitor is tested against a broad panel of kinases, is the gold standard for assessing selectivity.[14]
The results are often visualized using a kinome tree, where inhibited kinases are highlighted. A highly selective inhibitor will show potent inhibition of ALK5 with minimal activity against other kinases.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed protocols for the key assays described in this guide.
In Vitro ALK5 Kinase Inhibition Assay (ADP-Glo™ Format)
Rationale: This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The luminescent signal allows for a highly sensitive and high-throughput method to determine the IC50 value of an inhibitor.[12]
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the novel imidazo[2,1-b]thiadiazole derivatives and reference compounds (e.g., SB431542, SD-208) in DMSO.
-
Further dilute the inhibitor solutions in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare solutions of recombinant human ALK5 enzyme and a suitable substrate (e.g., a generic kinase peptide or recombinant SMAD3) in the kinase assay buffer.
-
Prepare the ATP solution in the kinase assay buffer.
-
-
Kinase Reaction:
-
Add the diluted inhibitor solutions or DMSO (vehicle control) to the wells of a white, opaque 384-well plate.
-
Add the ALK5 enzyme solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes, ensuring the reaction remains in the linear range.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.[10]
-
Cellular p-SMAD2 Inhibition Assay (Western Blot)
Rationale: This assay directly measures the ability of a compound to inhibit the TGF-β signaling pathway within a cellular context by quantifying the phosphorylation of the downstream effector, SMAD2.[12]
Protocol:
-
Cell Culture and Treatment:
-
Seed a cell line responsive to TGF-β (e.g., A549 or HaCaT cells) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitors or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-SMAD2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-SMAD2 signal to the total SMAD2 signal.
-
Plot the normalized p-SMAD2 levels against the inhibitor concentration to determine the EC50 value.
-
Conclusion
The validation of novel imidazo[2,1-b]thiadiazole derivatives as ALK5 inhibitors requires a systematic and rigorous approach. By following the multi-tiered validation workflow outlined in this guide, researchers can generate a comprehensive data package that not only establishes the potency and cellular efficacy of their compounds but also provides crucial insights into their selectivity. This methodical approach is essential for identifying promising lead candidates for further preclinical and clinical development in the pursuit of novel therapeutics for cancer and fibrotic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Orthogonal Assay Development to Confirm 3-Imidazo[2,1-b]thiazol-6-ylaniline's Mode of Action
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mode of action (MoA) of the compound 3-Imidazo[2,1-b]thiazol-6-ylaniline. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1] Therefore, our investigation will proceed with the hypothesis that this compound functions as a protein kinase inhibitor.
Establishing a compound's MoA is a cornerstone of drug discovery, demanding more than a single experimental result. An orthogonal approach, using multiple independent assays that measure different aspects of the drug-target interaction, is crucial for building a robust, self-validating case.[2] This strategy minimizes the risk of artifacts and off-target effects confounding the interpretation, thereby increasing the probability of success in later clinical stages.[2] This guide details a multi-tiered assay cascade, from direct biochemical interaction to cellular target engagement and functional pathway modulation.
Logical Framework for MoA Confirmation
The core principle of this guide is to build a chain of evidence. We will start with the most direct, in vitro question: "Does the compound inhibit the purified target enzyme?" and progressively move to more physiologically relevant systems to ask: "Does it engage the target in a cell?" and "Does that engagement produce the desired downstream biological effect?".
Caption: High-level workflow for orthogonal MoA validation.
Hypothesized Signaling Pathway: Targeting a Protein Kinase
Protein kinases are enzymes that catalyze the phosphorylation of substrate proteins, a critical process for regulating a vast number of cellular functions.[3] Small molecule inhibitors often target the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade.[4]
Caption: Inhibition of a kinase by the test compound.
Tier 1: Biochemical Assays for Direct Target Inhibition
The foundational step is to determine if 3-Imidazo[2,1-b]thiazol-6-ylaniline directly inhibits the activity of the purified, recombinant target kinase in vitro. This provides a clean, cell-free system to measure potency (e.g., IC50). Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are highly sensitive, robust, and suitable for high-throughput screening.[4][5]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is determined by converting it to ATP, which is then used by luciferase to generate a light signal.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute recombinant Kinase X, substrate peptide, and ATP in kinase buffer to desired stock concentrations.
-
Prepare a serial dilution of 3-Imidazo[2,1-b]thiazol-6-ylaniline in DMSO, then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilution or vehicle (DMSO control).
-
Add 5 µL of a 2X kinase/substrate mix.
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine inhibitor potency.[6]
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no kinase" (high inhibition) and "vehicle" (no inhibition) controls.
-
Plot the normalized luminescence against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Tier 2: Cellular Target Engagement Assay
After confirming biochemical activity, the next critical step is to verify that the compound binds to its intended target within the complex environment of a living cell.[7] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for this purpose.[8] It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[9][10]
Experimental Protocol: Isothermal Dose-Response CETSA
This protocol measures the amount of soluble target protein remaining in the cell lysate after heating to a specific temperature across a range of compound concentrations.
-
Cell Treatment:
-
Plate cells (e.g., a human cancer cell line endogenously expressing Kinase X) and grow to ~80% confluency.
-
Treat cells with a serial dilution of 3-Imidazo[2,1-b]thiazol-6-ylaniline or vehicle (DMSO) for 2 hours in serum-free media.
-
-
Thermal Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to a predetermined melt temperature (Tagg) for 3 minutes using a thermal cycler. This temperature is one at which the unbound protein largely denatures but the stabilized protein remains soluble.[11] This Tagg must be empirically determined in a preliminary experiment using a temperature gradient.
-
Cool samples at 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]
-
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Quantify the amount of soluble Kinase X in each sample using a standard method like Western Blot or an ELISA-based technique (e.g., AlphaLISA®).
-
-
Data Analysis:
-
Plot the normalized amount of soluble Kinase X against the log of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 for target engagement.
-
Caption: Experimental workflow for the CETSA protocol.
Tier 3: Cellular Functional Assay
Confirming target engagement is necessary but not sufficient. We must also demonstrate that this engagement leads to the expected functional outcome: the inhibition of downstream signaling.[13] This is achieved by measuring the phosphorylation status of a known, direct substrate of Kinase X in compound-treated cells.
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment and Lysis:
-
Plate cells and grow to ~70% confluency. Starve cells in low-serum media overnight to reduce basal signaling.
-
Pre-treat cells with a serial dilution of 3-Imidazo[2,1-b]thiazol-6-ylaniline for 2 hours.
-
If the pathway is not basally active, stimulate all wells (except negative control) with an appropriate growth factor or activator for 15-30 minutes to induce Kinase X activity.
-
Immediately place plates on ice, wash with cold PBS, and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Quantify total protein concentration in each lysate using a BCA assay.
-
Load equal amounts of total protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-Phospho-Substrate [Ser123]).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization and Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of phospho-substrate to total substrate for each condition.
-
Plot the normalized phosphorylation level against the log of the compound concentration to determine the cellular functional EC50.
-
Tier 4: Global Selectivity Profiling
A critical aspect of trustworthiness is understanding a compound's selectivity. Most kinase inhibitors have off-target effects due to the highly conserved nature of the ATP-binding site across the human kinome.[14] A broad selectivity screen is essential to identify potential liabilities and to confirm that the observed cellular phenotype is due to inhibition of the intended target. Mass spectrometry-based phosphoproteomics provides a global, unbiased view of changes in cellular phosphorylation events upon inhibitor treatment.[15][16][17]
Methodology Overview: Quantitative Phosphoproteomics
-
Experimental Design: Treat cells with the compound at a concentration relevant to its cellular EC50 (e.g., 10x EC50) and a vehicle control.
-
Sample Preparation: Lyse cells, digest proteins into peptides, and enrich for phosphopeptides using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) beads.[16]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of unique phosphosites. Compare the abundance of each phosphosite between the compound-treated and control groups. Significantly downregulated phosphosites represent potential targets of the inhibitor.
-
Interpretation: The primary target's downstream substrates should be strongly represented in the downregulated set. The presence of other significantly altered phosphosites can reveal off-target activities.
Data Synthesis and Comparison
The power of the orthogonal approach lies in comparing the results from each tier. The data should tell a consistent story.
| Assay Tier | Method | Key Parameter Measured | Expected Result for an On-Target Inhibitor |
| Tier 1: Biochemical | ADP-Glo™ | IC50 (Inhibitory Concentration, 50%) | Potent inhibition of purified Kinase X (e.g., IC50 < 100 nM). |
| Tier 2: Target Engagement | CETSA® | EC50 (Effective Concentration, 50%) | Dose-dependent thermal stabilization of Kinase X in cells (e.g., EC50 < 1 µM). |
| Tier 3: Cellular Function | Western Blot | EC50 (Effective Concentration, 50%) | Dose-dependent inhibition of substrate phosphorylation in cells (e.g., EC50 < 1 µM). |
| Tier 4: Selectivity | Phosphoproteomics | Phosphosite Regulation | Significant and potent downregulation of known Kinase X substrates. Minimal changes to substrates of unrelated kinases. |
A successful validation will show a strong correlation between the biochemical potency (IC50) and the cellular target engagement and functional potencies (EC50s). A significant discrepancy could indicate issues such as poor cell permeability, rapid metabolism, or active efflux of the compound. The phosphoproteomics data provides the ultimate confirmation, linking the molecular inhibition event to the global cellular response and ensuring the effect is not due to widespread, non-specific kinase inhibition.
References
- 1. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. scispace.com [scispace.com]
- 11. annualreviews.org [annualreviews.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 14. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 16. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiproliferative Activity of 3-Imidazo[2,1-b]thiazol-6-ylaniline Isomers
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole nucleus is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse pharmacological activities. This fused bicyclic scaffold has been identified as a core component in numerous compounds exhibiting anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] The rigid structure and rich electronic features of the imidazo[2,1-b]thiazole ring system make it an attractive scaffold for the design of targeted therapeutics. In the realm of oncology, derivatives of this scaffold have demonstrated potent antiproliferative effects against a range of human cancer cell lines, often acting through mechanisms such as tubulin polymerization inhibition and kinase modulation.[2][3]
This guide focuses on a specific subset of these promising compounds: the positional isomers of 3-imidazo[2,1-b]thiazol-6-ylaniline. The placement of the aniline substituent at the ortho-, meta-, or para-position of the phenyl ring appended to the imidazo[2,1-b]thiazole core can profoundly influence the molecule's spatial arrangement, electronic distribution, and ultimately, its biological activity. Understanding the structure-activity relationships (SAR) conferred by the seemingly subtle change in the aniline position is crucial for the rational design of more potent and selective anticancer agents.
While direct head-to-head comparative studies of these specific isomers are not extensively documented in the public domain, this guide will synthesize available data on related aminophenyl-substituted imidazo[2,1-b]thiazoles to provide a framework for a comparative analysis. Furthermore, we present detailed, field-proven experimental protocols to enable researchers to conduct their own comprehensive evaluations of these isomers.
Synthesis of 2-, 3-, and 4-Imidazo[2,1-b]thiazol-6-ylaniline Isomers
The synthesis of the target aniline isomers typically follows a well-established pathway involving the condensation of a substituted 2-aminothiazole with an appropriate α-haloketone. The general synthetic route is outlined below.
General Synthetic Workflow
Caption: General synthetic scheme for 3-Imidazo[2,1-b]thiazol-6-ylaniline isomers.
The key steps involve:
-
Bromination of the appropriate nitroacetophenone: Ortho-, meta-, or para-nitroacetophenone is brominated at the alpha-carbon to yield the corresponding α-bromo-nitroacetophenone.
-
Cyclocondensation with 2-aminothiazole: The α-bromo-nitroacetophenone isomer is then reacted with 2-aminothiazole in a suitable solvent, such as ethanol, under reflux to form the respective nitro-phenyl-imidazo[2,1-b]thiazole isomer.[4]
-
Reduction of the nitro group: The final step involves the reduction of the nitro group to an amine, commonly achieved using reagents like tin(II) chloride dihydrate in the presence of hydrochloric acid, to yield the desired 2-, 3-, or 4-imidazo[2,1-b]thiazol-6-ylaniline isomer.
Comparative Antiproliferative Activity: A Structure-Activity Relationship (SAR) Perspective
In the absence of direct comparative data for the three specific aniline isomers, we can extrapolate from broader SAR studies on substituted imidazo[2,1-b]thiazoles to hypothesize on their relative antiproliferative activities.
The position of substituents on the phenyl ring at the 6-position of the imidazo[2,1-b]thiazole core is a critical determinant of biological activity. Studies on various derivatives have shown that both electron-donating and electron-withdrawing groups can influence potency, and the specific position of these groups is key.[5]
Hypothetical Comparison:
| Isomer | Aniline Position | Expected Impact on Activity | Rationale |
| 2-Imidazo[2,1-b]thiazol-6-ylaniline | Ortho | Potentially lower activity | The ortho-amino group may cause steric hindrance, preventing optimal binding to the target protein. Intramolecular hydrogen bonding could also limit interactions with the biological target. |
| 3-Imidazo[2,1-b]thiazol-6-ylaniline | Meta | Potentially moderate to high activity | The meta-position avoids the direct steric clash of the ortho-position while still influencing the electronic properties of the phenyl ring. This position is often favored in drug design to modulate activity without drastic steric penalties.[5] |
| 4-Imidazo[2,1-b]thiazol-6-ylaniline | Para | Potentially high activity | The para-position often allows for the most favorable interactions with the target protein, as it extends into the solvent-exposed region of a binding pocket, allowing for potential hydrogen bonding or other interactions without steric hindrance. Many potent kinase inhibitors feature para-substituted phenyl rings. |
It is crucial to emphasize that this is a generalized hypothesis based on SAR trends. The actual antiproliferative activity will be highly dependent on the specific cancer cell line and the molecular target of these compounds.
Experimental Protocols for Comparative Evaluation
To rigorously compare the antiproliferative activity of the 3-imidazo[2,1-b]thiazol-6-ylaniline isomers, a series of well-established in vitro assays should be performed. The following protocols provide a detailed, step-by-step guide for these experiments.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare stock solutions of the 2-, 3-, and 4-imidazo[2,1-b]thiazol-6-ylaniline isomers in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. Anticancer agents often induce cell cycle arrest at specific checkpoints.
Workflow for Cell Cycle Analysis:
References
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[2,1-b] [1,3,4]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Imidazo[2,1-b]thiazol-6-ylaniline: A Guide for Laboratory Professionals
Proper Disposal of 3-Imidazo[2,1-b][1][2]thiazol-6-ylaniline: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-Imidazo[2,1-b][1][2]thiazol-6-ylaniline, a heterocyclic aromatic amine. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from established safety data, regulatory guidelines, and best practices in chemical waste management.
Hazard Identification and Immediate Safety Precautions
3-Imidazo[2,1-b][1][2]thiazol-6-ylaniline (CAS No. 861206-26-0) is classified as a hazardous substance.[3][4] Understanding its specific hazards is the foundational step in its safe management.
GHS Hazard Classifications: [3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
Heterocyclic aromatic amines as a class are noted for their potential carcinogenicity, necessitating stringent handling protocols to minimize exposure.[5]
Immediate Actions and Personal Protective Equipment (PPE)
Before handling this compound, ensure all necessary safety measures are in place.
| Hazard | Required PPE & Safety Measures | Rationale |
| Ingestion | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. | To prevent accidental oral intake of a harmful substance. |
| Skin Contact | Wear a lab coat, and chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated. | To prevent skin irritation and potential absorption. Aromatic amines can often be absorbed through the skin.[5] |
| Eye Contact | Wear safety glasses or goggles. A face shield is recommended when handling larger quantities or if there is a splash risk. | To protect against serious eye irritation. |
| Inhalation | Handle only in a well-ventilated area, preferably within a certified chemical fume hood. | To prevent respiratory tract irritation from dust or aerosols. |
Waste Management and Disposal Workflow
The primary principle for the disposal of 3-Imidazo[2,1-b][1][2]thiazol-6-ylaniline is that it must be treated as hazardous chemical waste . It must never be disposed of down the drain or in regular trash.[6][7]
Diagram: Disposal Decision Workflow
Caption: Workflow for the proper disposal of 3-Imidazo[2,1-b][1][2]thiazol-6-ylaniline waste.
Step-by-Step Disposal Procedures
Part A: Disposal of Solid 3-Imidazo[2,1-b][1][2]thiazol-6-ylaniline
-
Container Selection: Use a container that is chemically compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof lid.[6]
-
Labeling: As soon as the first waste is added, the container must be labeled.[7][8] The label must include:
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[9] Ensure the container is kept in secondary containment to mitigate spills.
-
Segregation: Store this waste away from incompatible materials, particularly strong acids and oxidizing agents, to prevent hazardous reactions.[6][8]
-
Final Disposal: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[6][10] The ultimate disposal method will likely be high-temperature incineration at a permitted facility.[9]
Part B: Disposal of Contaminated Materials
This category includes items such as gloves, weigh boats, pipette tips, and paper towels that have come into contact with the compound.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, leak-proof bag (e.g., a sturdy, transparent bag placed inside a solid-walled container).
-
Labeling: The container for contaminated waste must also be labeled as "Hazardous Waste" and specify the contaminant ("Contaminated with 3-Imidazo[2,1-b][1][2]thiazol-6-ylaniline").
-
Disposal: This waste stream should be disposed of through your institution's hazardous waste program, following the same final disposal route as the pure chemical.
Part C: Decontamination of Glassware and Surfaces
Thorough decontamination is essential to prevent cross-contamination and unintentional exposure.
-
Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residue. This rinse solvent must be collected as hazardous waste.
-
Decontamination Solution: For surfaces and a secondary rinse of glassware, specialized decontamination solutions for aromatic amines are commercially available.[11][12][13] These solutions often use a reagent like glutaraldehyde to neutralize the amine.[12]
-
Procedure: Apply the decontamination solution to the surface or glassware and allow the recommended contact time (e.g., at least 5 minutes).[12] Afterwards, wash thoroughly with soap and water.
-
-
Verification: The effectiveness of decontamination can be verified using commercially available colorimetric surface wipes designed for aromatic amines, which change color in the presence of residual contamination.[11]
-
Waste from Decontamination: All solutions and wipes used in the decontamination process must be collected and disposed of as hazardous waste.
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spread of the solid material. Avoid creating dust.
-
PPE: Don appropriate PPE, including a lab coat, gloves, and eye protection. For larger spills, respiratory protection may be necessary.
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly using an aromatic amine decontamination solution, followed by soap and water.[11]
-
Report: Report the spill to your institution's EHS department.[1]
Diagram: Spill Response Protocol
Caption: Emergency protocol for spills of 3-Imidazo[2,1-b][1][2]thiazol-6-ylaniline.
Regulatory Framework
Disposal procedures are governed by multiple regulatory bodies. In the United States, these include:
-
Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14][15]
-
Occupational Safety and Health Administration (OSHA): Mandates safe laboratory practices through standards like the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).
It is the responsibility of the waste generator (the laboratory) to ensure all local, state, and federal regulations are followed.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. 3-{Imidazo[2,1-b][1,3]thiazol-6-yl}aniline | C11H9N3S | CID 3312672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 861206-26-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. skcinc.com [skcinc.com]
- 12. skcltd.com [skcltd.com]
- 13. international.skcinc.com [international.skcinc.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
